molecular formula C11H15BrClN B1521646 4-(3-Bromophenyl)piperidine hydrochloride CAS No. 1159825-25-8

4-(3-Bromophenyl)piperidine hydrochloride

Cat. No.: B1521646
CAS No.: 1159825-25-8
M. Wt: 276.6 g/mol
InChI Key: ASSSYFRUQWDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSSYFRUQWDFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-25-8
Record name 4-(3-bromophenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring attached to a bromophenyl group, is present in a variety of biologically active molecules. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries targeting various biological pathways. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and safety in handling.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural characteristics, spectroscopic data, and safe handling protocols. The causality behind experimental choices and the importance of each characterization technique are explained to provide field-proven insights.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These constants are critical for its identification, purification, and use in subsequent chemical reactions.

PropertyValueSource(s)
CAS Number 1159825-25-8[1][2][3][4]
Molecular Formula C₁₁H₁₅BrClN[1][2][3][4]
Molecular Weight 276.60 g/mol [2][4]
IUPAC Name 4-(3-bromophenyl)piperidine;hydrochloride[2]
Appearance White to off-white solidInferred from related compounds
SMILES C1CNCCC1C2=CC(=CC=C2)Br.Cl[2][3]
InChIKey ASSSYFRUQWDFMT-UHFFFAOYSA-N[2]

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring. The protons on the piperidine ring adjacent to the nitrogen will likely appear as broad multiplets due to the presence of the hydrochloride salt. The aromatic protons will exhibit splitting patterns (doublets, triplets, and a singlet) characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons of the bromophenyl ring and the four unique carbons of the piperidine ring. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

  • C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C stretching: Aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A sharp band in the lower frequency region (typically 500-650 cm⁻¹) indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would typically be acquired for the free base, 4-(3-Bromophenyl)piperidine (C₁₁H₁₄BrN, Molecular Weight: 240.14 g/mol )[5][6]. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da.

Visualizing the Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structures and experimental processes.

Caption: 2D structure of this compound.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation start Sample of 4-(3-Bromophenyl)piperidine HCl nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Confirm H/C Framework nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Determine Molecular Weight & Isotopic Pattern ms->ms_data conclusion Structure & Purity Confirmed nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: General workflow for the analytical characterization of the compound.

Experimental Protocols for Characterization

The following are generalized, self-validating protocols for the analytical characterization of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial as the hydrochloride salt may have limited solubility in less polar solvents like CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C spectra. Analyze the coupling constants (J) to deduce the connectivity of protons.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure the purity of the analyzed compound.

  • Mass Analysis: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and confirm the characteristic isotopic pattern for bromine.

Safe Handling, Storage, and Disposal

Adherence to safety protocols is essential when handling any chemical substance.

Hazard Identification: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere to prevent degradation.[3]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical properties of this compound. The data and protocols presented herein are designed to support researchers in the confident identification, handling, and application of this versatile chemical intermediate. The combination of tabulated physical data, detailed spectroscopic expectations, and practical experimental workflows serves as a comprehensive resource for professionals in the field of drug discovery and chemical synthesis.

References

  • BLD Pharm. This compound.

  • PubChem. This compound. National Center for Biotechnology Information.

  • Glentham Life Sciences. This compound.

  • Santa Cruz Biotechnology. 4-(3-Bromo-phenyl)-piperidine hydrochloride.

  • ChemicalBook. 4-(3-BROMO-PHENYL)-PIPERIDINE.

  • PubChem. 3-(4-Bromophenyl)piperidine. National Center for Biotechnology Information.

Sources

4-(3-Bromophenyl)piperidine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] This six-membered nitrogenous heterocycle, when substituted with an aryl group at the 4-position, offers a unique three-dimensional conformation that facilitates precise interactions with biological targets.[1][2] Its derivatives are integral to drugs targeting the central nervous system, and they exhibit activities ranging from analgesic to antipsychotic.[3][4]

Within this important class of molecules, this compound (CAS No: 1159825-25-8) serves as a particularly valuable intermediate and building block for drug discovery professionals.[5][6] The presence of a bromine atom on the phenyl ring provides a versatile chemical handle for further elaboration through various cross-coupling reactions.[7] This allows for the systematic exploration of chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, analytical validation, and strategic applications of this compound for researchers and scientists in the field of drug development.

Chemical and Physical Properties

This compound is a solid material at room temperature. Its fundamental properties are summarized below, providing essential information for handling, storage, and experimental design.[5][8][9]

PropertyValueSource
IUPAC Name 4-(3-bromophenyl)piperidine;hydrochloride[5]
CAS Number 1159825-25-8[5][8]
Molecular Formula C₁₁H₁₅BrClN[5][8]
Molecular Weight 276.60 g/mol [5][8]
Canonical SMILES C1CNCCC1C2=CC(=CC=C2)Br.Cl[5][9]
InChIKey ASSSYFRUQWDFMT-UHFFFAOYSA-N[5]
Storage Inert atmosphere, room temperature[9]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of 4-arylpiperidines can be achieved through several robust methods, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.[10][11] A common and effective strategy involves the coupling of a piperidine-derived organometallic reagent with an aryl halide. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural choices.

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol involves a two-step process: 1) Palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine with 1,3-dibromobenzene, followed by 2) Hydrogenation of the double bond and removal of the Boc protecting group with acidic workup to yield the final hydrochloride salt.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a dry, three-necked flask under an inert nitrogen atmosphere, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 1,3-dibromobenzene (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The dppf ligand provides stability and promotes the desired reductive elimination step. The aqueous base is crucial for the transmetalation step, activating the boronic ester.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrogenation, Deprotection, and Salt Formation

  • Hydrogenation: Dissolve the purified intermediate from Step 1 in methanol. Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) and stir at room temperature for 12-24 hours.[12]

    • Causality: The heterogeneous Pd/C catalyst facilitates the reduction of the tetrahydropyridine double bond to the fully saturated piperidine ring.

  • Filtration and Deprotection: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.[12] Concentrate the filtrate. To the resulting oil, add a solution of hydrochloric acid in diethyl ether or isopropanol.

  • Isolation: Stir the mixture, which should result in the precipitation of the this compound salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction & Deprotection A N-Boc-4-boronic ester-tetrahydropyridine C Pd(dppf)Cl2, K2CO3 Dioxane/Water, 90°C A->C B 1,3-Dibromobenzene B->C D N-Boc-4-(3-bromophenyl)-tetrahydropyridine C->D Cross-Coupling E 10% Pd/C, H2 (atm) Methanol D->E Purification F N-Boc-4-(3-bromophenyl)piperidine E->F Hydrogenation G HCl in Ether/IPA F->G Boc Deprotection & Salt Formation H 4-(3-Bromophenyl)piperidine HCl (Final Product) G->H Drug_Discovery_Workflow A 4-(3-Bromophenyl)piperidine HCl (Core Scaffold) B Library Synthesis via Parallel Cross-Coupling A->B C1 Suzuki (Aryl Boronic Acids) B->C1 C2 Sonogashira (Alkynes) B->C2 C3 Buchwald-Hartwig (Amines) B->C3 C4 Other (e.g., Cyanation) B->C4 D Diverse Compound Library E High-Throughput Screening (Biological Target) F Hit Identification & SAR Analysis G Lead Optimization

Caption: Use of the scaffold in a typical drug discovery workflow.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Identification: GHS classification indicates the following hazards:

    • H302: Harmful if swallowed. [5] * H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautions for Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [13][14]Avoid breathing dust. [13]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [15]* Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][13]The compound should be stored under an inert atmosphere to prevent degradation. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its robust synthesis, well-defined chemical properties, and, most importantly, the synthetic versatility offered by the bromophenyl moiety make it an invaluable scaffold for the design and synthesis of novel therapeutics. A thorough understanding of its chemistry, handling, and potential applications empowers research and development professionals to efficiently navigate the complex path of drug discovery, from initial library synthesis to lead optimization.

References

  • Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Source: Organic Letters - ACS Publications | URL: [Link]

  • Title: Synthesis of 4-substituted 4-arylpiperidines | Source: ElectronicsAndBooks | URL: [Link]

  • Title: US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal | Source: Google Patents | URL
  • Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Source: Organic Letters - ACS Publications | URL: [Link]

  • Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Source: ResearchGate | URL: [Link]

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN) | Source: PubChemLite | URL: [Link]

  • Title: this compound | C11H15BrClN | CID 46735221 | Source: PubChem | URL: [Link]

  • Title: Supporting Information | Source: Royal Society of Chemistry | URL: [Link]

  • Title: this compound | Source: goods.com | URL: [Link]

  • Title: 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 | Source: PubChem | URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series | Source: ResearchGate | URL: [Link]

  • Title: CAS NO. 1159825-25-8 | this compound | Source: Arctom | URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance | Source: IJNRD | URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Source: PMC - PubMed Central | URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 | Source: PubChem | URL: [Link]

  • Title: Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery | Source: LinkedIn | URL: [Link]

  • Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Source: MDPI | URL: [Link]

Sources

Molecular weight of 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary

This guide provides a comprehensive technical overview of this compound (C₁₁H₁₅BrClN), a key intermediate in modern pharmaceutical synthesis. With a molecular weight of 276.60 g/mol , this compound is a critical building block for a range of active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors for oncology. This document details its physicochemical properties, outlines robust synthetic and purification strategies, provides a framework for its analytical characterization, and discusses its primary applications in drug discovery. The protocols and insights are intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting a wide array of conditions, including depression, hypertension, and Alzheimer's disease.[1] Its rigid, three-dimensional structure allows for precise orientation of the aryl group and N-substituent, facilitating specific interactions with biological targets. This compound serves as a highly valuable and versatile intermediate in this context. The bromine atom on the phenyl ring provides a reactive handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2][3] Its hydrochloride salt form ensures greater stability and improved handling characteristics compared to the free base, making it ideal for storage and use in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in a laboratory or process chemistry setting. The key characteristics are summarized below.

PropertyValueSource(s)
Molecular Weight 276.60 g/mol [4][5]
Molecular Formula C₁₁H₁₅BrClN[4][5]
CAS Number 1159825-25-8[5][6]
IUPAC Name 4-(3-bromophenyl)piperidine;hydrochloride[4]
Appearance White to off-white solid/powder[7]
Canonical SMILES C1CNCCC1C2=CC(=CC=C2)Br.Cl[4]
Parent Compound 4-(3-Bromophenyl)piperidine (CID: 21495201)[4]
Component Compounds Hydrochloric Acid (CID: 313), 4-(3-Bromophenyl)piperidine[4]

Synthesis and Mechanistic Rationale

The synthesis of 4-(3-Bromophenyl)piperidine is typically achieved via a multi-step sequence that prioritizes control and yield. A common and robust strategy involves the use of a protecting group on the piperidine nitrogen, followed by a key carbon-carbon bond-forming reaction, and concluding with deprotection and salt formation. The N-Boc (tert-butoxycarbonyl) group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

A prevalent synthetic strategy is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed method is highly efficient for creating the aryl-piperidine bond and is tolerant of a wide range of functional groups.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-piperidine-4-boronic acid pinacol ester C N-Boc-4-(3-bromophenyl)piperidine A->C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B 1-Bromo-3-iodobenzene B->C D N-Boc-4-(3-bromophenyl)piperidine E This compound D->E HCl in organic solvent (e.g., Dioxane or Ether)

Caption: High-level workflow for the synthesis of 4-(3-Bromophenyl)piperidine HCl.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-Boc-piperidine-4-boronic acid pinacol ester and 1-bromo-3-iodobenzene.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a dry, inert-atmosphere-flushed reactor, add N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Sparge the resulting slurry with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

    • Causality Insight: The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination), while the base (K₂CO₃) is crucial for activating the boronic ester for the transmetalation step.[8]

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(3-bromophenyl)piperidine.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent like ethyl acetate or diethyl ether.

  • Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) or anhydrous HCl in diethyl ether (1.5-2.0 eq) at 0 °C.

    • Causality Insight: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide. The piperidine nitrogen, now a free base, is immediately protonated by the excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents, causing it to precipitate.

  • Precipitation: Stir the mixture at 0 °C to room temperature for 1-3 hours. A white precipitate of the hydrochloride salt will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities and residual solvent.

  • Drying: Dry the product under vacuum at 40-50 °C to obtain crude this compound.

Purification for High-Purity Applications

For use in pharmaceutical synthesis, the crude product must be purified to remove residual reagents, catalysts, and byproducts. Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts.[9][10]

G A Crude 4-(3-Bromophenyl)piperidine HCl B Dissolve in minimum hot solvent (e.g., Isopropanol or Ethanol) A->B C Hot Filtration (optional) (Removes insoluble impurities) B->C D Slow cooling to room temperature C->D E Further cooling in ice bath D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I High-Purity Crystalline Product (>99% Purity) H->I

Caption: Standard workflow for the purification of piperidine salts via recrystallization.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent system. For piperidine hydrochlorides, polar protic solvents like isopropanol, ethanol, or methanol are often effective.[9] The ideal solvent dissolves the compound when hot but has low solubility at cold temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Characterization

A self-validating protocol requires rigorous analytical testing to confirm the identity, structure, and purity of the final compound.

TechniquePurposeExpected Results
¹H NMR Structural Confirmation & IdentityAromatic Region (δ 7.0-7.5 ppm): Complex multiplet pattern corresponding to the 4 protons on the bromophenyl ring. Piperidine Region (δ 1.5-3.5 ppm): Broad and distinct signals for the 9 aliphatic protons on the piperidine ring. The N-H proton may appear as a very broad signal.
¹³C NMR Structural ConfirmationAromatic Region (δ 120-145 ppm): Signals for the 6 aromatic carbons, including the C-Br carbon. Piperidine Region (δ 25-50 ppm): Signals for the 5 aliphatic carbons of the piperidine ring.
FTIR Functional Group Identification~2700-3000 cm⁻¹: Broad absorption due to the N-H⁺ stretch of the ammonium salt. ~2850-2950 cm⁻¹: C-H aliphatic stretches. ~1400-1600 cm⁻¹: C=C aromatic ring stretches. ~500-700 cm⁻¹: C-Br stretch.[12][13]
HPLC/UPLC Purity AssessmentA single major peak with purity typically >98% under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA or formic acid).
MS (ESI+) Molecular Weight ConfirmationDetection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₅BrN⁺ (approx. 240.04/242.04 due to Br isotopes).

Applications in Drug Development

This compound is not an end product but a crucial intermediate for creating more complex APIs.[14] Its primary utility lies in its dual functionality: the piperidine nitrogen can be alkylated or acylated, while the bromophenyl group is primed for cross-coupling reactions.

A prominent application is in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer. The 4-arylpiperidine core is essential for the drug's interaction with the PARP enzyme.

G A 4-(3-Bromophenyl)piperidine HCl B Intermediate X (via Suzuki Coupling at Br position) A->B Pd-catalyzed Cross-Coupling C Final API (e.g., Niraparib) (via functionalization of Piperidine-N) B->C Amide bond formation or Alkylation

Caption: Role of the title compound as a key intermediate in API synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced pharmaceutical agents. Its molecular weight of 276.60 g/mol and well-defined physicochemical properties make it a reliable starting material. The synthetic routes, particularly those involving Suzuki cross-coupling, offer a versatile and scalable means of production. Coupled with robust purification protocols like recrystallization and a suite of analytical methods for quality control, this compound can be reliably produced at high purity. Its critical role in the synthesis of drugs like Niraparib underscores its importance to the fields of medicinal chemistry and drug development, making a thorough technical understanding of its properties and handling essential for today's research scientist.

References

Synthesis of 4-(3-Bromophenyl)piperidine Hydrochloride: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(3-bromophenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations behind various synthetic methodologies, offering in-depth, field-proven insights into experimental choices and protocol validation. The guide will explore prevalent synthetic strategies, including Grignard reactions, Suzuki-Miyaura cross-coupling, and the reduction of pyridine precursors, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[2][3][4] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively interact with biological targets, offering conformational rigidity that is advantageous in drug design.[2][3] The introduction of an aryl group at the 4-position of the piperidine ring creates the 4-arylpiperidine scaffold, a privileged substructure found in numerous central nervous system (CNS) active agents, analgesics, and other therapeutic agents. The specific target of this guide, this compound[5][6][7][8], serves as a critical intermediate, with the bromine atom providing a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Strategic Approaches to the Synthesis of 4-(3-Bromophenyl)piperidine

The synthesis of 4-(3-bromophenyl)piperidine can be approached through several strategic disconnections. The primary challenge lies in the formation of the C-C bond between the piperidine ring and the 3-bromophenyl group. This guide will focus on three robust and widely employed strategies:

  • Strategy A: Nucleophilic Addition of a Grignard Reagent to a 4-Piperidone.

  • Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

  • Strategy C: Reduction of a 4-(3-Bromophenyl)pyridine Precursor.

Each strategy possesses distinct advantages and disadvantages concerning starting material availability, reaction conditions, scalability, and impurity profiles. The choice of a particular route will often depend on the specific resources and objectives of the research program.

Detailed Synthetic Methodologies

Strategy A: Grignard Reaction Approach

This classical approach involves the nucleophilic addition of a 3-bromophenylmagnesium bromide Grignard reagent to a protected 4-piperidone derivative, typically N-Boc-4-piperidone. The resulting tertiary alcohol is then deoxygenated and deprotected to yield the target compound.

3.1.1. Rationale and Mechanistic Considerations

The Grignard reaction is a powerful tool for C-C bond formation. The choice of an N-Boc protecting group for the piperidone nitrogen is crucial for several reasons:

  • Prevention of Side Reactions: The acidic N-H proton of an unprotected piperidone would quench the Grignard reagent. The Boc group is stable under the basic conditions of the Grignard reaction.

  • Solubility and Handling: The Boc-protected intermediate is often more soluble in organic solvents and easier to handle and purify.

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. Subsequent dehydration of the resulting tertiary alcohol and reduction of the ensuing double bond are necessary to arrive at the desired 4-arylpiperidine.

3.1.2. Experimental Protocol: Synthesis of N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are activated, typically with a small crystal of iodine.[9] Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of a solution of 1,3-dibromobenzene in THF. The reaction is initiated with gentle heating and then maintained at a controlled temperature.

  • Addition to N-Boc-4-piperidone: The solution of N-Boc-4-piperidone in anhydrous THF is cooled to a low temperature (e.g., -78 °C) in a separate flask.[9] The freshly prepared Grignard reagent is then added dropwise to the piperidone solution. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature overnight.

  • Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude tertiary alcohol is then subjected to dehydration, often under acidic conditions, to yield N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

3.1.3. Workflow Diagram

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate Product 1_3_Dibromobenzene 1,3-Dibromobenzene Grignard_Formation Grignard Reagent Formation (THF, I2 catalyst) 1_3_Dibromobenzene->Grignard_Formation Mg_turnings Magnesium Turnings Mg_turnings->Grignard_Formation N_Boc_4_piperidone N-Boc-4-piperidone Addition Nucleophilic Addition (-78 °C to RT) N_Boc_4_piperidone->Addition Grignard_Formation->Addition Dehydration Acid-Catalyzed Dehydration Addition->Dehydration Intermediate N-Boc-4-(3-bromophenyl) -1,2,3,6-tetrahydropyridine Dehydration->Intermediate caption Grignard reaction workflow for intermediate synthesis.

Caption: Grignard reaction workflow for intermediate synthesis.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming the C-C bond between the piperidine and aryl moieties.[10][11][12] This approach typically involves the coupling of a piperidine-derived boronic acid or ester with 1,3-dibromobenzene or a related aryl halide.

3.2.1. Rationale and Mechanistic Considerations

The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[11][12] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[13]

A common strategy involves the synthesis of a boronate ester from N-Boc-4-piperidone, which is then coupled with the aryl bromide.[10]

3.2.2. Experimental Protocol: Suzuki Coupling for N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Synthesis of the Piperidine Boronate Ester: N-Boc-4-piperidone is converted to its corresponding vinyl triflate or enol phosphate. This intermediate is then reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a ligand to form the N-Boc-4-(pinacolatoboryl)-1,2,3,6-tetrahydropyridine.

  • Suzuki Coupling: The isolated piperidine boronate ester is then reacted with 1,3-dibromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Cs₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).[13] The reaction is typically heated to ensure completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

3.2.3. Workflow Diagram

Suzuki_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate Product N_Boc_4_piperidone N-Boc-4-piperidone Boronate_Formation Boronate Ester Synthesis N_Boc_4_piperidone->Boronate_Formation Boron_Source Bis(pinacolato)diboron Boron_Source->Boronate_Formation Aryl_Halide 1,3-Dibromobenzene Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Aryl_Halide->Suzuki_Coupling Boronate_Formation->Suzuki_Coupling Intermediate N-Boc-4-(3-bromophenyl) -1,2,3,6-tetrahydropyridine Suzuki_Coupling->Intermediate caption Suzuki coupling workflow for intermediate synthesis.

Caption: Suzuki coupling workflow for intermediate synthesis.

Strategy C: Reduction of a 4-(3-Bromophenyl)pyridine Precursor

This strategy involves the synthesis of 4-(3-bromophenyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.

3.3.1. Rationale and Mechanistic Considerations

The synthesis of the 4-(3-bromophenyl)pyridine intermediate can be achieved via a Suzuki coupling between 4-bromopyridine and 3-bromophenylboronic acid. The subsequent reduction of the aromatic pyridine ring is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.[14][15]

3.3.2. Experimental Protocol: Synthesis and Reduction of 4-(3-Bromophenyl)pyridine

  • Synthesis of 4-(3-Bromophenyl)pyridine: 4-Bromopyridine hydrochloride is coupled with 3-bromophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under reflux until completion.

  • Catalytic Hydrogenation: The purified 4-(3-bromophenyl)pyridine is dissolved in a solvent such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.[14] The reaction is then subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure in a hydrogenation apparatus, until the uptake of hydrogen ceases.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated to give the crude 4-(3-bromophenyl)piperidine.

3.3.3. Workflow Diagram

Reduction_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Final Product 4_Bromopyridine 4-Bromopyridine Suzuki_Coupling Suzuki Coupling 4_Bromopyridine->Suzuki_Coupling Aryl_Boronic_Acid 3-Bromophenylboronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Pyridine_Intermediate 4-(3-Bromophenyl)pyridine Suzuki_Coupling->Pyridine_Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Piperidine_Product 4-(3-Bromophenyl)piperidine Hydrogenation->Piperidine_Product Pyridine_Intermediate->Hydrogenation caption Reduction pathway for 4-(3-bromophenyl)piperidine synthesis.

Caption: Reduction pathway for 4-(3-bromophenyl)piperidine synthesis.

Final Deprotection and Salt Formation

For syntheses employing an N-Boc protecting group, a final deprotection step is required. This is typically achieved under acidic conditions, which conveniently leads directly to the desired hydrochloride salt.

Boc Deprotection Protocol
  • Acidic Cleavage: The N-Boc protected piperidine derivative is dissolved in a suitable solvent, such as methanol, dioxane, or dichloromethane.

  • Acid Addition: A solution of hydrochloric acid (e.g., 2 N HCl in methanol or 4 M HCl in dioxane) is added, and the reaction is stirred at room temperature or gently heated (e.g., to 60 °C) for a few hours.[16]

  • Isolation: The solvent is removed under reduced pressure, often yielding the hydrochloride salt as a solid. The product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether to afford the final this compound.

Table 1: Comparison of Synthetic Strategies

FeatureGrignard ReactionSuzuki-Miyaura CouplingPyridine Reduction
Key Bond Formation C-C (Nucleophilic Addition)C-C (Cross-Coupling)C-N (Ring Reduction)
Common Starting Materials N-Boc-4-piperidone, 1,3-dibromobenzeneN-Boc-4-piperidone derivative, 1,3-dibromobenzene4-Bromopyridine, 3-bromophenylboronic acid
Key Reagents Mg, THFPd catalyst, base, boronic esterPd/C or PtO₂, H₂
Advantages Utilizes readily available starting materials.High functional group tolerance, mild conditions.Can be a high-yielding route.
Disadvantages Requires strictly anhydrous conditions, can have side reactions.Cost of palladium catalysts and ligands.Requires handling of hydrogen gas, potential for over-reduction.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable and scalable synthetic routes. The choice of a particular methodology will be guided by factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The Grignard approach is a classic and cost-effective method, while the Suzuki-Miyaura coupling offers greater versatility and functional group tolerance. The reduction of a pyridine precursor provides a direct route to the piperidine core. Each of these strategies, when executed with careful attention to experimental detail, provides a robust pathway to this valuable synthetic intermediate, paving the way for the discovery and development of novel therapeutics.

References

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-903.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2014, January 17). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • BDJHH054586. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Xiamen Jenny Chemical Technology Co., Ltd. (n.d.). (3S)-3-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • Dehaen, W., & Voets, M. (2001). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Intensely Coloured By-product.
  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research, 2(4), 2235-2239.
  • SYNLETT. (2006). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. 2006(16), 2565-2568.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566368A - Synthesis method of N-substituted piperidine-4-borate.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

  • D'Avino, C., et al. (2024). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction.
  • PubChem. (n.d.). 4-(3-bromophenyl)pyridine. Retrieved from [Link]

  • Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(3-Bromophenyl)pyridine, 98% Purity, C11H8BrN, 10 grams. Retrieved from [Link]

  • YouTube. (2025, December 4). Organic Chemistry: Catalytic Hydrogenation and Dissolving Metal Reduction Reaction of Alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • PubMed Central. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.1335523-82-4,(S)-3-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • YouTube. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: A Cornerstone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review of 4-(3-Bromophenyl)piperidine hydrochloride, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and critical applications, underscoring its significance as a versatile scaffold in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of the 4-Arylpiperidine Moiety

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When substituted with an aryl group at the 4-position, as in 4-(3-Bromophenyl)piperidine, it provides a well-defined three-dimensional vector for exploring structure-activity relationships (SAR).[3]

The introduction of a bromine atom on the phenyl ring at the meta-position is a strategic choice. Bromine serves as a versatile chemical handle, enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse chemical libraries from a common intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation studies.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature.[4] A comprehensive summary of its key identifiers and properties is presented below.

PropertyValueSource(s)
CAS Number 1159825-25-8[5][6][7][8][9]
Molecular Formula C₁₁H₁₅BrClN[5][6][7][8]
Molecular Weight 276.60 g/mol [6][7][8]
IUPAC Name 4-(3-bromophenyl)piperidine;hydrochloride[6]
Appearance White to off-white solid[4]
SMILES C1CNCCC1C2=CC(=CC=C2)Br.Cl[6][7]
InChI Key ASSSYFRUQWDFMT-UHFFFAOYSA-N[6]
Storage Inert atmosphere, room temperature[4][7]

Synthesis and Characterization

The synthesis of 4-arylpiperidines can be achieved through various routes. A common and effective strategy involves the reduction of a corresponding tetrahydropyridine precursor. While a specific synthetic protocol for the 3-bromo isomer is not detailed in the provided literature, a well-documented procedure for the analogous 4-(4-bromophenyl)piperidine demonstrates the core chemical logic. This process involves the catalytic hydrogenation of a tetrahydropyridine intermediate.

General Synthetic Workflow (Analogous Synthesis)

The following diagram illustrates a representative pathway for the synthesis of a 4-arylpiperidine, which is conceptually applicable to the 3-bromo isomer.

G cluster_0 Synthetic Pathway A 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine B Catalytic Hydrogenation A->B H₂ (100 psi) Rh/C catalyst MeOH, Et₃N C 4-(4-Bromophenyl)piperidine B->C D HCl Treatment C->D HCl in ether or dioxane E 4-(4-Bromophenyl)piperidine Hydrochloride D->E G cluster_0 Scaffold-Based Drug Discovery cluster_1 Synthetic Diversification (Cross-Coupling) cluster_2 Therapeutic Areas & Targets Core 4-(3-Bromophenyl)piperidine HCl Core Scaffold Suzuki Suzuki Coupling (Boronic Acids) Core:f1->Suzuki Buchwald Buchwald-Hartwig (Amines, Alcohols) Core:f1->Buchwald Sonogashira Sonogashira (Alkynes) Core:f1->Sonogashira CNS CNS Disorders (e.g., D4R Antagonists) Suzuki->CNS Oncology Oncology Agents Suzuki->Oncology Inflammation Inflammation (e.g., P2Y14R Antagonists) Buchwald->Inflammation Hypertension Hypertension (e.g., Renin Inhibitors) Sonogashira->Hypertension

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 4-(3-Bromophenyl)piperidine hydrochloride (CAS No: 1159825-25-8)[1]. Phenylpiperidine derivatives are significant scaffolds in medicinal chemistry and drug development[2]. Accurate and thorough characterization is paramount for researchers and scientists in this field. This document synthesizes predictive analysis based on fundamental principles with reference data from analogous structures to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed methodologies for data acquisition are also provided to ensure experimental integrity and reproducibility.

Molecular Structure and Analysis

This compound is an amine salt with the molecular formula C₁₁H₁₅BrClN and a molecular weight of approximately 276.60 g/mol [3]. The structure consists of a piperidine ring substituted at the 4-position with a 3-bromophenyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.

For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Structure of 4-(3-Bromophenyl)piperidinium cation with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for the protons on the adjacent carbons (C2 and C6) compared to the free base, due to the inductive effect of the positive charge.

Predicted Chemical Shifts and Multiplicities:

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
NH₂ 9.0 - 10.0 Broad singlet (br s) 2H Exchangeable protons on the positively charged nitrogen, often broad.
H2', H4', H5', H6' 7.2 - 7.6 Multiplets (m) 4H Aromatic protons. H2' will be a singlet-like signal, while the others will show meta and ortho coupling.
H2, H6 (axial & eq) 3.4 - 3.7 Multiplet (m) 4H Protons adjacent to the N⁺ atom are deshielded and shifted downfield.
H4 (axial) 2.9 - 3.2 Multiplet (m) 1H Benzylic proton, deshielded by the aromatic ring.

| H3, H5 (axial & eq) | 1.9 - 2.3 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. |

Causality Behind Experimental Choices: A standard 400 or 500 MHz spectrometer is sufficient for resolving the proton signals of this molecule[4]. Deuterated solvents like DMSO-d₆ or D₂O are ideal for amine salts to ensure solubility and observe the N-H protons. In CDCl₃, the compound may have limited solubility, and proton exchange could be slow.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display 9 distinct signals, as C3/C5 and C2/C6 pairs are chemically equivalent due to symmetry.

Predicted Chemical Shifts:

Carbon(s) Predicted δ (ppm) Rationale
C1' ~145 Quaternary aromatic carbon attached to the piperidine ring.
C3' ~122 Aromatic carbon directly bonded to bromine (ipso-carbon), its shift is influenced by the heavy atom effect.
C2', C4', C5', C6' 125 - 132 Aromatic carbons, with shifts determined by their position relative to the bromine and piperidine substituents.
C2, C6 ~45 Carbons adjacent to the N⁺ atom, shifted downfield.
C4 ~41 Benzylic carbon, deshielded by the phenyl ring.

| C3, C5 | ~32 | Aliphatic carbons in the piperidine ring. |

Expertise & Insight: The chemical shifts of piperidine carbons are well-documented. For the parent piperidinium ion, C2/C6 appear around 45 ppm and C4 around 23 ppm[5]. The substitution at C4 with a bulky, electron-withdrawing phenyl group shifts the C4 signal significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature is the presence of the secondary ammonium ion (R₂NH₂⁺).

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3200 - 2700 N⁺-H Stretch Strong, Broad This very broad and complex absorption is the hallmark of an amine hydrochloride salt, resulting from strong hydrogen bonding[6][7].
3100 - 3000 C-H Stretch (Aromatic) Medium Stretching vibrations of C-H bonds on the phenyl ring.
2950 - 2850 C-H Stretch (Aliphatic) Medium Stretching vibrations of C-H bonds on the piperidine ring. These peaks often appear as shoulders on the broad N⁺-H band[8].
~1600 & ~1475 C=C Stretch (Aromatic) Medium-Weak Characteristic skeletal vibrations of the benzene ring.
1620 - 1560 N⁺-H₂ Bend Medium Asymmetric and symmetric bending vibrations of the secondary ammonium group[9].
1100 - 1000 C-N Stretch Medium Stretching of the carbon-nitrogen bond.
~780 & ~690 C-H Bend (Aromatic) Strong Out-of-plane bending for meta-substituted benzene.

| 600 - 500 | C-Br Stretch | Medium | Carbon-bromine stretching vibration. |

Protocol Validation: The protocol for acquiring an IR spectrum must account for the solid nature of the sample. The KBr pellet method is a trustworthy and standard procedure for obtaining high-quality spectra of solid amine salts.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition s1 Weigh ~1-2 mg of Sample s3 Grind Mixture in Mortar s1->s3 s2 Weigh ~100-200 mg of dry KBr powder s2->s3 p1 Transfer Powder to Pellet Die s3->p1 p2 Apply Pressure (7-10 tons) p1->p2 p3 Release Pressure & Extract Pellet p2->p3 a1 Place Pellet in Spectrometer p3->a1 a2 Acquire Background Spectrum (Air) a1->a2 a3 Acquire Sample Spectrum a2->a3

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. For ESI-MS, the analysis will detect the cationic form of the molecule.

Analysis and Predicted Fragmentation:

  • Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the parent cation [C₁₁H₁₄BrN + H]⁺, which is the free base form. The expected m/z would be for the C₁₁H₁₅BrN⁺ ion.

    • Calculated Monoisotopic Mass: 240.0493 (for ⁷⁹Br) and 242.0473 (for ⁸¹Br).

  • Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit a characteristic pair of peaks (M⁺ and M⁺+2) of almost equal intensity for every fragment containing a bromine atom.

  • Key Fragmentation Pathways: Fragmentation of the piperidine ring is a common pathway. Alpha-cleavage (cleavage of the bonds adjacent to the nitrogen) is typical for amines.

    • Loss of the bromophenyl group: Cleavage at the C4-C1' bond could lead to a piperidinyl fragment.

    • Ring Opening: Fragmentation of the piperidine ring itself can lead to a series of smaller ions.

G parent [M+H]⁺ m/z ≈ 240/242 frag1 [M - C₄H₈N]⁺ (Bromophenyl-CH) m/z ≈ 183/185 parent->frag1 - C₄H₈N frag2 [M - C₆H₄Br]⁺ (Piperidinyl-CH) m/z = 84 parent->frag2 - C₆H₄Br

Caption: Predicted major fragmentation pathways for 4-(3-Bromophenyl)piperidine.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound.

TechniqueKey FeatureInterpretation
¹H NMR Broad NH₂⁺ signal (~9-10 ppm); downfield aliphatic signals (H2/H6, ~3.5 ppm); distinct aromatic multiplet pattern.Confirms the piperidinium salt structure and the meta-substitution on the phenyl ring.
¹³C NMR 9 distinct carbon signals.Confirms the molecular symmetry and the chemical environment of each carbon atom.
IR Very broad N⁺-H stretch (3200-2700 cm⁻¹); aromatic C-H bends (~780, 690 cm⁻¹).Confirms the secondary amine salt functional group and meta-substitution pattern.
MS (ESI+) Isotopic doublet at m/z ~240/242 with ~1:1 intensity.Confirms the molecular mass of the free base and the presence of one bromine atom.

References

Sources

The Bromophenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The bromophenylpiperidine moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents targeting a wide array of physiological pathways. This technical guide provides an in-depth exploration of the diverse biological activities associated with bromophenylpiperidine compounds. Moving beyond a simple catalog of effects, this document elucidates the underlying mechanisms of action, explores the critical structure-activity relationships (SAR) that govern potency and selectivity, and furnishes detailed experimental protocols for the evaluation of these compounds. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this versatile chemical class and to inspire the rational design of next-generation therapeutics. We will traverse the landscape of their interactions with key central nervous system targets, including dopamine, sigma, and opioid receptors, their role as enzyme inhibitors in neurodegenerative diseases, and their potential as antiviral agents.

Introduction: The Piperidine Ring and the Influence of Bromophenyl Substitution

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility, basic nitrogen atom which is typically protonated at physiological pH, and its ability to serve as a scaffold for three-dimensional diversification make it an ideal building block in drug design.[2]

The introduction of a bromophenyl group onto the piperidine core profoundly influences the molecule's physicochemical and pharmacological properties. The bromine atom, a halogen, imparts several key characteristics:

  • Increased Lipophilicity: The bulky and hydrophobic nature of the bromophenyl group generally increases the compound's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).[3]

  • Metabolic Stability: The carbon-bromine bond is relatively strong, and the presence of bromine can block sites of metabolism on the phenyl ring, potentially increasing the metabolic stability and half-life of the compound.[3]

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

  • Scaffold for Further Functionalization: The bromophenyl group provides a reactive handle for further chemical modifications, such as Suzuki or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for SAR studies.[4]

This strategic combination of a versatile piperidine core and the modulating effects of the bromophenyl substituent has given rise to compounds with a remarkable spectrum of biological activities.

Biological Activities and Mechanisms of Action

Bromophenylpiperidine derivatives have been shown to interact with a diverse range of biological targets. This section will delve into the most significant of these activities, focusing on their mechanisms of action and the rationale behind their therapeutic potential.

Modulation of Central Nervous System Receptors

The CNS is a primary arena for the activity of bromophenylpiperidine compounds, where they interact with several key receptor systems implicated in neurotransmission and neurological disorders.

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, reward, and cognition.[5] They are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5] D2-like receptors, which are coupled to Gαi/o proteins, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] Dysfunction in the dopaminergic system is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[5][7]

Bromophenylpiperidine derivatives have emerged as potent and selective ligands for D2-like receptors, particularly the D4 subtype.[8][9] The selectivity of these compounds is often driven by subtle differences in the binding pockets of the receptor subtypes.[10]

Mechanism of Action: As antagonists or partial agonists at D2-like receptors, these compounds can modulate dopaminergic neurotransmission. In conditions of dopamine hyperactivity, such as in schizophrenia, antagonists block the receptor, reducing downstream signaling. This has been a cornerstone of antipsychotic drug development for decades.[7]

Structure-Activity Relationship (SAR) Insights:

  • The position and substitution on the phenyl ring are critical for affinity and selectivity.

  • Modifications to the piperidine nitrogen often dictate whether the compound acts as an agonist, antagonist, or partial agonist.

  • The linker between the piperidine and bromophenyl moieties influences the orientation of the molecule within the receptor binding pocket.

Experimental Workflow: Dopamine Receptor Binding Affinity

The primary method for determining the affinity of a compound for a specific receptor subtype is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand from the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing D2/D3/D4 receptors homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspend in assay buffer centrifugation->resuspension incubation Incubate membranes with radioligand ([3H]Spiperone) & test compound resuspension->incubation Membrane Prep filtration Rapid filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation counting to quantify radioactivity filtration->scintillation ic50 Calculate IC50 (concentration of test compound that inhibits 50% of binding) scintillation->ic50 Radioactivity Data cheng_prusoff Convert IC50 to Ki (inhibition constant) using Cheng-Prusoff equation ic50->cheng_prusoff

Caption: Workflow for determining dopamine receptor binding affinity using a radioligand binding assay.

The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1][11] It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various ion channels and neurotransmitter systems.[12][13] Ligands that modulate σ1R have shown therapeutic potential in a range of conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[2][14]

Several bromophenylpiperidine derivatives have been identified as potent and selective σ1R modulators.[8]

Mechanism of Action: Upon ligand binding, σ1R can translocate within the cell and interact with a variety of "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other receptors.[13][15] By modulating the function of these client proteins, σ1R ligands can influence neuronal excitability, synaptic plasticity, and cell survival pathways. For instance, σ1R activation can potentiate NMDA receptor signaling, which is critical for learning and memory.[1]

Sigma1_Pathway ligand Bromophenylpiperidine Ligand (Agonist) s1r Sigma-1 Receptor (at ER-Mitochondria interface) ligand->s1r Binds and activates ip3r IP3 Receptor s1r->ip3r Stabilizes/Modulates client_proteins Client Proteins (e.g., Ion Channels, Kinases) s1r->client_proteins Chaperones/Modulates ca_release Ca2+ Release from ER ip3r->ca_release Regulates cellular_response Modulation of Neuronal Excitability, Synaptic Plasticity, Cell Survival ca_release->cellular_response client_proteins->cellular_response

Caption: Simplified signaling pathway of the Sigma-1 receptor upon activation by a ligand.

Enzyme Inhibition in Neurodegenerative Disease

Beyond receptor modulation, bromophenylpiperidine compounds have shown promise as inhibitors of enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's disease.

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive deficits. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[16] Inhibiting AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission. This is a primary therapeutic strategy for managing the symptoms of Alzheimer's.[17]

Certain 4-(4-bromophenyl)-4-piperidinol derivatives have demonstrated potent AChE inhibitory activity.[18]

Mechanism of Action: These compounds act as competitive or mixed-type inhibitors, binding to the active site of the AChE enzyme and preventing it from hydrolyzing acetylcholine. The interaction often involves the piperidine nitrogen and key amino acid residues within the enzyme's catalytic gorge.[19]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[20] The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • DTNB Solution (e.g., 10 mM in buffer).

    • ATCh Solution (e.g., 75 mM in buffer).

    • AChE Enzyme Solution (e.g., from electric eel or human recombinant, diluted in buffer).

    • Test Compound Stock Solution (in DMSO or appropriate solvent), followed by serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of buffer.

      • 25 µL of the test compound dilution (or buffer for control).

      • 25 µL of AChE enzyme solution.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCh solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100.

    • Plot % Inhibition versus log[Inhibitor] to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Antiviral Activity: CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a GPCR that serves as a co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells.

Mechanism of Action: HIV-1 entry into a T-cell is a multi-step process. The viral envelope protein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4.[12] This second binding event triggers further conformational changes that lead to the fusion of the viral and cell membranes, allowing the viral contents to enter the cell.[2] CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes an inactive conformation of the receptor, preventing its interaction with gp120 and thereby blocking viral entry.[12]

A notable example is 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125), which has demonstrated potent CCR5 antagonism and anti-HIV activity.

Quantitative Analysis of Biological Activity

The potency and selectivity of bromophenylpiperidine derivatives are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize representative data for various compounds within this class, highlighting their diverse target affinities.

Table 1: Dopamine and Sigma-1 Receptor Binding Affinities

Compound ReferenceTarget ReceptorBinding Affinity (Ki, nM)Source
Analog of L-745,870D43.3[8]
σ142.9[8]
Compound 12aD4860[8]
σ11.2[8]
Compound 12cD4580[8]
σ10.7[8]
Compound 13gD4>10,000[8]
σ137[8]
Compound 6aD31.4
D2689

Table 2: Acetylcholinesterase (AChE) Inhibition

Compound ReferenceAChE IC50Source
Compound AB110.029 µM[18]
Compound AB140.038 µM[18]
Compound 210.56 nM
Compound 5d13 nM

Table 3: CCR5 Receptor Antagonism

Compound ReferenceCCR5 Binding Affinity (IC50, nM)Antiviral Activity (EC50, nM)Source
Compound 1840Not Reported[3]
Compound 10h11Not Reported[3]
Compound 11fNot Reported0.59[5]
SCH 3511252 (Ki)Subnanomolar

Synthetic Strategies: Building the Bromophenylpiperidine Core

The synthesis of bromophenylpiperidine derivatives is a mature field, with several robust methods available to construct the core scaffold and introduce functional diversity. The choice of synthetic route often depends on the desired substitution pattern on both the piperidine and the bromophenyl rings.

General Synthetic Workflow:

Caption: General synthetic workflow for the preparation of bromophenylpiperidine derivatives.

A common and efficient approach involves the coupling of a pre-functionalized piperidine with a bromophenyl-containing electrophile, or vice versa. For instance, the Buchwald-Hartwig amination allows for the direct formation of the C-N bond between an aryl halide (like 1,4-dibromobenzene) and a piperidine. Alternatively, nucleophilic aromatic substitution can be employed, particularly if the phenyl ring is activated by other electron-withdrawing groups. Once the core structure is assembled, the piperidine nitrogen can be readily functionalized via N-alkylation or acylation to explore SAR at this position. The bromine atom itself serves as a versatile handle for late-stage diversification using reactions like Suzuki or Sonogashira coupling to introduce a wide range of substituents.[4]

Pharmacokinetic Considerations (ADMET)

While high potency is a primary goal in drug design, a successful therapeutic agent must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The bromophenylpiperidine scaffold generally imparts good drug-like properties, but careful optimization is required.

  • Absorption & Distribution: The lipophilicity imparted by the bromophenyl group aids in passive diffusion across membranes, but excessive lipophilicity can lead to poor solubility and high plasma protein binding. The basic piperidine nitrogen is usually protonated at physiological pH, which increases aqueous solubility but can limit membrane permeability. A balance between these factors (often reflected in a cLogP value between 2 and 5) is crucial for oral bioavailability and CNS penetration.[3][15]

  • Metabolism: The piperidine ring and any alkyl substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation. The bromophenyl ring is generally more resistant to oxidation compared to an unsubstituted phenyl ring. In silico tools and in vitro assays using liver microsomes are essential for predicting and assessing metabolic stability early in the discovery process.[3]

  • Excretion: The route and rate of excretion are influenced by the overall polarity of the molecule and its metabolites.

  • Toxicity: Potential toxicities, such as inhibition of the hERG potassium channel (which can lead to cardiac arrhythmias), must be evaluated. The piperidine scaffold is a known structural alert for hERG liability, and careful SAR studies are needed to mitigate this risk.

Conclusion and Future Directions

The bromophenylpiperidine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and diverse biological activities. From modulating key neurotransmitter systems in the CNS to inhibiting critical enzymes and blocking viral entry, this chemical motif continues to be a fertile ground for drug discovery.

The future of research in this area will likely focus on several key aspects:

  • Subtype Selectivity: For targets like dopamine and sigma receptors, achieving higher selectivity for specific subtypes will be crucial to developing therapies with improved efficacy and reduced side effects.

  • Multi-Target-Directed Ligands (MTDLs): Given the complexity of diseases like Alzheimer's, designing single molecules that can modulate multiple targets (e.g., AChE and σ1R) is an increasingly attractive strategy.

  • Optimizing Pharmacokinetics: A deeper understanding of the ADMET properties of these compounds, aided by computational modeling and advanced in vitro assays, will be essential for translating potent molecules into viable drug candidates.

  • Novel Therapeutic Areas: The inherent versatility of the scaffold suggests that bromophenylpiperidine derivatives may find applications in yet unexplored therapeutic areas.

By leveraging the foundational knowledge of SAR, mechanism of action, and experimental evaluation outlined in this guide, researchers are well-positioned to continue unlocking the therapeutic potential of this remarkable chemical scaffold.

References

  • What are CCR5 antagonists and how do they work?. (2024). Medical News Today.
  • 4'4 bromophenyl 4'piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). MDPI. Available at: [Link]

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. (n.d.). Benchchem.
  • Sigma-1 Receptor (Pathway). (n.d.). Penchant Research Library.
  • CCR5 receptor antagonist. (n.d.). Wikipedia.
  • CCR5 Antagonist. (n.d.). NIH - Clinical Info .HIV.gov.
  • CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. (2011). PMC - NIH.
  • Sigma-1 receptor. (n.d.). Wikipedia.
  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). PubMed.
  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. (2005). PubMed.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv.
  • Dopamine receptor signaling pathways and associated diseases. The main... (n.d.). ResearchGate.
  • Biochemistry, Dopamine Receptors. (n.d.). StatPearls - NCBI Bookshelf - NIH.
  • D2 Receptors in Psychopharmacology. (2016). Psychopharmacology Institute.
  • Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025). ResearchGate.
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (n.d.). Frontiers.
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PMC - PubMed Central.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
  • CCR5 receptor antagonist. (n.d.). Wikipedia.
  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. (n.d.). PMC - PubMed Central - NIH. Available at: [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (n.d.). PubMed Central.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
  • Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC - NIH.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv.
  • Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. (n.d.). MDPI.
  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed.
  • The Pharmacology of Sigma-1 Receptors. (n.d.). PMC - PubMed Central.
  • Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain. (2025). ResearchGate.

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its unique conformational flexibility, basic nitrogen center, and synthetic tractability have made it a cornerstone in the design of a vast array of therapeutic agents targeting a wide spectrum of diseases. This guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, and its profound impact on drug discovery. Through an analysis of key approved drugs and clinical candidates, we will illuminate the structure-activity relationships (SAR) that govern its biological activity and discuss advanced strategies for its application in modern drug design.

Introduction: The Enduring Significance of the Piperidine Moiety

The prevalence of the piperidine scaffold in pharmaceuticals is remarkable, featuring in a significant number of top-selling drugs and being one of the most common heterocycles in FDA-approved pharmaceuticals.[1][2] Its success can be attributed to several key features that make it an ideal building block in drug design:[3][4]

  • Physicochemical Properties: The piperidine ring's pKa is typically in the range of 7.0-11.0, allowing the nitrogen atom to be protonated at physiological pH.[5][6] This basicity is crucial for forming salt bridges and hydrogen bonds with biological targets, such as enzymes and receptors.

  • Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation. This predictable, yet flexible, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with the binding pockets of target proteins.[1]

  • Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, providing medicinal chemists with a robust toolkit to explore chemical space and optimize drug candidates.[7]

This guide will navigate the multifaceted role of piperidine, from its foundational chemistry to its application in cutting-edge drug discovery programs.

Physicochemical and Structural Properties: The Foundation of Activity

The therapeutic efficacy of piperidine-containing drugs is intrinsically linked to the scaffold's inherent properties.

Basicity and pKa Modulation

The basic nitrogen atom of the piperidine ring is a critical pharmacophoric element. Its ability to exist in a protonated state at physiological pH (7.4) facilitates ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding sites. The pKa of the piperidine nitrogen can be fine-tuned by the electronic effects of substituents on the ring. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it. This modulation is a key strategy in optimizing a drug's pharmacokinetic and pharmacodynamic profile.

Table 1: pKa Values of Representative Piperidine-Containing Compounds

CompoundSubstituent(s)pKaReference
PiperidineNone~11.2[5]
1-MethylpiperidineN-Methyl~10.1[8]
4-Hydroxypiperidine4-Hydroxy~10.5N/A
1-AcetylpiperidineN-Acetyl~3.5N/A
RisperidoneComplex~8.2[9]
Conformational Analysis: The Chair and its Implications

The piperidine ring predominantly exists in a low-energy chair conformation, which minimizes steric and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. The energetic preference for equatorial substitution of bulky groups is a well-established principle that medicinal chemists leverage to control the three-dimensional arrangement of functional groups.

Diagram: Chair Conformation of a Substituted Piperidine

Caption: Chair conformation of a piperidine ring with equatorial and axial substituents.

Synthetic Strategies: Building the Piperidine Core

A vast and versatile array of synthetic methods has been developed for the construction of the piperidine scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of substituted pyridines. This approach is widely used in industrial-scale synthesis due to its efficiency and the availability of a broad range of pyridine precursors.

Reductive Amination

Reductive amination provides a convergent approach to piperidine synthesis, allowing for the introduction of diversity at the nitrogen atom. This method involves the reaction of a 1,5-dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting imine/enamine.[10][11]

Experimental Protocol: One-Pot Reductive Amination for N-Substituted Piperidine Synthesis

  • Reaction Setup: To a stirred solution of the carbonyl compound (e.g., glutaraldehyde, 1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, 0.1 M) containing powdered 4 Å molecular sieves, add the amine (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Diagram: Reductive Amination Workflow

G start Start: Carbonyl Compound + Amine imine Imine Formation (Molecular Sieves) start->imine reduction Reduction (e.g., NaBH(OAc)3) imine->reduction workup Aqueous Workup (NaHCO3) reduction->workup purification Purification (Chromatography) workup->purification end End: Substituted Piperidine purification->end G POI_ligand Protein of Interest (POI) Ligand Piperidine_linker Piperidine-Containing Linker POI_ligand->Piperidine_linker E3_ligase_ligand E3 Ligase Ligand Piperidine_linker->E3_ligase_ligand

Caption: The piperidine scaffold as a rigid linker in a PROTAC molecule.

Conclusion: The Enduring Legacy and Bright Future of the Piperidine Scaffold

The piperidine ring is a testament to the power of a simple, yet elegant, chemical scaffold in the complex world of drug discovery. Its unique combination of desirable physicochemical properties, conformational predictability, and synthetic accessibility has solidified its status as a truly privileged structure in medicinal chemistry. From its early successes in CNS disorders to its current role in cutting-edge modalities like PROTACs, the piperidine scaffold has consistently proven its value. As our understanding of disease biology deepens and synthetic methodologies evolve, the piperidine ring is poised to remain a central and indispensable tool for the medicinal chemists of today and tomorrow, continuing to shape the landscape of modern medicine.

References

  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214.
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10736-10764.
  • Pharmapproach. (2020). RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Wikipedia contributors. (2024). Fentanyl. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development.
  • Hess, C., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior, 226, 173572.
  • Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4545.
  • Cvejic, J., & Devi, L. A. (2017). Fentanyl Analogs: Structure-Activity-Relationship Study. Drug and Alcohol Dependence, 178, 249-254.
  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Montanari, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1104-1111.
  • Hutchins, R. O., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(1), 186-190.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5073, Risperidone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3348, Fexofenadine.
  • Lindsley, C. W., & Bauman, J. L. (2018). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience, 9(5), 941-953.
  • Matassini, C., et al. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. La Chimica e l'Industria, (4), 86-93.
  • Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e18.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63002, Fexofenadine Hydrochloride.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fexofenadine.
  • Chegg. (2021). Solved The structure of fexofenadine, commonly known as | Chegg.com.
  • Khan, I., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(6), 555-566.
  • DailyMed. (n.d.). Fexofenadine.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213.
  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2021(1), 53-65.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302, 118213.
  • Ciulla, M. G., et al. (2022). pKa values of common substituted piperazines. New Journal of Chemistry, 46(33), 15833-15839.
  • Issabayeva, G., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1056.
  • Zhou, H., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PloS one, 15(7), e0235483.
  • ResearchGate. (n.d.). Chemical structure of risperidone (6).
  • Johnson, J. E., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 564-568.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Chemical structures of risperidone (a) and in vitro release profile of....
  • Evans, D. A. (n.d.). pKa Values of Common Bases.
  • Liu, T., & Charkoudian, L. K. (2020). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reductase-Catalyzed Cyclization. Journal of the American Chemical Society, 142(10), 4616-4620.
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (n.d.). (PDF)
  • Henni, A., & Tontiwachwuthikul, P. (2009).
  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold.
  • Semantic Scholar. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • University of Arizona. (2017). Piperidine-based drug discovery.

Sources

A Researcher's Guide to Procuring 4-(3-Bromophenyl)piperidine hydrochloride: From Supplier Vetting to Quality Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quality and reliability of starting materials are paramount to the success of a research program. 4-(3-Bromophenyl)piperidine hydrochloride (CAS No. 1159825-25-8) is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is prevalent in compounds targeting central nervous system (CNS) disorders, among other therapeutic areas. The integrity of this starting material directly impacts the synthetic route's efficiency, the purity of the final compound, and ultimately, the reproducibility of biological data.

This guide provides a comprehensive framework for researchers to navigate the commercial landscape of this compound procurement. It extends beyond a simple list of suppliers, offering a detailed methodology for supplier evaluation, a comparative analysis of commercial sources, and a robust, step-by-step protocol for in-house quality control and validation.

Part 1: The Critical Importance of Supplier Selection in Pharmaceutical Research

The selection of a chemical supplier is a critical decision that can have far-reaching implications for a research project. While cost is often a primary consideration, a myopic focus on price can lead to unforeseen challenges, including batch-to-batch variability, the presence of uncharacterized impurities, and delays in project timelines. A thorough evaluation of potential suppliers should be a multi-faceted process encompassing the following key areas:

  • Transparency and Documentation: Reputable suppliers will readily provide comprehensive technical documentation. This includes a detailed Certificate of Analysis (CoA) for each batch, Safety Data Sheets (SDS), and clear specifications for the material. The CoA should not be a mere statement of compliance but should provide actual analytical data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • Purity and Analytical Characterization: The required purity of this compound will depend on the specific application. For early-stage discovery chemistry, a purity of ≥95% may be acceptable. However, for later-stage development and studies requiring high precision, a purity of ≥98% or even ≥99% is often necessary. It is crucial to ascertain the analytical techniques used to determine purity and to ensure they are appropriate for detecting potential impurities.

  • Consistency and Manufacturing Controls: For long-term research projects, batch-to-batch consistency is essential. A supplier with robust manufacturing controls and adherence to Good Manufacturing Practices (GMP) or equivalent quality management systems is more likely to provide a consistent product. Inquiries into the supplier's manufacturing processes and quality assurance protocols can provide valuable insights.

  • Customer and Technical Support: The ability to communicate with a knowledgeable technical support team is invaluable. Should any questions or issues arise regarding the product's quality or handling, responsive and expert support can save significant time and resources.

Part 2: Comparative Analysis of Commercial Suppliers

The following table provides a comparative overview of several commercial suppliers of this compound. It is important to note that pricing and availability are subject to change, and researchers should always obtain a current quotation directly from the supplier.

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (Merck) [1]Typically ≥97%Gram to multi-gram scaleOffers a wide range of research chemicals and is known for its extensive quality control and documentation.[2]
Apollo Scientific [3]97%Gram to multi-gram scaleA UK-based supplier specializing in research chemicals for the pharmaceutical and life science industries.
BLD Pharm [4]Varies by productGram to kilogram scaleA global supplier with a broad catalog of building blocks and intermediates.
Santa Cruz Biotechnology [5]For research use onlyGram scaleProvides a wide array of biochemicals for research purposes.
ChemicalBook [6][7]Varies by listingVaries by supplierAn online platform that connects buyers with various chemical manufacturers, primarily in China.
GlobalChemMall [8]Typically ≥99%Kilogram to metric ton scaleA wholesale platform for chemical products, often catering to larger-scale needs.

Part 3: In-House Quality Control and Validation Protocol

Upon receipt of a new batch of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and to ensure the material is suitable for its intended use. The following is a detailed, step-by-step protocol for the validation of a newly acquired batch.

Documentation Review
  • Certificate of Analysis (CoA) Verification:

    • Confirm that the received CoA corresponds to the batch number on the product label.

    • Review the analytical data provided. Ensure that the methods used (e.g., ¹H NMR, HPLC) are appropriate for structure confirmation and purity assessment.

    • Check for consistency between the reported data and the expected chemical structure and purity. An example of a comprehensive CoA can be found from suppliers like MedchemExpress.[9][10]

  • Safety Data Sheet (SDS) Review:

    • Familiarize yourself with the handling, storage, and emergency procedures outlined in the SDS.

    • Ensure that appropriate personal protective equipment (PPE) is available and used during handling.

Physical Characterization
  • Visual Inspection:

    • Observe the physical appearance of the material (e.g., color, form). It should be a white to off-white solid.

    • Note any inconsistencies with the supplier's description or previous batches.

  • Solubility Test:

    • Test the solubility of a small amount of the material in a relevant solvent (e.g., water, methanol, DMSO).

    • This can provide a quick indication of potential gross impurities.

Analytical Chemistry Validation
  • ¹H NMR Spectroscopy:

    • Objective: To confirm the chemical structure and identify any organic impurities.

    • Protocol:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Analysis:

        • Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound.

        • The aromatic region should show the characteristic pattern for a 1,3-disubstituted benzene ring.

        • The aliphatic region should correspond to the piperidine ring protons.

        • Integrate the peaks to confirm the correct proton ratios.

        • Look for any unexpected signals that may indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Protocol:

      • Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

      • The mobile phase will likely be a gradient of water and acetonitrile or methanol, with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

      • Inject the solution onto the HPLC system and monitor the elution profile with a UV detector (e.g., at 254 nm).

      • Analysis:

        • Calculate the purity of the sample based on the area percentage of the main peak.

        • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

        • Note the retention time of the main peak for future reference.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Protocol:

      • Infuse a dilute solution of the compound into an electrospray ionization (ESI) mass spectrometer.

      • Acquire the mass spectrum in positive ion mode.

      • Analysis:

        • Look for the molecular ion peak corresponding to the free base [M+H]⁺ (expected m/z ≈ 240.0/242.0 for the bromine isotopes).

        • The presence of this peak confirms the correct molecular weight.

Part 4: Workflow and Data Management

A systematic approach to procurement and validation is crucial for maintaining data integrity and ensuring project continuity.

Procurement and Validation Workflow

procurement_workflow cluster_procurement Procurement Phase cluster_validation Validation Phase cluster_storage Storage & Use start Identify Need for Reagent supplier_eval Evaluate Potential Suppliers start->supplier_eval select_supplier Select Supplier & Place Order supplier_eval->select_supplier receive_reagent Receive Reagent select_supplier->receive_reagent doc_review Documentation Review (CoA, SDS) receive_reagent->doc_review phys_char Physical Characterization doc_review->phys_char analytical_val Analytical Validation (NMR, HPLC, MS) phys_char->analytical_val analytical_val->supplier_eval Fails Specs release Release for Use analytical_val->release Meets Specs storage Log & Store Reagent release->storage use Use in Experiments storage->use supplier_vetting cluster_criteria Evaluation Criteria supplier Potential Supplier Documentation Purity & Analysis Consistency Support doc CoA & SDS Availability supplier:f1->doc purity ≥98% Purity Specification supplier:f2->purity consistency Batch-to-Batch Data supplier:f3->consistency support Technical Support Access supplier:f4->support decision Approve? doc->decision purity->decision consistency->decision support->decision approved Approved Supplier decision->approved Yes rejected Rejected decision->rejected No

References

A Professional's Guide to the Safe Handling of 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Section 1: Introduction & Compound Profile

4-(3-Bromophenyl)piperidine hydrochloride is a heterocyclic organic compound frequently utilized as a key building block in medicinal chemistry and drug discovery. Its piperidine core and functionalized phenyl ring make it a valuable scaffold for synthesizing novel therapeutic agents targeting a range of biological pathways. However, its chemical reactivity and inherent toxicological profile necessitate a robust understanding of its hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in established regulatory data and field-proven laboratory practices. It is intended for researchers, chemists, and drug development professionals who handle this compound.

1.1 Compound Identification and Properties

Proper identification is the first step in a sound safety protocol. The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-(3-bromophenyl)piperidine;hydrochloride[1]
CAS Number 1159825-25-8[1][2]
Molecular Formula C₁₁H₁₅BrClN[1][2]
Molecular Weight 276.60 g/mol [1]
Physical Form Solid, powder

Section 2: Comprehensive Hazard Assessment

Understanding the specific hazards associated with this compound is fundamental to mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate the necessary precautions.[1]

2.1 GHS Classification

The GHS provides a standardized framework for hazard communication. The classifications for this compound indicate risks upon ingestion and contact with skin, eyes, and the respiratory system.[1][3][4]

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1][3]
Skin Irritation (Category 2)H315Causes skin irritation[1][3][4]
Eye Irritation (Category 2A)H319Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation[1][4]

2.2 Interpretation of Hazards for Laboratory Practice

  • H302 (Harmful if swallowed): This classification underscores the importance of preventing ingestion. The primary causality is the compound's potential to cause systemic toxicity if it enters the gastrointestinal tract. This necessitates strict policies against eating, drinking, or smoking in laboratory areas and emphasizes thorough handwashing after handling.[3][5]

  • H315 (Causes skin irritation): The compound can cause local inflammation, redness, or dermatitis upon dermal contact. This hazard is the primary driver for the mandatory use of chemical-resistant gloves and protective clothing to create a physical barrier between the chemical and the skin.[6][7]

  • H319 (Causes serious eye irritation): Direct contact with the eyes, either from airborne dust or splashes, can lead to significant irritation or damage. This risk is mitigated by the mandatory use of safety glasses with side shields or chemical goggles.[5][8]

  • H335 (May cause respiratory irritation): As a fine powder, the compound can easily become airborne during manipulation (e.g., weighing, transferring). Inhalation of these particles can irritate the respiratory tract. This is the critical rationale for handling the solid material exclusively within a certified chemical fume hood or other ventilated enclosure.[6][7]

Section 3: Risk Mitigation & Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is essential. The following logical workflow illustrates the hierarchy of controls that should be applied when working with this compound.

G cluster_0 Risk Assessment & Control Hierarchy A Identify Hazards (H302, H315, H319, H335) B Engineering Controls (Primary Barrier) A->B Mitigate with physical systems C Administrative Controls (Procedures & Training) B->C Define safe work practices D Personal Protective Equipment (PPE) (Final Barrier) C->D Protect the individual E Safe Laboratory Operation D->E

Caption: Hierarchy of controls for handling hazardous chemicals.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All weighing and transfer operations involving the solid powder must be conducted in a properly functioning chemical fume hood. This is non-negotiable, as it directly mitigates the respiratory irritation hazard (H335) by containing dust at the source.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[6]

  • Safety Stations: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this compound is handled.[5]

3.2 Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must directly correspond to the identified hazards.

PPE TypeSpecificationRationale & Validation
Hand Protection Nitrile or other chemical-resistant gloves. Inspect before use.Prevents skin irritation (H315). Change gloves immediately if contaminated and after handling is complete.[9]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.Prevents serious eye irritation (H319) from dust or splashes.[8]
Body Protection Long-sleeved laboratory coat.Protects skin from incidental contact and contamination of personal clothing.[9]
Respiratory Not required if handled in a fume hood. Use a NIOSH-approved N95 or higher respirator if engineering controls fail or are unavailable.Mitigates respiratory irritation (H335) in non-standard situations.[8][9]

3.3 Standard Operating Procedure (SOP) for Handling

  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh paper, glassware) within the hood.

  • Don PPE: Don the required PPE as specified in the table above.

  • Weighing & Transfer: Carefully weigh the desired amount of this compound on weigh paper or in a tared container. Use a spatula to gently transfer the solid, minimizing any actions that could create dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation. Cap the container immediately.

  • Post-Handling: Clean all equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3]

Section 4: Emergency Response & First Aid

Preparedness is key to minimizing harm in the event of an accident. All personnel must be familiar with these procedures.

4.1 Accidental Release Protocol (Spill Management)

A chemical spill should be treated as a controlled, systematic process.

G cluster_spill Emergency Spill Response Workflow S1 ALERT Notify personnel in immediate area S2 EVACUATE & SECURE Isolate the spill area S1->S2 S3 ASSESS & PROTECT Consult MSDS. Don appropriate PPE S2->S3 S4 CONTAIN & CLEAN Cover with inert absorbent. Sweep, do not create dust. S3->S4 S5 DISPOSE Collect into a sealed container for hazardous waste. S4->S5 S6 DECONTAMINATE Clean spill area and equipment. S5->S6 S7 REPORT Document the incident per institutional policy S6->S7

Caption: Step-by-step workflow for managing a chemical spill.

4.2 Exposure Response and First Aid

Immediate and correct first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[3]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or a physician immediately.[3][10]

Section 5: Storage and Disposal

5.1 Long-Term Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed and properly labeled.[6][11]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[6] Some suppliers recommend storage under an inert atmosphere to prevent potential degradation.[2]

  • Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[6]

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is limited, this is a standard precaution for organic compounds.[10]

5.2 Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Product: Dispose of the compound and any contaminated materials through a licensed chemical destruction facility.[12]

  • Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of as hazardous waste.

  • Regulations: All disposal practices must comply with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6][11]

Section 6: Conclusion

This compound is a valuable research chemical with a well-defined but manageable hazard profile. The risks associated with its handling—oral toxicity, skin and eye irritation, and respiratory irritation—can be effectively mitigated through the consistent application of engineering controls, the correct use of personal protective equipment, and adherence to safe laboratory practices. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and a readiness to respond to emergencies, is paramount for protecting the health and safety of all laboratory personnel.

Section 7: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46735221, this compound. ([Link])

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. ([Link])

  • AFG Bioscience LLC (2016). 1-(4-Bromophenyl)piperidine Safety Data Sheet. ([Link])

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ([Link])

  • Pediatric Oncology Group of Ontario (POGO) (2021). Personal Protective Equipment. ([Link])

  • American Society of Health-System Pharmacists (ASHP) (n.d.). Chapter 8: Personal Protective Equipment. ([Link])

  • Canadian Dental Association (n.d.). Emergency Drugs. ([Link])

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its remarkable versatility, mild reaction conditions, and tolerance of a wide array of functional groups have made it an indispensable tool for the construction of carbon-carbon bonds.[1][3] This is especially true for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of commercial drugs.[2][4]

This guide provides a detailed protocol and in-depth scientific rationale for the use of 4-(3-Bromophenyl)piperidine hydrochloride, a valuable building block in drug discovery, in Suzuki coupling reactions. The presence of both a reactive aryl bromide and a basic piperidine moiety presents unique challenges and opportunities for optimization that will be thoroughly explored.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A comprehensive understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 4-(3-Bromophenyl)piperidine), forming a Pd(II) complex.[1][6] This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[7][8]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[9] This step is critically dependent on the presence of a base, which activates the organoboron species, making it more nucleophilic.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations for this compound

The use of this compound requires special attention to several key parameters due to the presence of the hydrochloride salt and the basic piperidine nitrogen.

The Critical Role of the Base

The base in a Suzuki coupling serves multiple functions. Primarily, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[9][11] In the case of this compound, the base also serves to neutralize the hydrochloride salt, liberating the free piperidine. A sufficient excess of base is therefore crucial.

Base Strength Solubility Comments
K₂CO₃ ModerateGood in aqueous mixturesA common and often effective choice.[11]
Cs₂CO₃ StrongHigh in many organic solventsOften gives higher yields, especially with challenging substrates.[11]
K₃PO₄ StrongModerateA strong, non-nucleophilic base, often used in anhydrous conditions.[11]
KOtBu Very StrongHighCan be too harsh for substrates with sensitive functional groups.[9]
Organic Bases (e.g., Et₃N, DIPEA) WeakHighGenerally less effective for the transmetalation step but can be used in specific cases.[12]

Expert Insight: For this specific substrate, starting with at least 3 equivalents of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is recommended. This ensures both the neutralization of the hydrochloride and the activation of the boronic acid.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields and preventing side reactions.[7] For aryl bromides, a variety of palladium catalysts can be effective.

Palladium Precatalyst Common Ligands Advantages Considerations
Pd(PPh₃)₄ PPh₃ (in situ)Readily available, often effective for simple couplings.[6]Can be sensitive to air and moisture.[6]
Pd(OAc)₂ Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃Highly active for challenging substrates, including aryl chlorides.[3][10]Ligands can be expensive.
Pd₂(dba)₃ Various phosphine ligandsA stable Pd(0) source.[6]Requires the addition of a separate ligand.[6]
PdCl₂(dppf) dppfGood for a wide range of substrates, often used in academic labs.[6]

Expert Insight: The piperidine nitrogen in the substrate can potentially coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands like those from the Buchwald family can mitigate this issue and promote the desired catalytic cycle.[4]

Solvent Systems

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[13] Suzuki couplings are often performed in a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[9]

Solvent System Typical Ratio Boiling Point (°C) Comments
Dioxane/Water 4:1 to 10:1~101A very common and effective system.[6]
Toluene/Water 10:1~85 (azeotrope)Good for higher temperature reactions.[9]
THF/Water 4:1~66Lower boiling point, suitable for more reactive substrates.[9]
DMF Anhydrous153Can be useful for poorly soluble substrates, but may lead to side reactions at high temperatures.[13][14]

Expert Insight: A mixture of dioxane and water is a robust starting point for this reaction. It provides good solubility for both the organic and inorganic components. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup and Execution

Suzuki_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-dry glassware Add_Solids Add solids: - 4-(3-Bromophenyl)piperidine HCl - Boronic Acid - Base - Catalyst/Ligand Dry_Glassware->Add_Solids Inert_Atmosphere Seal and purge with inert gas (3x) Add_Solids->Inert_Atmosphere Add_Solvent Add degassed solvent via syringe Heat_Stir Heat to desired temperature with vigorous stirring Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC or LC-MS Heat_Stir->Monitor_Reaction Cool_Quench Cool to RT and quench (e.g., with water) Extract Extract with an organic solvent Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.[15]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inerting: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[5]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst or ligand (oxidation).[7]- Insufficiently degassed system.[7]- Poor solubility of reagents.[16]- Insufficient amount or strength of base.- Use fresh, high-purity catalyst and ligand.[7]- Ensure thorough degassing of solvents and the reaction mixture.[16]- Try a different solvent system or increase the temperature.[14]- Increase the equivalents of base or switch to a stronger base (e.g., Cs₂CO₃).[16]
Protodeboronation (loss of boronic acid) - Presence of excess water.[16]- Reaction temperature is too high.- Use anhydrous solvents and reagents if possible.[16]- Screen lower reaction temperatures.[16]
Homocoupling of Boronic Acid - Presence of oxygen.[6]- Use of a Pd(II) precatalyst without proper reduction.- Ensure a strictly inert atmosphere.[6]- Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[6]
Dehalogenation of Starting Material - Presence of impurities that can act as a hydrogen source.- Use high-purity starting materials and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel compounds of interest in drug discovery. A successful outcome hinges on a rational selection of the base, catalyst system, and solvent, with particular attention paid to the unique properties of the substrate. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Available from: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available from: [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Available from: [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Available from: [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. (2020). Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. Available from: [Link]

  • ScienceDirect. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Available from: [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. Available from: [Link]

  • RSC Blogs. Salty Suzuki-Miyaura Reactions – Green Chemistry Blog. (2013). Available from: [Link]

  • RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. (2007). Available from: [Link]

  • National Institutes of Health. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Available from: [Link]

  • Semantic Scholar. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Nature. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).

Sources

The Versatile Scaffold: Application of 4-(3-Bromophenyl)piperidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-(3-bromophenyl)piperidine hydrochloride, a pivotal building block for medicinal chemists. We will delve into its strategic application in the synthesis of high-value therapeutic candidates, with a particular focus on its role in the development of selective sigma-1 (σ₁) receptor antagonists. This document offers not just protocols, but the scientific rationale behind the experimental design, empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Strategic Value of the 4-Arylpiperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and natural products.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of an aryl group at the 4-position creates a rigid core that can be further functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable starting material for several key reasons:

  • Dual Functionality : It possesses two key points for chemical modification: the secondary amine of the piperidine ring and the bromine atom on the phenyl ring. This allows for a modular and divergent approach to library synthesis.

  • Vectorial Control : The 3-bromo substitution pattern on the phenyl ring provides a specific vector for exploring chemical space, which is crucial for optimizing ligand-receptor interactions.

  • Synthetic Tractability : The piperidine nitrogen is readily amenable to N-alkylation and N-arylation reactions, while the aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions.

This guide will focus on the application of this building block in the synthesis of sigma-1 (σ₁) receptor antagonists, a promising class of therapeutics for neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN[4]
Molecular Weight 276.6 g/mol [4][5]
CAS Number 1159825-25-8[4]
Appearance White to off-white solidCommercially available
Storage Inert atmosphere, room temperature[1]

Core Synthetic Strategies and Protocols

The true power of this compound lies in its synthetic versatility. Below, we detail the core synthetic transformations that unlock its potential.

Strategy 1: N-Functionalization of the Piperidine Ring

Modification of the piperidine nitrogen is a primary strategy for modulating the pharmacological profile of 4-arylpiperidine derivatives.

Reductive amination is a reliable and widely used method for introducing a variety of alkyl groups to the piperidine nitrogen. The reaction proceeds via the formation of an iminium ion, which is then reduced in situ.

Protocol 1: Synthesis of 1-Benzyl-4-(3-bromophenyl)piperidine

Rationale: This protocol exemplifies a standard reductive amination. Benzaldehyde is used as the aldehyde source, and sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions. Dichloromethane (DCM) is a common solvent for this reaction.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add benzaldehyde (1.1 eq) to the mixture and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl derivative.

Strategy 2: C-C and C-N Bond Formation via Cross-Coupling

The 3-bromophenyl moiety is a key handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and a variety of organoboron reagents. This allows for the introduction of diverse aryl and heteroaryl substituents.[6][7]

Protocol 2: Suzuki-Miyaura Coupling of an N-Protected 4-(3-Bromophenyl)piperidine with an Arylboronic Acid

Rationale: This protocol outlines a typical Suzuki-Miyaura coupling. It is often advantageous to first protect the piperidine nitrogen (e.g., with a Boc group) to prevent potential interference with the palladium catalyst. A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle. A mixture of a polar aprotic solvent and water is commonly used.

Materials:

  • N-Boc-4-(3-bromophenyl)piperidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane or Toluene and Water (typically 4:1 to 10:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add N-Boc-4-(3-bromophenyl)piperidine (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (dioxane/water or toluene/water).

  • In a separate vial, mix the palladium catalyst and the phosphine ligand, and add this to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free amine for further functionalization.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds between the aryl bromide and a primary or secondary amine.[8][9] This reaction is instrumental in creating diarylamine or aryl-alkylamine linkages.

Protocol 3: Buchwald-Hartwig Amination of an N-Protected 4-(3-Bromophenyl)piperidine with an Aniline

Rationale: Similar to the Suzuki coupling, protection of the piperidine nitrogen is often beneficial. This protocol uses a palladium catalyst in combination with a specialized phosphine ligand, which is crucial for efficient C-N bond formation. A strong, non-nucleophilic base is required to facilitate the catalytic cycle.

Materials:

  • N-Boc-4-(3-bromophenyl)piperidine (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add N-Boc-4-(3-bromophenyl)piperidine (1.0 eq), the aniline derivative (1.2 eq), and the base (1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and the phosphine ligand under a positive pressure of inert gas.

  • Add the anhydrous solvent (toluene or dioxane).

  • Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The Boc protecting group can be subsequently removed under acidic conditions.

Application in the Discovery of Sigma-1 (σ₁) Receptor Antagonists

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions.[2] Antagonists of the σ₁ receptor have shown therapeutic potential in preclinical models of neuropathic pain, and some have advanced to clinical trials.[3][10] The 4-(3-bromophenyl)piperidine scaffold is an excellent starting point for the synthesis of potent and selective σ₁ receptor antagonists.

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-arylpiperidine derivatives have revealed key structural features that govern affinity and selectivity for the σ₁ receptor:

  • The Piperidine Nitrogen: A basic nitrogen is essential for interaction with a key acidic residue (Glu172) in the σ₁ receptor binding pocket.[11]

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences affinity and selectivity. Often, a moderately sized, hydrophobic group such as a benzyl or phenethyl group is optimal.

  • The 4-Aryl Group: The electronic and steric properties of the aryl group at the 4-position are critical for tuning the pharmacological profile. The 3-bromo substituent on the phenyl ring of our starting material provides a handle to explore this chemical space through cross-coupling reactions.

The general pharmacophore for σ₁ receptor ligands often includes a basic amine and two hydrophobic regions. 4-(3-Bromophenyl)piperidine provides the core amine and one of the hydrophobic regions, with the second being introduced via N-alkylation.

Biological Evaluation of Synthesized Ligands

Once a library of compounds has been synthesized, they must be evaluated for their biological activity.

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

Protocol 4: Competitive Radioligand Binding Assay for the Sigma-1 (σ₁) Receptor

Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the σ₁ receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Materials:

  • Membrane preparations from cells expressing the human σ₁ receptor (e.g., HEK-293 cells) or from tissues with high σ₁ receptor density (e.g., guinea pig liver).[12]

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).

  • Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add the [³H]-(+)-pentazocine to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 37 °C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Determining whether a high-affinity ligand acts as an agonist or an antagonist requires functional assays. As in vitro functional assays for the σ₁ receptor are still under development, in vivo models are often employed.[10]

  • Pain Models: σ₁ receptor antagonists have been shown to produce antinociceptive effects in models of inflammatory and neuropathic pain, such as the formalin test or the chronic constriction injury (CCI) model.[10]

  • Behavioral Models: The ability of a compound to block the effects of a known σ₁ receptor agonist (like PRE-084) in behavioral paradigms can indicate antagonist activity.[13] For example, σ₁ antagonists have been shown to inhibit manic-like behaviors in certain mouse models.[2]

  • Seizure Models: The effects of σ₁ receptor ligands can also be evaluated in models of experimentally induced seizures, such as the pentylenetetrazol (PTZ) model.[14]

Visualizing the Workflow

G G G J J G->J H H H->J I I I->J

Conclusion

This compound is a high-value, versatile building block in drug discovery. Its dual points of functionality allow for the systematic exploration of chemical space through robust and well-established synthetic methodologies such as reductive amination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. As demonstrated, this scaffold is particularly well-suited for the development of sigma-1 receptor antagonists, a promising class of therapeutics for a range of CNS disorders. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this valuable tool in their quest for novel and improved medicines.

References

Introduction: The Significance of N-Aryl Piperidines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 4-(3-Bromophenyl)piperidine: Protocols, Mechanistic Insights, and Practical Considerations

The N-arylated piperidine scaffold is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of FDA-approved pharmaceuticals and biologically active compounds.[1] Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-aryl substituent provides a vector for modulating biological activity and target engagement. The synthesis of these structures, particularly through the formation of a carbon-nitrogen (C-N) bond between a piperidine nitrogen and an aryl group, is therefore a fundamentally important transformation in drug discovery and development.

This guide provides a detailed experimental procedure for the N-arylation of 4-(3-bromophenyl)piperidine, a versatile building block that allows for subsequent functionalization at the bromine-substituted position. While several methods exist for C-N bond formation, this document will focus on the most robust and widely adopted strategy: the Palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction has largely superseded harsher, traditional methods like the Ullmann condensation due to its milder conditions, broader substrate scope, and superior functional group tolerance.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and discuss the critical role of each component to empower researchers to successfully implement and adapt this methodology.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an amine and an aryl halide (or pseudohalide).[4] The transformation is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

The generally accepted mechanism involves three key stages:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[5]

  • Amine Coordination & Deprotonation: The amine (in this case, 4-(3-bromophenyl)piperidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, bond-forming step. The N-arylated product is expelled from the palladium complex, which is reduced back to the active Pd(0) state, thus closing the catalytic loop.

The efficiency of this cycle is critically dependent on the choice of ligand, which stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and the crucial reductive elimination steps.[6] Bulky, electron-rich phosphine ligands are typically required to promote the reaction, especially with sterically hindered secondary amines like piperidines.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation HX_Base_out [Base-H]X PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-NR'R'' RedElim->Product_out Product ArX_in Ar-X ArX_in->OxAdd Aryl Halide Amine_in R'R''NH Amine_in->Amine_Coord Amine Base_in Base Base_in->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the N-arylation of 4-(3-bromophenyl)piperidine with a generic aryl bromide. The procedure is designed to be robust but may require optimization depending on the specific aryl halide used.

Materials and Reagents
ReagentRoleMol. Wt. ( g/mol )StoichiometryExample Amount (for 1 mmol scale)
4-(3-Bromophenyl)piperidineAmine Nucleophile240.151.2 equiv.288 mg (1.2 mmol)
Aryl Bromide (Ar-Br)Arylating AgentVaries1.0 equiv.1.0 mmol
Pd₂(dba)₃Palladium Precatalyst915.721-2 mol%18.3 mg (0.02 mmol)
XPhosLigand476.612-4 mol%19.1 mg (0.04 mmol)
Sodium tert-butoxide (NaOtBu)Base96.101.4 equiv.135 mg (1.4 mmol)
Anhydrous TolueneSolvent92.14-5-10 mL
Causality Behind Experimental Choices
  • Reagent Stoichiometry: A slight excess of the amine (1.2 equiv.) is often used to ensure the complete consumption of the potentially more valuable aryl halide. An excess of the base (1.4 equiv.) is necessary to drive the deprotonation step and neutralize the H-X byproduct.

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, though air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) can simplify handling.[1] XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling secondary cyclic amines, which can be challenging substrates.[7]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the piperidine nitrogen. For substrates with base-sensitive functional groups (like esters), a weaker base such as K₃PO₄ or Cs₂CO₃ might be necessary, though this could require higher temperatures or longer reaction times.[4]

  • Solvent: Anhydrous toluene is a standard solvent for this reaction due to its high boiling point and low coordinating ability, which prevents it from interfering with the catalyst.[8] The reaction must be performed under anhydrous conditions as water can hydrolyze the base and interfere with the catalytic cycle.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[9][10]

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.[9]

  • Inert Atmosphere: Palladium catalysts and some ligands can be sensitive to air and moisture. Organometallic reagents and strong bases like NaOtBu are often reactive with air and moisture.[11][12] Therefore, the reaction must be set up under an inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[10][13]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local safety regulations.[9]

Step-by-Step Reaction Procedure
  • Reaction Vessel Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar in an oven (120 °C) for at least 4 hours (or overnight) to ensure it is completely dry. Allow the flask to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reagent Addition (under Inert Atmosphere):

    • In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 equiv.), 4-(3-bromophenyl)piperidine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) to the prepared Schlenk flask.[7]

    • Scientist's Note: Adding the solid reagents first is standard practice. The base, NaOtBu, is a fine powder and can be electrostatically charged; handle it carefully to ensure quantitative transfer.

  • Solvent Addition: Add anhydrous toluene via a syringe (5-10 mL per mmol of the limiting reagent).

  • Reaction Execution:

    • Seal the Schlenk flask securely.

    • Place the flask in a pre-heated oil bath or heating block set to 100-110 °C.

    • Begin vigorous stirring to ensure the reaction mixture is homogeneous. The mixture will typically turn dark brown or black.

  • Reaction Monitoring:

    • After 2-4 hours (or as needed), briefly remove the flask from heating and allow it to cool slightly.

    • Take a small aliquot of the reaction mixture using a glass capillary or a syringe under a positive flow of inert gas.

    • Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under UV light and/or with a potassium permanganate stain. The reaction is complete when the limiting reagent (typically the aryl bromide) is no longer visible. LC-MS can also be used for more precise monitoring.[7]

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20-30 mL).

    • Filter the mixture through a short plug of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL) to ensure all product is collected.[7]

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[14]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-arylated product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Dry Reaction Vessel (Oven-dry Schlenk Flask) add_reagents 2. Add Solids under Inert Gas (Amine, Ar-Br, Base, Pd Catalyst, Ligand) prep_vessel->add_reagents add_solvent 3. Add Anhydrous Solvent (e.g., Toluene) add_reagents->add_solvent heat_stir 4. Heat and Stir (100-110 °C) add_solvent->heat_stir monitor 5. Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_quench 6. Cool & Dilute (Ethyl Acetate) monitor->cool_quench filter 7. Filter through Celite cool_quench->filter wash 8. Aqueous Wash (Water, Brine) filter->wash dry_concentrate 9. Dry & Concentrate wash->dry_concentrate purify 10. Purify (Column Chromatography) dry_concentrate->purify product Pure N-Aryl Piperidine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Alternative Methodologies: The Ullmann Condensation

For the sake of comprehensive scientific grounding, it is worth noting the classical alternative: the Ullmann condensation. This copper-catalyzed reaction was one of the first methods developed for C-N bond formation.[15][16]

  • Classical Conditions: Traditionally, the Ullmann reaction requires harsh conditions, including high temperatures (>200 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder or copper salts.[16]

  • Modern Protocols: Significant improvements have been made, and modern Ullmann-type reactions can be performed with catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a chelating ligand (such as 1,10-phenanthroline or various diamines).[15][17] These ligand-assisted protocols operate under much milder conditions, though often still require higher temperatures than their palladium-catalyzed counterparts.

While the Buchwald-Hartwig amination is generally preferred for its versatility and mildness, the Ullmann condensation can be a valuable alternative, particularly in cases where palladium-based methods fail or for specific industrial-scale applications where the cost of copper is advantageous.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Tan, P. W., et al. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications. [Link]

  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Walden, D. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • L'ubomír, R. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis. [Link]

  • Tye, J. W., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Tan, P. W., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. RSC Publishing. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Topczewski, J. J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • Jia, W., et al. (2009). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Chemical Reviews. [Link]

  • Gothard, C. M., et al. (2007). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

  • Kumar, S., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]

  • Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]

Sources

Analytical methods for characterizing 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 4-(3-Bromophenyl)piperidine hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets. The presence of a bromophenyl group offers a site for further chemical modification, making this compound a versatile intermediate in the synthesis of novel therapeutic agents.

Given its role in pharmaceutical research and development, ensuring the identity, purity, and stability of this compound is of paramount importance. A multi-faceted analytical approach is required for its comprehensive characterization. This guide provides detailed protocols and expert insights into the application of various analytical techniques for the robust characterization of this compound, ensuring data integrity and supporting regulatory compliance.

Physicochemical Properties

A foundational step in the analytical characterization of any compound is the compilation of its fundamental physicochemical properties. These data are essential for method development and interpretation of analytical results.

PropertyValueSource
Chemical Formula C₁₁H₁₅BrClN[1][2]
Molecular Weight 276.60 g/mol [1][2][3]
IUPAC Name 4-(3-bromophenyl)piperidine;hydrochloride[1]
CAS Number 1159825-25-8[1][2]
Appearance White to off-white solidGeneral knowledge
Storage Inert atmosphere, room temperature[4]

Analytical Workflow for Comprehensive Characterization

A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the logical sequence of analyses to confirm the structure, assess purity, and determine the physicochemical properties of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Assay cluster_2 Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/CAD NMR->HPLC Structure Confirmed MS Mass Spectrometry (ESI-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Purity Established TGA Thermogravimetric Analysis (TGA) HPLC->TGA DSC->TGA Final Final TGA->Final Characterization Complete Start Sample of 4-(3-Bromophenyl)piperidine HCl Start->NMR Start->MS Start->FTIR ThermalAnalysis cluster_tga TGA Interpretation cluster_dsc DSC Interpretation TGA TGA Analysis (Mass vs. Temperature) tga_stability Determine Decomposition Temperature (Td) TGA->tga_stability tga_solvent Quantify Volatiles (Water/Solvent) TGA->tga_solvent DSC DSC Analysis (Heat Flow vs. Temperature) dsc_melt Determine Melting Point (Tm) DSC->dsc_melt dsc_poly Identify Polymorphs/ Phase Transitions DSC->dsc_poly tga_stability->dsc_melt Set upper limit for DSC scan

Sources

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

4-(3-Bromophenyl)piperidine hydrochloride is a pivotal building block in contemporary pharmaceutical synthesis. Its structural integrity and purity are paramount to the safety and efficacy of the resulting active pharmaceutical ingredients (APIs). This guide provides two robust analytical methodologies for the comprehensive characterization of this compound: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for reliable purity assessment and quantification, and a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method for definitive identification and trace-level analysis. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, with a focus on the scientific rationale behind each procedural step to ensure methodological robustness and transferability.

Introduction: The Analytical Imperative

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its substituted derivatives, such as 4-(3-Bromophenyl)piperidine, serve as key intermediates in the synthesis of a wide range of therapeutic agents. The presence of impurities, even at trace levels, can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, the development of precise, accurate, and specific analytical methods is not merely a regulatory requirement but a scientific necessity for ensuring drug quality and patient safety.

This document details two complementary chromatographic techniques. The HPLC-UV method serves as a workhorse for routine quality control, offering excellent quantitation and purity profiling. The LC-MS method provides an orthogonal technique with superior sensitivity and specificity, enabling unequivocal identification of the main component and characterization of potential impurities through mass analysis.

Part I: HPLC-UV Method for Purity and Quantitative Analysis

Principle and Scientific Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis of moderately polar to non-polar small molecules.[1] The separation of 4-(3-Bromophenyl)piperidine is based on its differential partitioning between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[1]

  • Column Selection: A C18 column is the standard choice for this type of analysis, providing robust hydrophobic interactions with the bromophenyl ring of the analyte. This ensures adequate retention and separation from more polar or less retained impurities.[2][3][4]

  • Mobile Phase Strategy: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). The key to achieving sharp, symmetrical peaks for a basic compound like a piperidine derivative lies in controlling its ionization state.[5]

    • pH Control: The addition of an acid (e.g., phosphoric acid) to the aqueous phase is critical. It maintains a low pH (typically 2.5-3.5), ensuring the piperidine nitrogen is consistently protonated (pKa of piperidinium is ~11.2). This positively charged state prevents undesirable interactions with residual, negatively charged silanol groups on the silica backbone of the stationary phase, which would otherwise lead to significant peak tailing.[2][3][4]

    • Organic Modifier: Acetonitrile is selected for its strong elution properties, low viscosity, and excellent UV transparency at the detection wavelength.

  • UV Detection: The bromophenyl group acts as a native chromophore, allowing for direct detection by UV absorbance. The wavelength is set near the absorbance maximum to achieve the highest sensitivity for the analyte. A wavelength around 260-265 nm is typically effective for bromophenyl moieties.

Experimental Protocol: HPLC-UV

2.2.1. Apparatus and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC or Milli-Q grade).

2.2.2. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution using Mobile Phase A and B
Gradient 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 30 °C[2][3][4]
Injection Volume 10 µL
UV Detection 262 nm
Run Time 30 minutes

2.2.4. Analysis and Calculation

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation: The purity of the sample can be determined by the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound (10 mg) Dissolve Dissolve in Diluent (100 mL) Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (262 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Part II: LC-MS Method for Identification and Trace Analysis

Principle and Scientific Rationale

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for pharmaceutical analysis, offering unparalleled sensitivity and specificity. It couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, allowing for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Ionization: Positive-mode Electrospray Ionization (ESI+) is the ideal choice for this analyte. The basic piperidine nitrogen is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion in the gas phase, which can be efficiently detected by the mass spectrometer.[6]

  • Mass Analysis:

    • Molecular Ion Confirmation: A key feature for identifying 4-(3-Bromophenyl)piperidine is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[7][8] This results in a distinctive doublet peak in the mass spectrum for any bromine-containing ion, where the peaks are separated by approximately 2 Da and have nearly equal intensity. This provides a high degree of confidence in the identification. The expected protonated molecule [C₁₁H₁₄BrN+H]⁺ will appear at m/z 256.0 and 258.0.

    • Structural Elucidation (MS/MS): Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is unique to the molecule's structure.

    • High-Sensitivity Quantification: For trace-level analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are employed. SIM focuses the detector on the m/z of the parent ion, while MRM monitors a specific fragmentation transition (precursor ion → product ion), dramatically reducing background noise and enhancing sensitivity.[9]

  • MS-Compatible Mobile Phase: It is crucial to use volatile buffers in the mobile phase. Non-volatile salts like phosphate will contaminate the MS ion source. Therefore, phosphoric acid is replaced with a volatile acid like formic acid.[5][10]

Experimental Protocol: LC-MS

3.2.1. Apparatus and Reagents

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer).

  • ESI source.

  • All materials listed in section 2.2.1.

  • Formic acid (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

3.2.2. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard and Sample Solutions: Prepare as described in section 2.2.2, but at a lower concentration (e.g., 1 µg/mL) due to the higher sensitivity of the MS detector.

3.2.3. LC-MS Conditions

ParameterCondition
LC System
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase Gradient elution using Mobile Phase A and B
Gradient 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-9 min: 90% B; 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV[7]
Source Temperature 120 °C[7]
Desolvation Temp. 300 °C
Full Scan Range (m/z) 100 - 500 Da
Targeted Ions (SIM) m/z 256.0, 258.0
MRM Transition To be determined empirically, e.g., 256.0 → [fragment ion] and 258.0 → [fragment ion + 2]
Visualization of LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation Prep Prepare Dilute Sample (e.g., 1 µg/mL) Inject Inject 2 µL Prep->Inject Separate UPLC Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze Mass Analysis (Full Scan / MS/MS) Ionize->Analyze Detect Detect Ions Analyze->Detect Confirm Confirm M+H (m/z 256/258) Detect->Confirm Identify Identify Impurities Confirm->Identify Report Generate Report Identify->Report

Caption: Workflow for LC-MS Identification Analysis.

References

  • Zhou G, Chen Y, Tang Y. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. 2021. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. 2021. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. 2021. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Accessed January 6, 2026. [Link]

  • Zwiener B, Glauner T. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. 2010. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 6, 2026. [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. 2014. [Link]

  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. 2010. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. 2017. [Link]

  • Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Phenomenex. Accessed January 6, 2026. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. 2023. [Link]

Sources

Large-scale synthesis of 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-(3-Bromophenyl)piperidine Hydrochloride

Abstract

This comprehensive guide details a robust and scalable two-step synthetic protocol for the production of this compound, a key building block in modern medicinal chemistry. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the critical aryl-piperidine C-C bond, followed by a catalytic hydrogenation and final salt formation. This document provides in-depth procedural details, explains the causality behind experimental choices, outlines critical safety protocols, and specifies analytical methods for quality control, targeting researchers and process chemists in drug development.

Introduction and Strategic Overview

The 4-arylpiperidine scaffold is a privileged structure found in a multitude of pharmacologically active compounds, making its derivatives highly valuable intermediates in drug discovery and development. 4-(3-Bromophenyl)piperidine, in particular, serves as a versatile precursor, with the bromine atom providing a reactive handle for further molecular elaboration through various cross-coupling reactions.

The conversion of this intermediate to its hydrochloride salt enhances its stability, crystallinity, and handling properties, making it more suitable for storage and downstream applications.[1] This application note outlines a reliable pathway for its synthesis on a multi-gram to kilogram scale.

Rationale for the Selected Synthetic Route

Several strategies exist for the synthesis of 4-arylpiperidines, including the arylation of piperidone derivatives and nucleophilic substitution approaches.[2] However, for large-scale production, a convergent and highly efficient approach is paramount. The selected route involves two key transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction forms the carbon-carbon bond between a protected piperidine precursor and an arylboronic acid. The Suzuki coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and boronic acids, making it ideal for industrial applications.[3][4]

  • Catalytic Hydrogenation: The reduction of the tetrahydropyridine intermediate to the desired piperidine is achieved through heterogeneous catalysis. This method is highly efficient, scalable, and generally results in clean product formation with straightforward catalyst removal via filtration.[5][6]

This sequence minimizes the use of harsh reagents and complex purification steps, aligning with the principles of green and efficient process chemistry.

Overall Synthetic Workflow

The synthesis proceeds through the formation of an N-protected tetrahydropyridine intermediate, which is subsequently reduced and deprotected before conversion to the final hydrochloride salt.

G A Step 1: Suzuki Coupling (N-Boc-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester + 3-Bromophenylboronic acid B Intermediate: 1-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine A->B Pd Catalyst Base C Step 2: Catalytic Hydrogenation (Reduction of double bond) B->C H2, Pd/C D Protected Product: 1-Boc-4-(3-bromophenyl)piperidine C->D E Step 3: Deprotection & Salt Formation (HCl treatment) D->E F Final Product: This compound E->F

Caption: High-level workflow for the synthesis of 4-(3-Bromophenyl)piperidine HCl.

Detailed Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of the final product. Adjustments may be necessary for different scales, but the molar equivalencies should be maintained.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.QuantitySupplier (Example)
N-Boc-4-piperidone79099-07-3199.261.0071.8 gSigma-Aldrich
n-Butyllithium (2.5 M in hexanes)109-72-864.061.10158 mLSigma-Aldrich
Diisopropylamine108-18-9101.191.1542.1 g (58.5 mL)Sigma-Aldrich
N-Phenyl-bis(trifluoromethanesulfonimide)37595-14-5357.251.10141.6 gSigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-972.11-1.5 LSigma-Aldrich
3-Bromophenylboronic acid5467-74-3200.821.2086.9 gCombi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.700.025.28 gStrem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8105.993.00114.6 gFisher Scientific
1,4-Dioxane123-91-188.11-1.0 LVWR
Water (deionized)7732-18-518.02-250 mL-
Palladium on Carbon (10 wt. %, 50% wet)7440-05-3106.420.013.84 gJohnson Matthey
Methanol (MeOH)67-56-132.04-1.0 LFisher Scientific
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-036.463.00270 mLSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11-For extraction/washVWR
Methyl tert-butyl ether (MTBE)1634-04-488.15-For triturationVWR
Step 1: Synthesis of 1-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

This step involves the in-situ formation of a vinyl triflate from N-Boc-4-piperidone, which then undergoes a Suzuki coupling reaction. This avoids the isolation of the potentially unstable boronic ester of the tetrahydropyridine.

Protocol:

  • Reaction Setup: To a 3 L, three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 750 mL) and diisopropylamine (42.1 g, 58.5 mL).

  • LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (158 mL, 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flask, dissolve N-Boc-4-piperidone (71.8 g) in anhydrous THF (250 mL). Add this solution to the LDA mixture dropwise via an addition funnel over 45 minutes, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Triflate Formation: Dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (141.6 g) in anhydrous THF (250 mL) and add this solution to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Suzuki Coupling: To the flask containing the crude vinyl triflate, add 1,4-dioxane (1.0 L), 3-bromophenylboronic acid (86.9 g), and Pd(dppf)Cl₂ (5.28 g).

  • Aqueous Base Addition: In a separate beaker, dissolve sodium carbonate (114.6 g) in deionized water (250 mL). Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 85 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 300 mL). Combine all organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes).

Step 2: Synthesis of 1-Boc-4-(3-bromophenyl)piperidine

Protocol:

  • Reaction Setup: Transfer the crude 1-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine to a suitable high-pressure hydrogenation vessel. Dissolve the material in methanol (1.0 L).

  • Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst (3.84 g, 50% wet) to the solution under a stream of nitrogen. Caution: Palladium on carbon can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 1-Boc-4-(3-bromophenyl)piperidine as a solid or viscous oil, which should solidify upon standing.

Step 3: Synthesis of this compound

Protocol:

  • Deprotection and Salt Formation: Dissolve the crude 1-Boc-4-(3-bromophenyl)piperidine from the previous step in a 1 L flask. Add the 4M solution of HCl in 1,4-dioxane (270 mL) slowly at room temperature.

  • Precipitation: Gas evolution (CO₂) will be observed. Stir the mixture at room temperature for 4-6 hours. A white precipitate will form.

  • Isolation: Add methyl tert-butyl ether (MTBE, 500 mL) to the slurry to ensure complete precipitation. Stir for an additional hour.

  • Filtration and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with MTBE (2 x 200 mL) to remove any non-polar impurities. Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • Final Product: Obtain this compound as a white to off-white crystalline solid. Expected yield: 80-90 g (80-90% over two steps).

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisSpecification
¹H NMR (400 MHz, DMSO-d₆)δ 9.15 (br s, 2H), 7.48 (t, J = 1.8 Hz, 1H), 7.42 (dt, J = 7.8, 1.5 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 7.23 (ddd, J = 7.8, 2.0, 1.2 Hz, 1H), 3.35 (d, J = 12.4 Hz, 2H), 3.00 (q, J = 12.4 Hz, 2H), 2.85 (tt, J = 12.0, 3.5 Hz, 1H), 1.90 (d, J = 12.8 Hz, 2H), 1.80 (qd, J = 12.8, 4.0 Hz, 2H).
¹³C NMR (100 MHz, DMSO-d₆)δ 145.5, 131.1, 130.2, 129.3, 126.1, 122.0, 43.8, 41.2, 30.9.
Mass Spec (ESI+) m/z calculated for C₁₁H₁₅BrN⁺ [M+H]⁺: 240.04; found: 240.1.
HPLC Purity ≥98% (AUC)

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

Reagent-Specific Hazards
  • n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.

  • Diisopropylamine: Flammable liquid and corrosive. Causes severe skin burns and eye damage.

  • Palladium Catalysts: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Use in a designated area with appropriate safety measures and monitoring.

  • Hydrochloric Acid (in Dioxane): Corrosive and toxic. 1,4-Dioxane is a suspected carcinogen.

Product Hazard Information

This compound [1][7]

  • GHS Pictograms: castom

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.[1]

Mechanistic Insights: The Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. Its catalytic cycle provides a reliable method for C-C bond formation.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X (Vinyl Triflate) Complex1 R¹-Pd(II)L₂-X OA->Complex1 TM Transmetalation Complex1->TM R²-B(OR)₂ (Arylboronic Acid) + Base Complex2 R¹-Pd(II)L₂-R² TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 R¹-R² (Coupled Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the piperidine precursor.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the triflate.

  • Reductive Elimination: The two organic fragments (aryl and vinyl) are coupled, forming the final C-C bond and regenerating the Pd(0) catalyst.[4][8]

Conclusion

The protocol described provides a detailed, scalable, and efficient method for the synthesis of this compound. The strategic use of a robust Suzuki coupling and clean catalytic hydrogenation ensures high yields and purity, making this process suitable for the demands of pharmaceutical development and manufacturing. Adherence to the outlined safety procedures is critical for the successful and safe execution of this synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Thieme Chemistry. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts, 15(10), 1085.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Blvcknoir. (n.d.). This compound. Retrieved from [Link]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415.
  • Denmark, S. E., & Wu, Z. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its saturated, six-membered heterocyclic structure often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. 4-(3-Bromophenyl)piperidine hydrochloride serves as a versatile and highly valuable building block, providing a robust scaffold that can be elaborated into diverse libraries of compounds for drug discovery programs.

The strategic placement of the bromine atom on the phenyl ring opens the door to a vast array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing researchers to append a wide range of molecular fragments to the core structure.[4][5][6] This guide provides an in-depth exploration of key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—as applied to this specific scaffold. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities.

Critical Consideration: The Piperidine Nitrogen

Before embarking on cross-coupling, two crucial aspects of the this compound starting material must be addressed:

  • Salt Form : The hydrochloride salt must be neutralized to the free base form to ensure solubility in common organic solvents and to prevent interference with the basic conditions required for most coupling reactions. This is typically achieved by a simple liquid-liquid extraction with an aqueous base like sodium bicarbonate or sodium hydroxide.

  • N-H Reactivity & Protection : The secondary amine of the piperidine ring is a nucleophile and can compete in certain coupling reactions, particularly C-N aminations, leading to undesired side products. To ensure clean and predictable outcomes, it is highly recommended to protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under typical coupling conditions and its straightforward removal with acid (e.g., trifluoroacetic acid).[7][8]

The general workflow, therefore, involves an initial deprotection/protection sequence before the core cross-coupling step.

G cluster_prep Scaffold Preparation cluster_coupling Cross-Coupling cluster_final Final Product Generation A 4-(3-Bromophenyl)piperidine Hydrochloride B Basification (e.g., aq. NaHCO3) A->B C N-H Protection (e.g., Boc2O, Et3N) B->C D N-Boc-4-(3-bromophenyl)piperidine C->D F Pd-Catalyzed Cross-Coupling Reaction D->F E Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) E->F G Protected Coupled Product F->G H Deprotection (e.g., TFA or HCl) G->H I Final Target Molecule H->I

Caption: General workflow for utilizing the piperidine scaffold.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] It facilitates the coupling of the aryl bromide with an organoboron species, making it ideal for synthesizing biaryl compounds or connecting the scaffold to other heterocyclic systems.

Mechanism Overview

The reaction proceeds via a catalytic cycle involving a Palladium(0) active species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, transmetalation of the organic group from the activated boronic acid to the palladium complex, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

Suzuki_Cycle center Pd(0)L2 ArPdL2Br Ar-Pd(II)L2-Br center->ArPdL2Br OA OA Oxidative Addition RE Reductive Elimination ArR Ar-R' RE->ArR TM Transmetalation ArPdL2R Ar-Pd(II)L2-R' ArPdL2Br->ArPdL2R TM ArPdL2R->center RE ArBr Ar-Br ArBr->OA Boronic R'-B(OR)2 Boronate [R'-B(OR)3]⁻ Boronic->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of N-Boc-4-(3-biphenyl)piperidine

Reactants:

  • N-Boc-4-(3-bromophenyl)piperidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

Solvents & Reagents:

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • To a round-bottom flask, add N-Boc-4-(3-bromophenyl)piperidine, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90>90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄Toluene/EtOH/H₂O85>85%
Pyridine-3-boronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄Dioxane/H₂O10075-85%
Thiophene-2-boronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DME/H₂O80>90%

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[13][14] It enables the coupling of the aryl bromide portion of the scaffold with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.[4][15] This reaction is invaluable for creating molecules with diarylamine or related structures, which are prevalent in pharmacologically active compounds.[5]

Mechanism Overview

Similar to the Suzuki reaction, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the role of the base, which deprotonates the amine-palladium complex to form a palladium-amido intermediate. This intermediate undergoes reductive elimination to form the desired C-N bond. The choice of phosphine ligand is critical and often dictates the reaction's success, with bulky, electron-rich biaryl phosphine ligands being particularly effective.[14][16]

Buchwald_Cycle center Pd(0)L ArPdLBr Ar-Pd(II)L-Br center->ArPdLBr OA OA Oxidative Addition RE Reductive Elimination ArNR2 Ar-NR'2 RE->ArNR2 Assoc Amine Association Deprot Deprotonation AmineComplex [Ar-Pd(II)L(Br)(R'2NH)] ArPdLBr->AmineComplex Assoc AmidoComplex Ar-Pd(II)L-NR'2 AmineComplex->AmidoComplex Deprot AmidoComplex->center RE ArBr Ar-Br ArBr->OA Amine R'2NH Amine->Assoc Base Base (e.g., NaOtBu) Base->Deprot

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Boc-4-(3-(phenylamino)phenyl)piperidine

Reactants:

  • N-Boc-4-(3-bromophenyl)piperidine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Solvents & Reagents:

  • Anhydrous Toluene

  • Diethyl Ether (for extraction)

  • Saturated Aqueous Ammonium Chloride (for quenching)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Glovebox required : Add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried vial or flask inside a glovebox.

  • Add N-Boc-4-(3-bromophenyl)piperidine, followed by anhydrous toluene and aniline.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with diethyl ether and separate the layers. Extract the aqueous layer with more ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield
AnilinePd(OAc)₂ (2%) / XPhos (4%)NaOtBuToluene11085-95%
MorpholinePd₂(dba)₃ (1.5%) / RuPhos (3%)K₃PO₄Dioxane100>90%
BenzylaminePd(OAc)₂ (2%) / SPhos (4%)Cs₂CO₃Toluene10080-90%
N-H IndolePd₂(dba)₃ (2%) / Xantphos (4%)K₃PO₄Dioxane11070-85%

Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages

The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne.[17][18] This reaction is exceptionally useful for introducing a rigid, linear alkyne linker into a molecule, a common strategy in medicinal chemistry for probing protein binding pockets or for use as a handle for subsequent click chemistry. The classic protocol uses a dual catalyst system of palladium and copper(I).[19]

Mechanism Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species. The copper cycle's role is to react with the terminal alkyne and a base to form this key copper-acetylide intermediate, which is more reactive towards transmetalation than the alkyne itself.[17] Copper-free versions exist but often require different conditions.[20][21]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_OA Ar-Pd(II)L2-Br Pd0->Pd_OA Oxidative Addition Pd_RE Ar-Pd(II)L2-C≡CR' Pd_OA->Pd_RE Transmetalation Pd_RE->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR' Pd_RE->ArAlkyne ArBr Ar-Br ArBr->Pd_OA CuBr Cu(I)Br CuAlkyne Cu(I)-C≡CR' CuBr->CuAlkyne CuAlkyne->Pd_OA Alkyne H-C≡CR' Alkyne->CuAlkyne Base Base (e.g., Et3N) Base->CuAlkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of N-Boc-4-(3-(phenylethynyl)phenyl)piperidine

Reactants:

  • N-Boc-4-(3-bromophenyl)piperidine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide, CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

Solvents & Reagents:

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • To a flask, add N-Boc-4-(3-bromophenyl)piperidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (or DMF), followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic and can be complete in 1-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, creating a substituted alkene product.[22][23] It is a powerful method for introducing vinyl or styrenyl groups, which can serve as handles for further synthetic transformations (e.g., dihydroxylation, epoxidation) or as key structural elements in their own right.

Mechanism Overview

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination of H-Br, which is neutralized by the base, regenerating the Pd(0) catalyst.[23][24]

Heck_Cycle center Pd(0)L2 ArPdL2Br Ar-Pd(II)L2-Br center->ArPdL2Br OA OA Oxidative Addition MI Migratory Insertion BHE β-Hydride Elimination ArAlkene Ar-Alkene BHE->ArAlkene BaseRegen Base-mediated Regeneration AlkeneComplex [Alkene-Pd(II)] Complex ArPdL2Br->AlkeneComplex MI HydrideComplex H-Pd(II)L2-Br AlkeneComplex->HydrideComplex BHE HydrideComplex->center BaseRegen ArBr Ar-Br ArBr->OA Alkene Alkene Alkene->MI Base Base (e.g., Et3N) Base->BaseRegen

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol: Synthesis of N-Boc-4-(3-styrylphenyl)piperidine

Reactants:

  • N-Boc-4-(3-bromophenyl)piperidine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)

  • Tri(o-tolyl)phosphine, P(o-tol)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

Solvents & Reagents:

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • To a sealable reaction tube, add N-Boc-4-(3-bromophenyl)piperidine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).

  • Add anhydrous MeCN (or DMF), followed by triethylamine and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C. Monitor by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve in ethyl acetate.

  • Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Advanced Methods: Microwave-Assisted Synthesis

For high-throughput synthesis and rapid library generation, microwave-assisted organic synthesis (MAOS) offers significant advantages.[25] Cross-coupling reactions are particularly well-suited for microwave heating, which can dramatically reduce reaction times from hours to minutes and often improve yields by minimizing the formation of thermal decomposition byproducts.[26][27] The protocols described above can generally be adapted for microwave synthesis, typically by using sealed microwave vials and running the reactions at higher temperatures (e.g., 120-150 °C) for short durations (5-30 minutes).

Conclusion

This compound is a powerful and versatile scaffold for drug discovery. Its true potential is unlocked through the application of palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, chemists can efficiently generate vast arrays of structurally diverse molecules. This guide provides the foundational protocols and mechanistic understanding necessary to incorporate this valuable building block into synthetic programs, accelerating the journey toward the discovery of novel therapeutics.

References

  • Barluenga, J., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich Website.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Doucet, H. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • El-Shishtawy, R. M., et al. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules.
  • Organic Chemistry Portal. Heck Reaction. organic-chemistry.org.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • ResearchGate. (2021). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate.
  • Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters.
  • Wikipedia. Heck reaction. Wikipedia.
  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org.
  • So, C. M., & Fu, G. C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • CEM Corporation. Organometallic cross-coupling reactions. CEM Corporation Website.
  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry.
  • Boc-Sciences. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc-Sciences Website.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Sharma, U., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts.
  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
  • Sheibani, R., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (2021). Piperidine-based drug discovery. ResearchGate.
  • Ramana, M. M. V., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Singh, B., et al. (2020). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

Sources

Application Notes & Protocols: High-Purity Recovery of 4-(3-Bromophenyl)piperidine Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the purification of 4-(3-Bromophenyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis, using the technique of recrystallization. We move beyond a simple procedural list to dissect the underlying principles of solvent selection, impurity profiling, and crystal growth dynamics. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the final product meets stringent purity requirements. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity this compound.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound frequently utilized as a building block in the development of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Recrystallization is a powerful and economical purification technique based on the principle of differential solubility.[1][2] This application note details a comprehensive methodology for its effective implementation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅BrClN[3][4]
Molecular Weight 276.60 g/mol [3]
Appearance White to off-white solidInferred from typical hydrochloride salts
CAS Number 1159825-25-8[3][4][5]
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[3]

The Principle of Recrystallization: A Strategic Overview

Recrystallization separates a compound from its impurities based on differences in their solubility in a specific solvent or solvent system. The ideal process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[2] Impurities, ideally, remain dissolved in the cooled solvent (mother liquor) or are removed via hot filtration if they are insoluble.

Recrystallization_Principle cluster_0 Hot Stage (High Solubility) cluster_1 Cooling Stage (Low Solubility) cluster_2 Separation Crude Impure Solid (Compound + Impurities) Dissolved Saturated Solution (Compound & Impurities Dissolved) Crude->Dissolved Dissolution Solvent_H Hot Solvent Solvent_H->Dissolved Crystals Pure Crystals Dissolved->Crystals Controlled Cooling & Nucleation/Growth MotherLiquor Mother Liquor (Impurities Remain Dissolved) Dissolved->MotherLiquor Filtration Vacuum Filtration Crystals->Filtration MotherLiquor->Filtration Pure_Product Dried, Pure Product Filtration->Pure_Product Waste Waste Liquor Filtration->Waste

Diagram 1: The fundamental workflow of purification by recrystallization.

Impurity Profile and Solvent System Selection

The success of recrystallization hinges on selecting an appropriate solvent. This choice is dictated by the nature of both the target compound and the potential impurities.

Potential Impurities

Impurities in 4-(3-Bromophenyl)piperidine HCl can originate from the synthetic route. Common synthetic pathways may introduce:

  • Unreacted Starting Materials: Such as bromobenzene or piperidine derivatives.[6]

  • Regioisomers: 4-(2-Bromophenyl)piperidine or 4-(4-Bromophenyl)piperidine.

  • Over-brominated Species: Such as 4-(2,3-dibromophenyl)piperidine or 4-(3,5-dibromophenyl)piperidine.[7]

  • Solvents and Reagents: Residual solvents or byproducts from previous steps.

Rationale for Solvent Selection

As a hydrochloride salt, 4-(3-Bromophenyl)piperidine is a polar, ionic compound. The principle of "like dissolves like" suggests that polar solvents will be most effective. The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.

Table 2: Analysis of Potential Solvents for Recrystallization

Solvent / SystemRationale & PropertiesSuitability Assessment
Isopropanol (IPA) A moderately polar protic solvent. Often provides a good solubility gradient for hydrochloride salts. Less volatile and toxic than methanol.Excellent First Choice. High probability of success.
Ethanol (EtOH) Similar to IPA but can sometimes be too good a solvent, leading to lower recovery yields.[8]Good Alternative. May require the addition of an anti-solvent.
Methanol (MeOH) Highly polar, often dissolves hydrochloride salts too readily even at low temperatures, resulting in poor yields.Generally Poor for Recovery. More suitable for dissolving a sample for chromatography.
Water As a hydrochloride salt, it will have high water solubility.[9] This typically makes recovery difficult unless an anti-solvent is used.Poor as a primary solvent. Risk of forming hydrates.
IPA / Diethyl Ether IPA is the primary solvent, and ether acts as an anti-solvent.[8] Adding ether to a hot, saturated IPA solution can induce crystallization upon cooling.Excellent for Difficult Cases. Useful if crystallization is slow or yield is low in pure IPA.
Acetone A polar aprotic solvent. May be useful as a wash to remove non-polar impurities but is less common as a primary recrystallization solvent for HCl salts.[8]Primarily for Washing. Can be trialed if other systems fail.

Based on this analysis, Isopropanol (IPA) is the recommended starting solvent due to its favorable balance of properties for purifying piperidine hydrochloride salts.

Solvent_Selection Start Start: Select a Solvent Test_Hot Does it dissolve the compound when hot? Start->Test_Hot Test_Cold Does the compound crystallize upon cooling? Test_Hot->Test_Cold Yes Failure1 Insoluble: Reject Solvent Test_Hot->Failure1 No Success Solvent is Suitable Test_Cold->Success Yes Failure2 Too Soluble: Reject or Use Anti-Solvent Test_Cold->Failure2 No

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Bromophenyl)piperidine hydrochloride. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in a laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle common experimental hurdles.

Q1: My Suzuki-Miyaura coupling reaction to form the C-C bond between the piperidine and bromophenyl moieties is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings, a common method for this synthesis, can stem from several factors. The primary culprits are often related to the catalyst system, reaction conditions, and reagent quality.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For coupling with aryl bromides, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos often proves effective.[1][2][3] If you are using a standard catalyst like Pd(PPh₃)₄ with limited success, switching to a more specialized ligand system is recommended.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step.[4] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[4] The choice of base can be substrate-dependent, and screening different bases may be necessary. Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Solvent and Temperature: The reaction requires a solvent that can dissolve all reactants. A mixture of an organic solvent like dioxane, toluene, or THF with water is standard.[5] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation by oxygen. The reaction temperature typically ranges from 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

  • Boronic Acid/Ester Quality: The stability of the boronic acid or its ester derivative is paramount. Protodeboronation, the cleavage of the C-B bond by water or other protic sources, is a common side reaction that consumes the boronic acid derivative.[4] Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.[4] Always use high-purity boronic acid derivatives and store them under anhydrous conditions.

Q2: I am observing significant homocoupling of my 3-bromophenylboronic acid in the Suzuki coupling reaction. How can I minimize this side product?

A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, leading to the formation of biphenyl impurities. This is often promoted by the presence of oxygen and certain palladium species.[6]

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[4]

  • Controlled Catalyst Addition: Adding the palladium catalyst to the reaction mixture at room temperature before heating can sometimes help minimize homocoupling.

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can also suppress homocoupling. A slight excess of the phosphine ligand is often beneficial.

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I troubleshoot?

A3: The Buchwald-Hartwig amination is another viable route, but its success is highly dependent on the careful selection of reagents and conditions.

  • Catalyst System: Similar to the Suzuki coupling, the choice of the palladium catalyst and ligand is critical. For the coupling of aryl bromides with secondary amines like piperidine derivatives, bulky and electron-rich phosphine ligands are generally preferred.[1][7] Pre-formed palladium catalysts or precatalysts can often provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂.[1]

  • Base Strength and Solubility: A strong, non-nucleophilic base is essential for the deprotonation of the amine.[1] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] The solubility of the base in the reaction solvent is also important for its effectiveness.

  • Inert Atmosphere: Buchwald-Hartwig reactions are highly sensitive to oxygen.[1] Ensure that the reaction is set up under a strictly inert atmosphere of argon or nitrogen and that all solvents and reagents are anhydrous and deoxygenated.

Q4: During the N-Boc deprotection step with strong acid, I am observing side products. How can I achieve a cleaner deprotection?

A4: N-Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[4][8] Side reactions can occur if the substrate contains other acid-sensitive functional groups.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid once the deprotection is complete. Performing the reaction at 0 °C or room temperature is usually sufficient.

  • Choice of Acid: 4 M HCl in dioxane is a common and effective reagent for Boc deprotection.[4] If TFA is used, ensure it is freshly opened or properly stored, as impurities can lead to side reactions.

  • Work-up Procedure: After deprotection, it is crucial to neutralize the excess acid by washing with a saturated aqueous solution of a weak base like sodium bicarbonate.

Q5: I am having trouble purifying the final this compound salt. What are the best practices?

A5: The purification of hydrochloride salts can be challenging due to their high polarity and solubility in protic solvents.

  • Crystallization: Recrystallization is the preferred method for purifying the final salt. A common technique is to dissolve the crude salt in a minimal amount of a hot polar solvent like ethanol or isopropanol and then allow it to cool slowly. Addition of a less polar co-solvent like diethyl ether or ethyl acetate can induce precipitation.[9]

  • Washing: If the product precipitates from the reaction mixture upon salt formation, washing the solid with a non-polar solvent like diethyl ether or hexane can help remove organic impurities.[9]

  • Column Chromatography of the Free Base: If the salt is difficult to purify directly, it may be advantageous to purify the free base (4-(3-Bromophenyl)piperidine) by column chromatography on silica gel first. The purified free base can then be converted to the hydrochloride salt in high purity.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally higher yielding for this compound: Suzuki-Miyaura coupling or Buchwald-Hartwig amination?

A: Both routes are viable, and the optimal choice can depend on the availability of starting materials and the specific expertise of the researcher. The Suzuki-Miyaura coupling is a very robust and widely used method for forming aryl-C(sp²) bonds.[10] The Buchwald-Hartwig amination is also a powerful tool for C-N bond formation.[11] A thorough literature search for analogous compounds can often provide guidance on which route has been more successful for similar structures.

Q: What are the key safety precautions to consider during this synthesis?

A: Standard laboratory safety practices should always be followed. Specifically:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Strong Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE).

  • Solvents: Use of flammable organic solvents requires working in a fume hood away from ignition sources.

  • Hydrogenation: If a hydrogenation step is involved, it should be performed in a designated area with appropriate safety measures for handling hydrogen gas under pressure.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final compound.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be necessary for specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of tert-butyl 4-(3-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[5][12]

Materials:

  • tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv)

  • 3-Bromophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate, 3-bromophenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene, ethanol, and water in a 3:1:1 ratio.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate by Catalytic Hydrogenation

This protocol is based on general procedures for the reduction of tetrahydropyridines.

Materials:

  • tert-butyl 4-(3-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • Dissolve tert-butyl 4-(3-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate in ethanol or methanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol describes the N-Boc deprotection and subsequent hydrochloride salt formation.

Materials:

  • tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate (1.0 equiv)

  • 4 M HCl in dioxane or Diethyl ether

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate in a minimal amount of diethyl ether or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of 4 M HCl in dioxane (or a saturated solution of HCl in diethyl ether) with stirring.

  • A precipitate should form upon addition of the acid. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.[9]

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Purpose
tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate1.0Electrophile
3-Bromophenylboronic acid1.2Nucleophile
Pd(PPh₃)₄0.05Catalyst
Sodium carbonate2.0Base
Toluene:Ethanol:Water (3:1:1)-Solvent
Reaction Temperature 80-90 °C-
Reaction Time 12-24 h-

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following are predicted chemical shifts based on analogous structures and may vary slightly based on the solvent and experimental conditions. Actual experimental data should be used for confirmation.

¹H NMR ¹³C NMR
Aromatic Protons: ~7.2-7.6 ppm (m, 4H)Aromatic Carbons: ~122-145 ppm
Piperidine CH: ~3.0-3.6 ppm (m, 5H)Piperidine Carbons: ~30-50 ppm
Piperidine CH₂: ~1.8-2.2 ppm (m, 4H)
NH₂⁺: Broad singlet, variable chemical shift

Visualizations

Reaction Workflow

Synthesis_Workflow A N-Boc-4-piperidone B N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine A->B Triflation C N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine B->C Suzuki Coupling (3-Bromophenylboronic acid, Pd catalyst) D N-Boc-4-(3-bromophenyl)piperidine C->D Hydrogenation (H₂, Pd/C) E 4-(3-Bromophenyl)piperidine D->E N-Boc Deprotection (HCl) F 4-(3-Bromophenyl)piperidine HCl E->F Salt Formation (HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Catalyst Check Catalyst System (Pd source, Ligand) Start->Catalyst Base Evaluate Base (Strength, Solubility) Start->Base Solvent Assess Solvent & Temperature (Degassing, Anhydrous) Start->Solvent Reagents Verify Reagent Quality (Boronic acid stability) Start->Reagents Solution1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Solution1 Solution2 Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Base->Solution2 Solution3 Ensure Rigorous Degassing Optimize Temperature Solvent->Solution3 Solution4 Use High-Purity Boronic Ester (e.g., Pinacol ester) Reagents->Solution4

Caption: Troubleshooting flowchart for low-yielding Suzuki coupling reactions.

References

  • Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46, 1-12. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.[Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.[Link]

  • Kolarovic, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3657–3667. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate.[Link]

  • Chirila, P. G., et al. (2019). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics, 38(6), 1284-1293. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(23), 8463-8484. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling - Practical Guide. Yoneda Labs.[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel.[Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (2015). International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3873. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Douglas, C. J., & Thomson, R. J. (2014). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic Process Research & Development, 18(10), 1269-1275. [Link]

  • Stanetty, P., & Schnürch, M. (2007). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Mini-Reviews in Organic Chemistry, 4(4), 303-321. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate.[Link]

  • Google Patents. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal.[Link]

  • Google Patents. (n.d.). Synthetic method of piperidine hydrochloride. CN105924408A.
  • SpectraBase. (n.d.). Piperidine. SpectraBase.[Link]

  • Google Patents. (n.d.). Production method of 3-(4-bromophenyl)-piperidine. CN115108968A.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ElectronicsAndBooks. (n.d.). Pd2(dba)3-promoted synthesis of 3-N-substituted 4-aryl-1,2,3,6-tetrahydropyridine. ElectronicsAndBooks.[Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.[Link]

  • E-RESEARCHCO. (n.d.). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO.[Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]

  • Google Patents. (n.d.). Preparation method of 4-bromophenylhydrazine hydrochloride. CN103387515A.

Sources

Technical Support Center: Synthesis of 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, mechanism-based troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes rooted in chemical mechanisms and actionable, field-proven solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has stalled, or my final yield is significantly lower than expected. What are the common culprits?

Answer: Low yields in the synthesis of 4-(3-bromophenyl)piperidine often trace back to one of two popular synthetic routes: a Suzuki-Miyaura cross-coupling or a Grignard reaction with a piperidone derivative.

Scenario A: If Using a Suzuki-Miyaura Coupling Route

(Reaction: N-Boc-piperidine-4-boronic acid pinacol ester + 1,3-dibromobenzene)

  • Potential Cause 1: Catalyst Inactivation. The Palladium(0) catalyst is the heart of the reaction. It can be oxidized to inactive Pd(II) species or form palladium black through aggregation, reducing reaction efficiency.[1]

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) to remove oxygen.

    • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These stabilize the Pd(0) center and promote the crucial reductive elimination step.[2]

    • Monitor Catalyst Appearance: If you observe the formation of a black precipitate (palladium black), the reaction has likely failed.

  • Potential Cause 2: Protodeboronation of the Boronic Ester. The C-B bond of your piperidine-boronic ester can be cleaved by trace amounts of water or acid, especially with prolonged reaction times or insufficient base, reverting it to N-Boc-piperidine.[1]

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents.

    • Base Selection: Employ a suitable base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation without being overly harsh.[3] The base is crucial for the transmetalation step of the catalytic cycle.[4][5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times.

Scenario B: If Using a Grignard Reaction Route

(Reaction: 3-bromophenylmagnesium bromide + N-Boc-4-piperidone)

  • Potential Cause 1: Failed Grignard Reagent Formation. The magnesium surface can be passivated by an oxide layer, preventing the reaction with 3-bromo-bromobenzene.[6][7]

  • Solution:

    • Magnesium Activation: Activate magnesium turnings by gently crushing them, adding a small crystal of iodine (the color will disappear upon reaction), or a few drops of 1,2-dibromoethane.[6]

    • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including atmospheric moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Potential Cause 2: Enolization of 4-Piperidone. The Grignard reagent can act as a base, abstracting a proton from the carbon alpha to the carbonyl, forming an enolate. This leads to the recovery of starting material upon aqueous workup.[6]

  • Solution:

    • Low Temperature: Perform the addition of the Grignard reagent to the piperidone solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[6]

Issue 2: Multiple Spots on TLC and Complex Mass Spectrometry Data

Question: My crude product analysis shows several unexpected impurities. What are the likely side products and how do I prevent them?

Answer: The formation of multiple byproducts is a common challenge. Below is a summary of frequent impurities, their origins, and mitigation strategies.

Impurity NameCommon RouteFormation MechanismPrevention & Mitigation
4-Phenylpiperidine BothReductive Dehalogenation: The C-Br bond is susceptible to reduction, especially during catalytic hydrogenation steps (if used for deprotection or other transformations) or in the presence of a palladium catalyst and a hydrogen source.[8][9][10][11][12]Use milder reduction conditions. If using Pd/C with H₂, add a mild base (e.g., triethylamine) to suppress hydrodebromination. For Suzuki, minimize reaction time.
3,3'-Biphenyl SuzukiHomocoupling: The aryl halide can couple with itself, catalyzed by palladium.Use a 1:1 stoichiometry of coupling partners. Slower addition of the aryl halide can sometimes help.
N-Boc-4-hydroxy-4-(3-bromophenyl)piperidine GrignardIncomplete Reduction: This is the intermediate alcohol formed after the Grignard addition. The subsequent reduction step to remove the hydroxyl group may be incomplete.Ensure the reducing agent (e.g., triethylsilane with TFA) is added in sufficient excess and the reaction goes to completion.
3-Bromobiphenyl GrignardWurtz Coupling: The Grignard reagent can react with unreacted 3-bromobenzene.[6]Ensure slow formation of the Grignard reagent to allow it to form before it reacts with the starting halide.
Visualization of Major Reaction Pathways and Side Reactions (Suzuki Route)

Suzuki_Side_Reactions cluster_reactants Reactants A N-Boc-piperidine-4-boronic ester C Pd(0) Catalyst + Base A->C Suzuki Coupling Conditions F Side Product N-Boc-piperidine (Protodeboronation) A->F Side Reaction (H₂O/H⁺) B 1,3-Dibromobenzene B->C Suzuki Coupling Conditions D Desired Product 4-(3-Bromophenyl)piperidine (protected) C->D Main Pathway (Cross-Coupling) E Side Product 3,3'-Dibromobiphenyl (Homocoupling) C->E Side Reaction G Side Product 4-Phenylpiperidine (Debromination) D->G Side Reaction (H₂ source)

Caption: Main Suzuki pathway and key side reactions.

Issue 3: Difficulty with Final Product Isolation and Purification

Question: My product is an oil/gum after workup, and I'm struggling to form the hydrochloride salt. How can I effectively purify my compound?

Answer: The free base of 4-(3-bromophenyl)piperidine can be an oil or a low-melting solid, making it difficult to handle. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to purify.

  • Problem: Incomplete reaction or presence of non-basic impurities.

  • Solution: Acid-Base Extraction.

    • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with aqueous acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as the ammonium salt, leaving non-basic impurities (like biphenyl byproducts) in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer (e.g., with 2M NaOH or NaHCO₃) until pH > 10.

    • Extract the free base back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Problem: Difficulty in crystallization of the HCl salt.

  • Solution: Protocol for Hydrochloride Salt Formation.

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise while stirring.

    • Continue addition until the solution becomes acidic (check with pH paper) and a precipitate forms. Over-addition can sometimes lead to oiling out.

    • Stir the resulting slurry at room temperature or in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold, anhydrous solvent (e.g., diethyl ether), and dry under high vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule?

For laboratory-scale synthesis, the Suzuki-Miyaura coupling is often preferred due to its high functional group tolerance and generally milder conditions, avoiding the highly reactive and sensitive Grignard reagents. However, for large-scale production, a Grignard route followed by reduction might be more cost-effective if optimized properly.

Q2: My N-Boc protecting group was accidentally cleaved during the reaction. Why did this happen?

The Boc (tert-butyloxycarbonyl) group is acid-labile. If your reaction conditions became acidic, even locally, it could lead to premature deprotection. This can happen during an acidic workup if not properly controlled or if acidic byproducts are formed. Ensure workup steps are performed cold and that any acid is neutralized promptly.

Q3: Can I use 1-bromo-3-chlorobenzene instead of 1,3-dibromobenzene in the Suzuki coupling?

Yes, this is an excellent strategy. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective coupling at the bromine position, leaving the chlorine atom untouched for potential further diversification of the molecule.

Q4: How do I confirm the structure and purity of my final product?

A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product and any impurities.

  • Melting Point: A sharp melting point range for the hydrochloride salt is a good indicator of high purity.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium carbonate (3.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates consumption of the limiting reagent.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to provide the crude product for purification.

References
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Rutgers University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Ghosh, B., & Maleczka, R. E. (2017). Catalytic Hydrodehalogenation Reactions. In Science of Synthesis. Thieme. Available at: [Link]

  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

  • ResearchGate. (2023). Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using... [Diagram]. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

Sources

Technical Support Center: Optimization of Bromophenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromophenylpiperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your synthetic procedures and optimize your reaction conditions for successful outcomes.

Section 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific experimental challenges you may encounter during the synthesis of bromophenylpiperidine isomers. We will explore the underlying causes of these issues and provide actionable solutions based on established chemical principles.

Issue 1: Low Yield in the N-Arylation of Piperidine with a Bromo-Aryl Compound (e.g., Buchwald-Hartwig Amination)

You are attempting to synthesize an N-(bromophenyl)piperidine derivative via a palladium-catalyzed cross-coupling reaction, but are observing low conversion of your starting materials.

Possible Causes and Solutions:

  • Catalyst Inactivity: The active Pd(0) species is prone to oxidation, rendering it catalytically inactive.[1]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) prior to use.[1] All glassware should be rigorously dried to remove any moisture. It is often preferable to use a palladium precatalyst which is more stable and generates the active Pd(0) species in situ.[2]

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for an efficient catalytic cycle.[3][4]

    • Solution: For sterically hindered substrates or less reactive aryl bromides, bulky, electron-rich phosphine ligands are generally more effective.[5][6] Consider screening a variety of ligands, such as those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos), to identify the optimal choice for your specific substrate combination.

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step.[3]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[6] However, for substrates with base-sensitive functional groups, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures.[4][6]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.[7]

    • Solution: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically effective for Buchwald-Hartwig aminations.[6][7] If solubility is an issue, a more polar solvent like DMF may be considered, but be aware that it can sometimes lead to side reactions.[8]

Issue 2: Formation of Significant Side Products

During your reaction, you observe the formation of unintended byproducts, complicating purification and reducing the yield of your desired bromophenylpiperidine.

Possible Side Products and Mitigation Strategies:

  • Hydrodehalogenation: The bromo-aryl starting material is being converted to the corresponding debrominated arene.

    • Cause: This can occur via a competing β-hydride elimination pathway from the palladium-amido intermediate.[3]

    • Solution: The choice of ligand is critical to favor reductive elimination over β-hydride elimination.[9] Using bulkier ligands can often suppress this side reaction. Additionally, ensuring a slight excess of the amine coupling partner can sometimes help.

  • Homocoupling of the Aryl Halide: You observe the formation of a bibromophenyl species.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1]

    • Solution: Rigorous exclusion of air from the reaction mixture is paramount.[1] Ensure a continuous positive pressure of an inert gas is maintained throughout the reaction.

  • Formation of Di-arylated Piperidine (in cases of unprotected piperazine derivatives):

    • Cause: If you are working with a piperazine derivative and aiming for mono-arylation, the second nitrogen can also react.[6]

    • Solution: Use a mono-protected piperazine, such as N-Boc-piperazine, to prevent the second arylation. The protecting group can be removed in a subsequent step.[6] Alternatively, using a large excess of the piperazine can statistically favor the mono-arylated product.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of bromophenylpiperidine derivatives.

Q1: What are the most common synthetic routes to prepare 4-(4-bromophenyl)piperidine?

A1: A widely used and effective method is the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. This is typically achieved through catalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere.[10][11] This method generally provides high yields of the desired product.[10]

Q2: I am planning a Suzuki coupling to form a C-C bond with my bromophenylpiperidine. What are some key considerations for this reaction?

A2: The Suzuki coupling is a powerful tool for C-C bond formation. Key considerations include:

  • Catalyst and Ligand: A palladium catalyst, often in combination with a phosphine ligand, is standard. The choice of ligand can be critical, with bulky, electron-rich ligands often being beneficial.[1]

  • Base: An aqueous base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically required for the transmetalation step.[12]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is common.[12]

  • Boronic Acid Quality: The purity of the boronic acid is crucial, as impurities can lead to side reactions and lower yields.[12] Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that can be minimized by using anhydrous conditions and a suitable base.[1]

Q3: How can I effectively purify my final bromophenylpiperidine product?

A3: The purification method will depend on the physical properties of your product and the nature of any impurities.

  • Flash Column Chromatography: This is a very common and effective method for purifying organic compounds. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from starting materials and byproducts.[13]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[14]

  • Distillation: For liquid products, distillation under reduced pressure can be an option, provided the compound is thermally stable.[14]

Q4: Are there any specific safety precautions I should take when working with the reagents for bromophenylpiperidine synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Aryl Halides: Many aryl halides are irritants and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate PPE.

  • Solvents: Organic solvents are flammable and may have associated health risks. Always handle them in a fume hood and away from ignition sources.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 4-(4-bromophenyl)piperidine via Hydrogenation[10][11]

Step-by-Step Methodology:

  • To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol, add triethylamine (a small excess, e.g., 0.5 eq).

  • Carefully add 5% Rhodium on carbon (Rh/C) catalyst (typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 100 psi) and stir the mixture vigorously at room temperature for 24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.[10][11]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

ReagentMolar Eq.
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine1.0
Triethylamine~0.5
5% Rhodium on Carbon (Rh/C)0.05-0.10
Hydrogen GasExcess
Anhydrous MethanolSolvent

Table 1: Reagent stoichiometry for the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Section 4: Visualizing Reaction Mechanisms

The following diagrams illustrate the key catalytic cycles involved in the synthesis of bromophenylpiperidine derivatives.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation  Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2  Reductive  Elimination Ar-NR2 Ar-NR2 Reductive Elimination Complex->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex  Ar'-B(OR)2  Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2  Reductive  Elimination Ar-Ar' Ar-Ar' Reductive Elimination Complex->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

References

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

Sources

Stability issues of 4-(3-Bromophenyl)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Bromophenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven insights to ensure the integrity of your experiments.

Section 1: General Stability & Storage FAQs

This section addresses the most frequently asked questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term integrity, the solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to air and moisture.[2] Piperidine compounds are often sensitive to heat, humidity, and light, so protecting the compound from these elements is crucial.[3]

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8°C)Prevents thermal degradation.[3]
Atmosphere Inert gas (Argon, Nitrogen)Minimizes oxidation of the piperidine ring.
Light Store in an amber or opaque vialProtects against potential photolytic degradation.[3][4]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and degradation from moisture.[3][5]
Q2: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?

A2: While specific stability data for this compound in DMSO is not extensively published, general best practices for piperidine derivatives suggest that stock solutions in anhydrous DMSO can be stable for short to moderate periods if stored correctly.[6] For optimal stability, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Exposure to atmospheric moisture should be minimized as DMSO is hygroscopic. It is highly recommended to perform a stability check on your stock solution if it has been stored for an extended period.

Q3: Can I dissolve this compound in aqueous buffers? What pH should I use?

A3: Yes, as a hydrochloride salt, the compound is designed for enhanced aqueous solubility.[6] The pH of the solution is a critical factor for stability. An acidic to neutral pH (ideally pH 4-6) is recommended. In acidic environments, the piperidine nitrogen exists as its protonated ammonium salt, which is generally more stable and less prone to oxidation compared to the free base.[5][7] Alkaline conditions (pH > 8) should be avoided, as they will deprotonate the piperidine, generating the free base which is more nucleophilic and susceptible to oxidative degradation.[4] Studies on similar piperidine derivatives have shown the greatest stability in the pH range of 4-6.[7]

Section 2: Troubleshooting Unexpected Experimental Results

Encountering inconsistent data can be frustrating. This section provides a logical framework for troubleshooting common issues related to the stability of this compound in your experiments.

Q4: My analytical results are inconsistent. The peak area for my compound is decreasing over time in my HPLC analysis. What could be the cause?

A4: A decreasing peak area over time is a classic indicator of compound degradation in your sample or solution.[4] Several factors could be at play:

  • pH of the Solution: If your mobile phase or sample diluent is basic, it could be promoting the degradation of the compound. The free base form of piperidine is less stable than the protonated salt.[5]

  • Oxidation: The piperidine ring, particularly the tertiary amine in the free base form, is susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal ions.[4]

  • Solvent Interaction: While common, some organic solvents can impact the thermal stability of amines.[8][9] If your experiment involves heating, the solvent choice could be a contributing factor.

  • Photodegradation: If your samples are left exposed to ambient or UV light, photolytic degradation may occur.[3][4] This is a known degradation pathway for many pharmaceutical compounds.[10][11]

Q5: I see new, unidentified peaks appearing in my chromatogram. Could these be related to the this compound?

A5: Yes, the appearance of new peaks is a strong indication that your parent compound is degrading into other products.[4] To confirm this, you should run a forced degradation study (see Section 4 for protocol). This involves intentionally stressing your compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[12] Analyzing these stressed samples can help you identify if the new peaks in your experimental samples correspond to known degradation products. The primary degradation pathways to consider are oxidation of the piperidine ring and, to a lesser extent, hydrolysis or substitution at the bromophenyl moiety.[4][13]

Troubleshooting Workflow

If you suspect stability issues, follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow start Inconsistent Results (e.g., Decreasing Peak Area) check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_solution_prep Analyze Solution Preparation (Solvent, pH, Age) start->check_solution_prep check_analytical Evaluate Analytical Method (Mobile Phase, Temp) start->check_analytical forced_degradation Perform Forced Degradation Study (See Protocol) check_solution_prep->forced_degradation Degradation Suspected check_analytical->forced_degradation Degradation Suspected identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (Adjust pH, Protect from Light, Use Fresh Solutions) identify_degradants->optimize_conditions end Consistent Results Achieved optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Understanding Potential Degradation Pathways

To effectively mitigate degradation, it is essential to understand the chemically susceptible sites within the this compound molecule. The two primary areas of concern are the piperidine ring and the bromophenyl group.

Q6: What are the most likely chemical degradation pathways for this molecule?

A6: Based on the structure, two main degradation pathways can be hypothesized:

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is a secondary amine and is susceptible to oxidation, especially in its free base form (at higher pH).[4] This can lead to the formation of N-oxides or even ring-opening products under more aggressive oxidative conditions.[4] This is often the most significant pathway for piperidine-containing compounds. Studies on the atmospheric degradation of piperidine show that H-abstraction can occur, leading to imine formation.[14]

  • Reactions at the Aryl Halide: The carbon-bromine bond on the phenyl ring is a potential reaction site. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, degradation can occur under specific conditions.[13][15]

    • Hydrolysis: Under harsh conditions (e.g., high temperature, presence of strong nucleophiles like hydroxide), the bromine could be displaced by a hydroxyl group to form 4-(3-hydroxyphenyl)piperidine. However, this is generally a slow process at neutral pH and room temperature.[1][16]

    • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, where UV light provides the energy to break the C-Br bond, potentially leading to radical-mediated degradation pathways.[11]

DegradationPathways cluster_main 4-(3-Bromophenyl)piperidine cluster_products Potential Degradation Products parent n_oxide N-Oxide Product parent->n_oxide Oxidation (e.g., H₂O₂, O₂) hydroxyphenyl 4-(3-Hydroxyphenyl)piperidine parent->hydroxyphenyl Hydrolysis (High Temp/pH) dehalogenated Radical-Mediated Products parent->dehalogenated Photodegradation (UV Light) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways for the parent compound.

Section 4: Protocols for Stability Assessment

To proactively assess the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study. This is a standard practice in pharmaceutical development to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][17]

Q7: How can I perform a forced degradation study for this compound?

A7: This protocol outlines a general procedure. You will need a validated, stability-indicating analytical method (e.g., RP-HPLC with UV or MS detection) that can separate the parent compound from any potential degradants.[6][18]

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Stress Conditions:

    • For each condition, use a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.[4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[4]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[4]

    • Photolytic Degradation: Expose a solution in a quartz cuvette or other transparent container to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[6][19] A dark control wrapped in foil should be placed alongside.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable final concentration for your analytical method.

    • Analyze all samples by your stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.

    • Note the retention times and peak areas of any new impurity peaks that form. A mass spectrometer (LC-MS) is invaluable for identifying the mass of these degradants.[20]

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Prepare Control Sample (Stored at 2-8°C, Dark) start->control sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep control->sample_prep analysis Analyze via Stability-Indicating HPLC Method sample_prep->analysis evaluation Evaluate Data (% Degradation, New Peaks) analysis->evaluation end Stability Profile Established evaluation->end

Caption: General workflow for a forced degradation study.

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? Blog.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Filo. (2025, June 19). Effect of Solvent on Basicity of Amines.
  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • PraxiLabs. Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab.
  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Wikipedia. Aryl halide.
  • Vendor Website. This compound.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
  • IntechOpen. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.

Sources

How to increase the solubility of 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-(3-Bromophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my assay. Why is this happening?

A1: While 4-(3-Bromophenyl)piperidine is supplied as a hydrochloride salt to improve its aqueous solubility compared to the free base, its solubility can still be limited, especially in neutral or near-neutral pH buffers. The molecule contains a nonpolar bromophenyl group and a piperidine ring, which contribute to its hydrophobic character. At a pH approaching the pKa of the piperidine nitrogen, the equilibrium will shift towards the less soluble free base form, potentially causing precipitation.

Q2: What is the predicted pKa of this compound and why is it important for solubility?

A2: The pKa of the protonated piperidine nitrogen is critical for understanding its solubility. While the exact experimental pKa for this specific molecule is not readily published, the pKa of similar piperidine-containing compounds is typically in the range of 9 to 11. For instance, the predicted pKa for the similar compound 4-(4'-Bromophenyl)piperidine is approximately 10.14.[1][2] Below this pKa, the piperidine nitrogen is predominantly protonated (a positively charged cation), which is the form that is more soluble in aqueous media. As the pH of the solution approaches and exceeds the pKa, the compound deprotonates to its neutral free base, which is significantly less water-soluble and may precipitate.[3][4]

Q3: I initially dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many compounds, but when a concentrated DMSO stock is diluted into an aqueous buffer (the "antisolvent"), the overall solvent environment may no longer be able to maintain the solubility of the compound. To mitigate this, you can try lowering the final concentration of your compound, increasing the percentage of DMSO in the final solution (while being mindful of its potential effects on your assay), or employing a stepwise dilution strategy. For more robust solutions, consider the formulation strategies detailed in the troubleshooting guide below.

Q4: Is it better to use the hydrochloride salt or the free base for my experiments?

A4: For achieving higher concentrations in aqueous solutions, the hydrochloride salt is generally the preferred starting material. The salt form is inherently more water-soluble due to its ionic nature.[5] However, if you are working in organic solvents or need to avoid acidic conditions, the free base might be more suitable. Understanding the pH-solubility profile, as described in the guide below, will help you determine the optimal form and conditions for your specific application.

Troubleshooting Guide: Systematically Increasing Solubility

If you are facing persistent solubility issues, a systematic approach is necessary. This guide provides a tiered strategy, from simple adjustments to more advanced formulation techniques.

Tier 1: Foundational Approaches - Characterization and Simple Adjustments

The first step is to understand the baseline solubility of your compound. This data will inform all subsequent enhancement strategies.

This protocol determines the equilibrium solubility of the compound, which is a crucial baseline parameter.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg).

  • Add a known volume of the desired buffer (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the suspension for 24-48 hours to ensure equilibrium is reached.[6][7]

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard curve.[7][8]

Understanding how solubility changes with pH is fundamental for controlling precipitation.

Objective: To determine the solubility of this compound across a physiologically relevant pH range.

Materials:

  • Same as Protocol 1, plus a series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9). The World Health Organization suggests buffers at pH 1.2, 4.5, and 6.8 for biopharmaceutical classification.[9]

Procedure:

  • Set up a series of vials, each containing an excess of the compound.

  • Add a known volume of each buffer to the respective vials.

  • Follow steps 3-8 from Protocol 1 for each pH condition.

  • Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

The resulting profile will likely show higher solubility at acidic pH, which decreases as the pH increases, consistent with the Henderson-Hasselbalch equation for a basic compound.[3][10]

cluster_0 pH-Solubility Relationship for a Basic Compound Low_pH Low pH (pH < pKa) High_Solubility High Solubility (Protonated, Cationic Form) Low_pH->High_Solubility Predominant Species pKa pKa High_Solubility->pKa Equilibrium Shift High_pH High pH (pH > pKa) Low_Solubility Low Solubility (Neutral, Free Base Form) High_pH->Low_Solubility Predominant Species Low_Solubility->pKa Equilibrium Shift

Caption: pH effect on the solubility of a basic compound.

Tier 2: Intermediate Approaches - Co-solvents and Surfactants

If pH adjustment alone is insufficient or not compatible with your experimental system, co-solvents and surfactants are the next logical steps.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[11]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Workflow for Co-solvent Screening:

  • Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine the thermodynamic solubility of your compound in each co-solvent mixture using the method described in Protocol 1.[12][13]

  • Plot solubility as a function of the co-solvent concentration to identify the most effective system.

  • Important: Always run a vehicle control in your biological assays to ensure the chosen co-solvent concentration does not affect the experimental outcome.

Co-solventTypical Starting ConcentrationMaximum Tolerated in Cell-based Assays
DMSO1-5%Often <1%
Ethanol5-10%Variable, often <1%
PEG 40010-30%Generally well-tolerated at low %
Propylene Glycol10-30%Variable

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[14]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Protocol for Micellar Solubilization:

  • Prepare a series of surfactant solutions in your chosen buffer at concentrations above their CMC.

  • Add an excess of this compound to each solution.

  • Shake to equilibrium (24-48 hours).[15]

  • Separate the undissolved solid (centrifugation/filtration).

  • Quantify the drug concentration in the supernatant. An increase in solubility with increasing surfactant concentration above the CMC indicates micellar solubilization.[15]

cluster_1 Solubilization Strategies Compound Poorly Soluble Compound pH_Adjust pH Adjustment Compound->pH_Adjust Co_Solvent Co-solvents Compound->Co_Solvent Surfactant Surfactants Compound->Surfactant Cyclodextrin Cyclodextrins Compound->Cyclodextrin Soluble_Form Solubilized Compound pH_Adjust->Soluble_Form Co_Solvent->Soluble_Form Surfactant->Soluble_Form Cyclodextrin->Soluble_Form

Caption: Overview of common solubility enhancement methods.

Tier 3: Advanced Formulation - Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like the bromophenyl portion of your compound, to form water-soluble inclusion complexes.[16][17]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol for Preparing a Cyclodextrin Inclusion Complex (Lyophilization Method):

This method is effective for creating a solid, readily dissolvable complex.[18][19]

Materials:

  • This compound

  • HP-β-CD or SBE-β-CD

  • Tertiary butyl alcohol (TBA) and water

  • 0.22 µm filter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the cyclodextrin in water.

  • Dissolve the this compound in TBA.

  • Mix the two solutions to form a single, clear phase. A common starting point is a 1:1 (v/v) ratio of the aqueous and TBA solutions.

  • Filter the resulting solution through a 0.22 µm filter.

  • Freeze the solution and then lyophilize it to remove the water and TBA, yielding a solid, amorphous powder of the inclusion complex.[18][20]

  • The solubility of this resulting powder can then be determined using Protocol 1 to confirm enhancement.

References

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed. Available at: [Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. Available at: [Link]

  • In-vitro Thermodynamic Solubility. protocols.io. Available at: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments... World Health Organization (WHO). Available at: [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]

  • (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep. Available at: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • Solubility-pH profile of drugs. Experiences and surprises in logS measurements. PhysChem Forum. Available at: [Link]

  • Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS... AAPS. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available at: [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. Available at: [Link]

  • Micellar solubilization of drugs. University of Alberta. Available at: [Link]

  • Review on Enhancement of Solubilization Process. Science Alert. Available at: [Link]

  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • This compound. Available at: [Link]

  • New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article). OSTI.GOV. Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 4-(3-Bromophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and opportunities presented by this versatile building block. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounded in established chemical principles and field-proven insights.

General Considerations & FAQs

The unique structure of this compound—an aryl bromide functionalized with a basic nitrogen heterocycle in its salt form—presents specific challenges in palladium-catalyzed cross-coupling reactions. Understanding these nuances is critical for successful reaction design.

Question: How does the hydrochloride salt form of the starting material affect my reaction setup?

Answer: The hydrochloride salt has two primary implications. First, the piperidine nitrogen is protonated, rendering it non-coordinating and protecting it from acting as a nucleophile. Second, and more critically, it introduces one equivalent of acid (HCl) into your reaction. This acid must be neutralized by the base you add before the catalytic cycle can proceed efficiently. Therefore, you must use at least one extra equivalent of base compared to a reaction with the free-base form of the substrate. For most cross-coupling reactions, using 2.5 to 3.0 equivalents of base in total is a robust starting point.

Question: Can the piperidine nitrogen poison the palladium catalyst?

Answer: Yes, this is a significant risk. The free-base form of the piperidine is a Lewis base and can coordinate to the palladium center. This coordination can displace essential phosphine ligands, leading to the formation of catalytically dormant or inactive palladium complexes and causing the reaction to stall.[1][2] The choice of a sterically hindered, electron-rich ligand is the primary strategy to mitigate this catalyst deactivation pathway.[3] These bulky ligands create a protective pocket around the palladium atom, favoring the desired catalytic cycle intermediates and sterically discouraging coordination from the substrate's piperidine nitrogen.[4]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. However, substrate-specific issues can arise.

Question: What is the best "first-pass" catalyst system for a Suzuki coupling with this compound?

Answer: For a reliable starting point, a combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) with a bulky, electron-rich biaryl monophosphine ligand is recommended.[5] Ligands such as SPhos and XPhos have demonstrated exceptional functional group compatibility and are excellent choices.[6][7] An alternative is to use a pre-formed palladium(0) source like Pd₂(dba)₃. N-Heterocyclic Carbene (NHC) palladium complexes also serve as highly effective catalysts for this transformation.[5][8]

Why this works: The key is the ligand. Bulky, electron-donating phosphines accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[3] Their steric profile also helps prevent the piperidine nitrogen from deactivating the catalyst.

Question: My Suzuki reaction is giving low yield, and I'm recovering mostly starting material. What should I check first?

Answer: The most common culprit is insufficient or inappropriate base. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5][9]

  • Base Stoichiometry: Have you accounted for the hydrochloride salt? You need at least 2.5 equivalents of base.

  • Base Strength: A moderately strong inorganic base is usually optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective and generally outperform weaker bases like sodium carbonate or organic amines for this type of substrate.[9]

  • Solvent & Water: Suzuki reactions often benefit from a biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O.[7] Water plays a role in solubilizing the inorganic base and facilitating the formation of the active boronate species.

Question: I'm observing significant side products like dehalogenation (hydrodebromination). How can I fix this?

Answer: Dehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction in Suzuki couplings.[10] It typically occurs when the transmetalation step is slow relative to competing pathways, such as reaction with trace water or other proton sources.

Solutions:

  • Increase Transmetalation Rate: Ensure your base is effective and your boronic acid is pure. Using a slightly larger excess of the boronic acid (e.g., 1.5 equivalents) can also help.

  • Ligand Choice: Switching to a more electron-rich ligand can sometimes accelerate the desired catalytic cycle over the dehalogenation pathway.

  • Control Impurities: Ensure solvents are appropriately dried and the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize proton sources.[6]

Summary Table: Recommended Suzuki Coupling Catalyst Systems
Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100Broad scope, high yields, commercially available.[7]
Pd₂(dba)₃P(t-Bu)₃K₂CO₃1,4-Dioxane/H₂O80-100Effective for a wide range of aryl bromides.[5]
PdCl₂(dppf)(dppf)Cs₂CO₃THF/H₂O80Good for substrates with sensitive functional groups.
(IPr)Pd-G3(NHC)K₃PO₄Toluene/H₂O100Air-stable precatalyst, high activity.[8]

Troubleshooting Guide 2: Buchwald-Hartwig Amination

This reaction is fundamental for synthesizing aryl amines but is highly sensitive to catalyst, ligand, and base selection, especially with nitrogen-containing substrates.[4]

Question: I need to couple a primary aliphatic amine with this compound. Which ligand is best?

Answer: For coupling primary amines, especially hindered ones, specialized biaryl monophosphine ligands are essential for achieving high yields and preventing the formation of undesired diarylation products. The ligand BrettPhos is specifically designed for this purpose and is an excellent choice.[11][12] Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is standard practice.[13]

Question: My Buchwald-Hartwig reaction stalls at ~50% conversion, and I see some palladium black precipitating. What's happening?

Answer: This strongly suggests catalyst deactivation. There are two likely causes with this substrate:

  • Ligand Displacement: The amine coupling partner or the product itself can displace the phosphine ligand, forming inactive palladium species.[1] This is especially problematic if the ligand is not sufficiently bulky.

  • Base-Mediated Decomposition: If the reaction temperature is too high or the base is too strong for other functional groups on your amine, substrate decomposition can generate species that poison the catalyst.[2]

Troubleshooting Steps:

  • Switch to a Bulkier Ligand: If you are not already using a modern biarylphosphine, switch to one like BrettPhos or RuPhos.[14] These ligands form more stable complexes with palladium.

  • Use a Precatalyst: Using a well-defined, air-stable Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) can ensure the efficient generation of the active Pd(0) species and often leads to more reproducible results compared to mixing a Pd source and ligand in situ.

  • Optimize Base and Temperature: If substrate instability is suspected, consider a milder base like cesium carbonate or potassium phosphate, though this may require a higher reaction temperature or longer reaction time to achieve full conversion.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_off_cycle Deactivation Pathway Pd0 L₂Pd⁰ OA_Complex L₂(Ar)(Br)Pdᴵᴵ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L₂(Ar)(H₂NR')Pdᴵᴵ]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ R'NH₂) Inactive_Complex Inactive (Piperidine)₂Pd Complex OA_Complex->Inactive_Complex Ligand Displacement (+ Piperidine) Amido_Complex L₂(Ar)(HNR')Pdᴵᴵ Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (- Ar-NHR') Troubleshooting_Flowchart Start Reaction Issue: Low Yield or Stalled Check_SM Starting Material Remaining? Start->Check_SM Check_Side_Products Major Side Products? Check_SM->Check_Side_Products No Check_Base 1. Check Base - Stoichiometry (>2.5 eq) - Strength (K₃PO₄, NaOtBu) 2. Check Catalyst - Deactivation? - Try bulkier ligand Check_SM->Check_Base Yes Dehalogenation Cause: Slow Transmetalation Solution: - Increase boronic acid equiv. - Check base effectiveness Check_Side_Products->Dehalogenation Dehalogenation Homocoupling Cause: O₂ (Sonogashira) or slow cross-coupling (Suzuki) Solution: - Use inert atmosphere - Consider Cu-free Sonogashira Check_Side_Products->Homocoupling Homocoupling Other Cause: Temp too high? Substrate instability? Solution: - Lower temperature - Screen milder bases Check_Side_Products->Other Other/Decomposition

Sources

Technical Support Center: Optimizing 4-(3-Bromophenyl)piperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(3-Bromophenyl)piperidine hydrochloride. This document is designed for researchers, chemists, and process development professionals. Here, we provide in-depth answers to common challenges, focusing on the critical interplay of temperature and time in palladium-catalyzed cross-coupling reactions, the primary method for synthesizing this important pharmaceutical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 4-(3-Bromophenyl)piperidine.

Q1: What are the most common synthetic routes to 4-(3-Bromophenyl)piperidine?

A1: The most prevalent and versatile methods for synthesizing 4-(3-Bromophenyl)piperidine involve palladium-catalyzed cross-coupling reactions. These reactions form a new carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. The two most widely adopted strategies are:

  • Buchwald-Hartwig Amination: This reaction directly couples an aryl halide (like 1,3-dibromobenzene or 3-bromoaniline derivatives) with piperidine or a piperidine precursor. It is a powerful method for forming the C-N bond that connects the phenyl and piperidine rings.[1][2]

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species.[3][4] For this target molecule, the strategy would typically involve reacting a piperidine derivative containing a boronic acid or ester with 1,3-dibromobenzene.

Q2: What are the typical starting materials and general reaction conditions?

A2: For a Buchwald-Hartwig approach, the key reagents are an aryl bromide (e.g., 1,3-dibromobenzene), piperidine, a palladium catalyst, a phosphine ligand, and a base. For a Suzuki coupling, you would use an aryl bromide, a piperidine-containing boronic acid, a palladium catalyst, and a base.[1][3]

Typical conditions are summarized below:

ParameterTypical Range & Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (Palladium(II) acetate)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)
Base Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Anhydrous aprotic solvents like Toluene, Dioxane, or THF
Temperature 80 °C to 120 °C
Time 12 to 24 hours

These parameters are highly interdependent and require careful optimization for any specific substrate combination.[5][6]

Q3: Why are temperature and time such critical parameters in these reactions?

A3: Temperature and time are fundamentally linked to reaction kinetics and thermodynamics.

  • Temperature directly influences the rate of each step in the catalytic cycle (oxidative addition, reductive elimination).[7] Insufficient temperature leads to slow or incomplete reactions. Conversely, excessive heat can cause catalyst decomposition, ligand degradation, or undesirable side reactions.[8][9]

  • Time determines the extent of the reaction. An optimal reaction time maximizes product formation while minimizing the formation of impurities that can arise from prolonged heating. Running the reaction for too long after completion can lead to product degradation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My reaction is incomplete, and I still see significant starting material. How should I adjust the temperature and time?

A4: Incomplete conversion is a common issue stemming from insufficient activation energy or reaction time.

Causality: The rate-determining step in many palladium-catalyzed couplings, especially with less reactive aryl bromides, is the initial oxidative addition of the aryl halide to the Pd(0) center.[10][11] This step has a significant energy barrier that must be overcome.

Troubleshooting Protocol:

  • Initial Diagnosis: Confirm the integrity of your catalyst, ligands, and reagents. Ensure your solvent is anhydrous and the reaction is under an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

  • Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments. A common range for aryl bromides is 80-110 °C.[6] Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2-4 hours).

  • Time-Course Study: If a temperature increase to 110-120 °C does not drive the reaction to completion, the catalyst may be deactivating over time. Run the reaction at the highest tolerable temperature (e.g., 110 °C) and take aliquots every 2 hours for 24 hours. If the reaction stalls (plateaus before completion), it indicates a catalyst lifetime issue, not simply a rate issue.[12]

  • Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be highly effective. It allows for precise temperature control and can significantly reduce reaction times, often from hours to minutes.[12][13]

Q5: My reaction produces the desired product, but I'm seeing significant byproduct formation. How can temperature and time be used to improve selectivity?

A5: Byproduct formation is often due to side reactions that become competitive at elevated temperatures or with extended reaction times.

Causality: Common side reactions in palladium-catalyzed couplings include:

  • Hydrodehalogenation: The aryl bromide is reduced to bromobenzene. This can be exacerbated by bases and high temperatures.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki) or two molecules of the aryl halide couple to form biphenyl impurities.

  • β-Hydride Elimination: This is a potential decomposition pathway for the palladium-alkyl intermediate, which can compete with reductive elimination.[11]

Troubleshooting Protocol:

  • Lower the Temperature: This is the most effective first step. Side reactions often have a higher activation energy than the desired product formation. Reducing the temperature (e.g., from 110 °C to 90 °C) can slow these undesired pathways more than the main reaction, improving selectivity.

  • Shorten Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, stop the reaction. Prolonged heating can lead to the slow formation of thermodynamic byproducts or product degradation.

  • Optimize the Base: The choice and amount of base can be critical.[14][15] A very strong base like NaOtBu might promote side reactions at high temperatures. Consider switching to a milder base like K₃PO₄ or Cs₂CO₃ and re-optimizing the temperature.

Q6: My yield is consistently low, even after trying different temperatures and times. What other factors are at play?

A6: If optimizing temperature and time fails, the issue likely lies with the other core components of the reaction system.

Causality: The efficiency of the catalytic cycle is highly dependent on the synergy between the palladium source, the ligand, the base, and the solvent.[16] The ligand, in particular, stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[7]

Troubleshooting Workflow Diagram:

This diagram illustrates a logical workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvent, Active Catalyst, Pure Starting Materials) start->check_reagents incomplete_rxn Problem: Incomplete Conversion check_reagents->incomplete_rxn Reagents OK? byproducts Problem: Byproduct Formation check_reagents->byproducts Impurities Seen? temp_increase Action: Increase Temp (e.g., 80°C -> 110°C) incomplete_rxn->temp_increase Yes temp_decrease Action: Decrease Temp (e.g., 110°C -> 90°C) byproducts->temp_decrease Yes time_increase Action: Increase Time (Run Time-Course Study) temp_increase->time_increase Still Incomplete? end_good Yield Improved temp_increase->end_good Complete? ligand_change Action: Change Ligand (e.g., XPhos -> RuPhos) time_increase->ligand_change Stalls? time_increase->end_good Complete? ligand_change->end_good base_change Action: Change Base (e.g., NaOtBu -> K3PO4) temp_decrease->base_change Still Impure? temp_decrease->end_good Pure? base_change->end_good

Caption: Troubleshooting workflow for low-yield reactions.

Part 3: Experimental Protocol & Data

This section provides a starting protocol for a Buchwald-Hartwig amination and a table summarizing expected outcomes based on condition changes.

Protocol: Buchwald-Hartwig Amination for 4-(3-Bromophenyl)piperidine

This protocol is a general starting point and should be optimized for your specific setup.

Materials:

  • 1,3-Dibromobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene (to achieve 0.2 M concentration)

Procedure:

  • Setup: In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Add 1,3-dibromobenzene and piperidine to the flask under a counterflow of argon or nitrogen.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Purge the mixture with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via TLC or GC-MS every 4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate this compound.

Data: Impact of Temperature and Time on Yield

The following table provides a conceptual summary of how adjusting temperature and time can affect reaction outcomes for a typical Buchwald-Hartwig amination of an aryl bromide.

Temperature (°C)Time (h)Expected Yield (%)Purity/Notes
802460-75%Reaction may be incomplete. Clean profile but requires longer time.
1001285-95%Optimal starting point. Good balance of rate and selectivity.
10024>90%Potential for slight increase in byproducts if left too long.
120880-90%Faster reaction, but increased risk of catalyst decomposition and side reactions like hydrodehalogenation.
Room Temp24<10%Insufficient energy for oxidative addition with aryl bromides using standard catalysts.[17][18]
Visualization: The Catalytic Cycle

Understanding the mechanism is key to rational optimization. The temperature affects the rate of every step in this cycle.

G cluster_0 A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Amine Coordination & Deprotonation C->D + HNR₂ + Base E Ar-Pd(II)-NR₂(L)₂ D->E F Reductive Elimination E->F F->A + Ar-NR₂ (Product)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Yusr, A., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • University of Sheffield. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Available from: [Link]

  • ResearchGate. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination of aryl halides with 2-amino-5-methylpyridine. Available from: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available from: [Link]

  • SciSpace. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. Available from: [Link]

  • Purdue University Graduate School. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Fu, G. C., et al. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • BDJ Pegasus. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Available from: [Link]

  • ResearchGate. (2012). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Available from: [Link]

  • Royal Society of Chemistry. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Available from: [Link]

  • That's Fascinating!. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available from: [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • National Institutes of Health. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl). Available from: [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available from: [Link]

  • PubMed. (2021). Thermal Stability of Amorphous Solid Dispersions. Available from: [Link]

  • ResearchGate. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Available from: [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers utilizing 4-(3-Bromophenyl)piperidine hydrochloride in their synthetic workflows. This guide is designed to provide in-depth, practical advice on work-up procedures, moving beyond simple step-by-step instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the properties of your starting material is the first step toward a successful and reproducible work-up.

FAQ 1: What is the critical difference between this compound and its free base?

The key difference lies in solubility and nucleophilicity. This compound is a salt[1]. The protonated piperidine nitrogen makes the molecule ionic, rendering it highly soluble in aqueous solutions and poorly soluble in many common organic solvents like diethyl ether or hexanes[2][3]. The free base, 4-(3-Bromophenyl)piperidine, is the deprotonated, neutral form. In this state, the nitrogen has a lone pair of electrons, making it nucleophilic and significantly more soluble in organic solvents[4].

This duality is the cornerstone of a successful work-up, allowing for selective extraction between aqueous and organic phases by simple pH adjustment[5][6].

FAQ 2: My reaction requires the free base. How do I prepare it from the hydrochloride salt?

To use 4-(3-Bromophenyl)piperidine as a nucleophile (e.g., in an N-alkylation or a Buchwald-Hartwig amination), you must first convert the hydrochloride salt to the free base.

Standard Free-Basing Protocol:

  • Dissolve the this compound in a minimal amount of water.

  • Add a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Cool the biphasic mixture in an ice bath.

  • Slowly add an aqueous base solution (e.g., 2 M NaOH or saturated NaHCO₃) while stirring, until the aqueous layer reaches a pH of 10-12 (verify with pH paper).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

FAQ 3: What pKa value is important for this molecule?

The crucial value is the pKa of the conjugate acid of the piperidine nitrogen. While the exact pKa for this specific molecule is not readily published, a reasonable estimate can be made from similar structures. The pKa of the conjugate acid of 4-phenylpiperidine is approximately 10.2[7]. This means that:

  • At a pH below ~8.2 , the molecule will exist predominantly as the protonated, water-soluble hydrochloride salt.

  • At a pH above ~12.2 , the molecule will exist predominantly as the neutral, organic-soluble free base.

This knowledge is essential for designing an effective acid-base extraction strategy[5][8].

Section 2: General Work-up Principles & Decision Workflow

A robust work-up isolates your product from unreacted starting materials, catalysts, reagents, and byproducts. For reactions involving 4-(3-Bromophenyl)piperidine, the work-up almost always hinges on a well-executed acid-base extraction.

G start Reaction Mixture (Post-Reaction) quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench filter_celite Filter through Celite®? (For Pd/C, solids) quench->filter_celite filtration Filtration filter_celite->filtration Yes filter_celite->no_filtration No extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous) filtration->extraction acid_wash Acid Wash (e.g., 1M HCl) Separates basic impurities extraction->acid_wash If product is neutral or acidic base_wash Base Wash (e.g., 1M NaOH) Separates acidic impurities extraction->base_wash If product is neutral or basic acid_wash->base_wash dry_concentrate Dry & Concentrate Organic Layer base_wash->dry_concentrate purify Purification (Chromatography, Crystallization) dry_concentrate->purify product Pure Product purify->product

General work-up decision workflow.

Section 3: Troubleshooting Guides for Specific Reaction Classes

The specific challenges of a work-up depend heavily on the type of reaction conducted.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions are powerful for forming C-C or C-N bonds at the aryl bromide position but introduce challenges related to removing the palladium catalyst and inorganic salts[9][10].

Problem: My crude product is a black or grey solid/oil.
  • Cause: This coloration is almost always due to the presence of palladium black, a finely divided, insoluble form of Pd(0) that precipitates from the reaction[11].

  • Solution: Filtration through Celite®. Before performing any aqueous extraction, dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or DCM) and filter it through a plug of Celite® or diatomaceous earth[12][13][14]. This will trap the fine palladium particles. Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of your product.

Problem: My product is contaminated with a boronic acid (Suzuki coupling).
  • Cause: Boronic acids and their anhydrides (boroxines) are common impurities in Suzuki reactions[15][16].

  • Solution: Basic Wash. During the work-up, perform a wash with a moderately basic aqueous solution (e.g., 1 M NaOH or K₂CO₃). This deprotonates the boronic acid to form a water-soluble boronate salt, which is efficiently extracted into the aqueous layer[17].

Problem: My amine-containing product has very low yield after extraction.
  • Cause: The product, which contains the basic piperidine nitrogen, may have become protonated during the work-up (especially if the reaction conditions were acidic or if an ammonium-based quenching agent was used). The resulting salt is water-soluble and will be lost to the aqueous layer[18].

  • Solution: pH Adjustment. Ensure the aqueous layer is basic (pH > 11) before performing the organic extraction[5]. Use a base like NaOH or K₂CO₃. This guarantees the piperidine nitrogen is in its neutral, free base form, maximizing its solubility in the organic phase[6][8].

Guide 2: N-Alkylation of the Piperidine Nitrogen

In these reactions, the piperidine nitrogen acts as a nucleophile to displace a leaving group on an alkyl electrophile. The main challenges are separating the product from unreacted starting amine and avoiding over-alkylation[19][20].

Problem: My crude product is a mixture of starting material and the desired tertiary amine.
  • Cause: Incomplete reaction. This can be due to a number of factors including insufficient reaction time, low temperature, or a poorly reactive alkylating agent[21].

  • Solution: Separation via Acid Extraction. This is a classic application of acid-base chemistry.

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

    • Extract with a dilute acid solution (e.g., 1 M HCl).

    • The unreacted secondary amine (starting material) and the tertiary amine (product) are both basic and will be protonated, moving into the aqueous layer. Neutral impurities (like a non-amine byproduct) will remain in the organic layer[2].

    • Separate the layers. Slowly basify the acidic aqueous layer with NaOH to pH > 12.

    • Back-extract the now-neutral amines into a fresh portion of organic solvent.

    • The starting material and product can now be separated using column chromatography, often with much greater ease than the crude mixture.

Problem: I am seeing a significant amount of a quaternary ammonium salt byproduct.
  • Cause: Over-alkylation. The tertiary amine product is itself nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt[22]. This is more common with highly reactive alkylating agents like methyl iodide or benzyl bromide.

  • Solution: Work-up and Prevention.

    • Work-up: The quaternary salt is highly polar and ionic. During the work-up, it will typically remain in the aqueous layer after extraction, or it may precipitate out of the organic solvent. It can often be removed by simple filtration or by washing the organic layer with water.

    • Prevention: To avoid this side reaction in the first place, use the piperidine starting material in a slight excess (1.1-1.2 equivalents) relative to the alkylating agent. This ensures the more nucleophilic secondary amine preferentially consumes the electrophile[19].

Section 4: Data Tables for Quick Reference

PropertyValue / InformationSignificance for Work-up
Chemical Name This compoundStarting material is a salt.[1][23][24]
Molecular Formula C₁₁H₁₅BrClN---
Molecular Weight 276.60 g/mol For calculating molar equivalents.[1]
Form SolidTypically a white to off-white solid.
pKa (Conjugate Acid) ~10.2 (estimated for 4-phenylpiperidine)[7]Critical for pH control during extraction. To deprotonate, pH should be >12. To protonate, pH should be <8.
Solubility (HCl Salt) Soluble in water, methanol. Poorly soluble in non-polar organic solvents.The salt form partitions into the aqueous layer.[3]
Solubility (Free Base) Soluble in many organic solvents (EtOAc, DCM, CHCl₃). Poorly soluble in water.The neutral form partitions into the organic layer.[4]

Section 5: Experimental Protocol Example

Protocol: Acid-Base Extraction to Purify a Neutral Product from Unreacted 4-(3-Bromophenyl)piperidine

This protocol assumes you have performed a Suzuki coupling to form a biaryl product, and need to remove the unreacted basic starting material.

  • Initial Quench & Filtration: After the reaction is complete, cool to room temperature. Dilute with 5 volumes of ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate.

  • Transfer to Separatory Funnel: Combine the filtrates in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (aq) to the funnel. Shake vigorously for 30 seconds. Allow the layers to separate. The unreacted 4-(3-Bromophenyl)piperidine will be protonated and move into the bottom aqueous layer. Your neutral biaryl product remains in the top organic layer. Drain and discard the aqueous layer.

  • Base Wash: Add an equal volume of saturated NaHCO₃ (aq) to the organic layer. This will neutralize any residual acid. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This removes the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄, swirl, and let it stand for 10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude neutral product, now free of basic impurities.

G crude Crude Mixture in Organic Solvent (Neutral Product + Basic SM) add_hcl Step 1: Add 1M HCl (aq) crude->add_hcl separate1 Separate Layers add_hcl->separate1 org_layer1 Organic Layer (Contains Neutral Product) separate1->org_layer1 Top Layer aq_layer1 Aqueous Layer (Contains Protonated Basic SM) separate1->aq_layer1 Bottom Layer add_naoh Step 2: Add NaOH (aq) until pH > 12 aq_layer1->add_naoh back_extract Step 3: Extract with Organic Solvent add_naoh->back_extract org_layer2 Organic Layer (Contains Recovered Basic SM) back_extract->org_layer2 aq_layer2 Aqueous Layer (Contains NaCl) back_extract->aq_layer2

Visualizing pH-dependent separation.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Science Madness. (2013). Removal of leached Palladium from reaction product. [Link]

  • ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. [Link]

  • Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?[Link]

  • Unknown Source. Liquid/liquid Extraction. [Link]

  • RSC Publishing. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?[Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • Wikipedia. (n.d.). 4-Phenylpiperidine. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 4-(3-Bromophenyl)piperidine hydrochloride, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of analytical characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective against structurally related analogues and detailing the experimental rationale for acquiring high-fidelity spectral data.

The Structural Significance of this compound

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of a 3-bromophenyl substituent provides a key site for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media. Understanding its precise three-dimensional structure and electronic environment through NMR is crucial for predicting its reactivity and biological activity.

Deciphering the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can anticipate distinct regions for the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperidine ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The protonation of the piperidine nitrogen to form the hydrochloride salt leads to a downfield shift of the adjacent protons due to the inductive effect of the positive charge. The solvent, in this case, DMSO-d₆, is chosen for its ability to dissolve the hydrochloride salt and its non-interfering signals.

  • Aromatic Region (7.2 - 7.6 ppm): The 3-bromophenyl group will exhibit a complex splitting pattern. The bromine atom influences the electronic environment of the aromatic protons, leading to distinct chemical shifts.

    • The proton at the C2' position (ortho to the piperidine) is expected to be a singlet or a narrow triplet around 7.55 ppm.

    • The protons at C4' and C6' (meta and ortho to the bromine, respectively) will likely appear as doublets or multiplets between 7.30 and 7.45 ppm.

    • The proton at C5' (para to the piperidine) is anticipated to be a triplet around 7.25 ppm.

  • Piperidine Ring Protons (1.8 - 3.5 ppm): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons. The protonation of the nitrogen will cause the α-protons (H2 and H6) to be significantly deshielded.

    • H2/H6 (axial and equatorial): These protons adjacent to the nitrogen will appear as multiplets in the range of 3.20-3.50 ppm.

    • H4 (methine proton): The proton on the carbon bearing the bromophenyl group will be a multiplet, likely around 2.80-3.10 ppm, due to coupling with the adjacent methylene protons.

    • H3/H5 (axial and equatorial): These methylene protons will give rise to complex multiplets in the upfield region of the piperidine signals, typically between 1.80 and 2.20 ppm.

  • N-H Proton: The proton on the positively charged nitrogen will likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing between 8.5 and 9.5 ppm.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

  • Aromatic Carbons (120 - 145 ppm):

    • C1' (ipso-carbon attached to piperidine): This quaternary carbon is expected to be in the range of 143-145 ppm.

    • C3' (ipso-carbon attached to bromine): The bromine atom exerts a "heavy atom effect," which, counterintuitively, can cause a slight upfield shift for the carbon it is directly attached to compared to what would be expected based on electronegativity alone[1][2]. This signal is predicted to be around 122 ppm.

    • Other Aromatic Carbons (C2', C4', C5', C6'): These carbons will appear in the typical aromatic region of 125-132 ppm.

  • Piperidine Carbons (28 - 50 ppm):

    • C2/C6 (carbons adjacent to nitrogen): These carbons will be deshielded due to the electronegativity of the nitrogen and will appear around 48-50 ppm.

    • C4 (methine carbon): The carbon attached to the aromatic ring will be found around 40-42 ppm.

    • C3/C5 (methylene carbons): These carbons will be the most shielded of the piperidine ring, appearing around 28-30 ppm.

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2'/C2'~7.55 (s)~129
H4'/C4'~7.40 (d)~131
H5'/C5'~7.25 (t)~126
H6'/C6'~7.35 (d)~128
C1'-~144
C3'-~122
H2/H63.20 - 3.50 (m)~49
H3/H51.80 - 2.20 (m)~29
H42.80 - 3.10 (m)~41
NH8.5 - 9.5 (br s)-

Comparative Analysis: The Influence of Substituent Position

To appreciate the nuances of the NMR spectra of this compound, a comparison with its structural isomers and parent compound is insightful.

  • 4-Phenylpiperidine: In the absence of the bromine substituent, the aromatic region of the ¹H NMR spectrum would be simpler, showing the characteristic signals for a monosubstituted benzene ring[3]. The ¹³C NMR spectrum would also reflect the higher symmetry of the phenyl group.

  • 4-(4-Bromophenyl)piperidine: Shifting the bromine atom to the para position (C4') would result in a more symmetrical aromatic substitution pattern. This would lead to two distinct signals in the aromatic region of the ¹H NMR spectrum, appearing as two doublets, a classic AA'BB' system[4]. In the ¹³C NMR spectrum, due to symmetry, only four signals would be expected for the aromatic carbons.

The meta-substitution in this compound breaks this symmetry, leading to the more complex splitting patterns and a larger number of unique signals in both the ¹H and ¹³C NMR spectra as detailed above.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines the key steps for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for dissolving the hydrochloride salt and minimizing exchange of the N-H proton[5].
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
  • Lock onto the deuterium signal of the DMSO-d₆.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-3 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition:

  • Use the same prepared sample.
  • Tune the probe for ¹³C.
  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more (as ¹³C is much less sensitive than ¹H)

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
  • Phase the resulting spectra.
  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
  • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
  • Peak pick the ¹³C NMR spectrum.

5. Advanced 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the piperidine ring.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming the assignments made from the 1D spectra.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the connectivity between the piperidine and bromophenyl rings.

Visualizing the Structure and Workflow

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation Sample_Prep Sample Preparation (5-10 mg in DMSO-d6) H1_Acq 1H NMR Acquisition (400 MHz) Sample_Prep->H1_Acq C13_Acq 13C NMR Acquisition (100 MHz) H1_Acq->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC) (Optional) C13_Acq->TwoD_Acq TwoD_Analysis 2D Correlation Analysis TwoD_Acq->TwoD_Analysis Processing Fourier Transform, Phasing, Calibration H1_Analysis 1H Analysis (Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C Analysis (Peak Picking) Processing->C13_Analysis Assignment Spectral Assignment H1_Analysis->Assignment C13_Analysis->Assignment TwoD_Analysis->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: A streamlined workflow for the NMR analysis of small molecules, from sample preparation to structural confirmation.

Conclusion

The comprehensive NMR analysis of this compound, through both ¹H and ¹³C spectroscopy, provides unambiguous structural confirmation essential for its application in research and development. By understanding the predicted spectral features and comparing them with related compounds, researchers can confidently identify this molecule and assess its purity. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, upholding the principles of scientific rigor and trustworthiness in analytical chemistry.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure. Retrieved from [Link]

  • PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PubChemLite. (n.d.). 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). Retrieved from [Link]

  • ResearchGate. (2019). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Acta Scientific. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromophenyl vs. 4-Bromophenyl Piperidine Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical development, bromophenyl piperidine derivatives serve as indispensable building blocks. Their utility largely stems from their capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational for constructing complex molecular architectures. The seemingly subtle difference in the position of the bromine atom on the phenyl ring—comparing the 3-bromo (meta) and 4-bromo (para) isomers—can significantly influence reaction kinetics, yields, and even the feasibility of a desired transformation. This guide provides an in-depth technical comparison of the reactivity of these two isomers, supported by mechanistic insights and experimental frameworks, to empower chemists in making informed decisions for their synthetic strategies.

Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of an aryl halide in common palladium-catalyzed cross-coupling reactions is primarily governed by the ease with which it undergoes oxidative addition to a palladium(0) complex.[1][2] This crucial step in the catalytic cycle is sensitive to both the electronic properties of the aromatic ring and the steric environment around the carbon-bromine bond.

Electronic Effects: The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect on the benzene ring.[3] This effect is distance-dependent and thus more pronounced at the carbon atom to which it is attached. Simultaneously, the lone pairs on the bromine atom can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions.

  • 4-Bromophenyl Piperidine: In this isomer, the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromine atom are both at play. The piperidine ring, being a saturated heterocycle, acts as a weak electron-donating group through inductive effects.

  • 3-Bromophenyl Piperidine: For the meta isomer, the resonance effect of the bromine atom does not extend to the C3 position. Therefore, the electronic character at the carbon-bromine bond is predominantly influenced by the inductive effect of the bromine and the piperidine substituent.

In the context of oxidative addition, a more electron-deficient aryl halide will generally react faster.[1] This is because the electron-poor aromatic ring is more susceptible to attack by the electron-rich palladium(0) catalyst. Consequently, one might predict subtle differences in reactivity based on the interplay of these electronic factors.

Steric Effects: Steric hindrance around the carbon-bromine bond can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[4][5] For both 3-bromophenyl and 4-bromophenyl piperidine, the piperidine ring itself introduces steric bulk. The degree of this hindrance can be influenced by the conformation of the piperidine ring and its orientation relative to the phenyl ring. However, in a general comparison between the 3- and 4-isomers, the steric hindrance directly at the reaction site (the C-Br bond) is expected to be comparable, with the major differences in reactivity likely arising from electronic factors.

Experimental Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6][7] To empirically compare the reactivity of 3-bromophenyl and 4-bromophenyl piperidine derivatives, a competitive reaction or parallel reactions under identical conditions can be performed.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

This protocol is designed to directly compare the relative reactivity of the two isomers in a single reaction vessel.

  • Reaction Setup: To a clean, dry Schlenk flask, add 3-bromophenyl piperidine (1.0 mmol), 4-bromophenyl piperidine (1.0 mmol), and phenylboronic acid (1.0 mmol).

  • Catalyst and Base: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and potassium carbonate (K₂CO₃) (3.0 mmol).

  • Solvent: Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Reaction Conditions: Stir the mixture vigorously under an inert atmosphere (argon or nitrogen) and heat to 80°C.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS or LC-MS to determine the relative consumption of the starting materials and the formation of the corresponding biphenyl products.

Expected Outcome and Interpretation
Data Presentation
Time (h)Conversion of 3-bromophenyl piperidine (%)Conversion of 4-bromophenyl piperidine (%)
1Experimental DataExperimental Data
2Experimental DataExperimental Data
4Experimental DataExperimental Data
8Experimental DataExperimental Data
24Experimental DataExperimental Data

Table 1: Hypothetical data structure for competitive Suzuki-Miyaura coupling.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine 3- and 4-bromophenyl piperidine, phenylboronic acid B Add Pd(PPh3)4 and K2CO3 A->B C Add degassed toluene/water B->C D Heat to 80°C under inert atmosphere C->D E Take aliquots at intervals D->E F Analyze by GC-MS or LC-MS E->F G Determine relative reactivity F->G

Caption: Experimental workflow for the competitive Suzuki-Miyaura coupling.

Experimental Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9][10] A similar experimental design can be employed to compare the reactivity of the two bromophenyl piperidine isomers in this transformation.

Experimental Protocol: Parallel Buchwald-Hartwig Amination Reactions

In this setup, two separate reactions are run under identical conditions to compare the yields and reaction rates.

  • Reaction Setup: In two separate, identical Schlenk flasks, place 3-bromophenyl piperidine (1.0 mmol) in one and 4-bromophenyl piperidine (1.0 mmol) in the other. To each flask, add aniline (1.2 mmol).

  • Catalyst, Ligand, and Base: To each flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Solvent: To each flask, add degassed toluene (10 mL).

  • Reaction Conditions: Stir both mixtures vigorously under an inert atmosphere at 100°C.

  • Monitoring and Analysis: Monitor both reactions by TLC or LC-MS. After a set time (e.g., 24 hours), quench the reactions and isolate the products. Calculate the yield for each reaction to compare the efficiency of the transformation for each isomer.

Expected Outcome and Interpretation

The reaction that provides a higher yield in the same amount of time is indicative of the more reactive substrate. The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[11] The subtle electronic differences between the 3-bromo and 4-bromo isomers will likely lead to observable differences in reaction rates and yields.

Data Presentation
IsomerReaction Time (h)Isolated Yield (%)
3-Bromophenyl piperidine24Experimental Data
4-Bromophenyl piperidine24Experimental Data

Table 2: Hypothetical data structure for parallel Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Amine_complex [Ar-Pd(II)L_n-NR2] PdII_complex->Amine_complex + R2NH, Base - H-Br Amine R2NH Amine->Amine_complex Base Base Base->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice between 3-bromophenyl and 4-bromophenyl piperidine derivatives in a synthetic sequence can have tangible consequences for reaction outcomes. While both isomers are viable substrates for palladium-catalyzed cross-coupling reactions, their reactivity profiles are subtly different due to the distinct electronic environments of the carbon-bromine bond. The 4-bromo isomer may exhibit slightly enhanced reactivity in some cases due to the interplay of inductive and resonance effects.

For the medicinal or process chemist, this guide underscores the importance of considering isomeric effects in reaction design and optimization. The provided experimental frameworks offer a starting point for empirical evaluation, allowing for the selection of the optimal building block and reaction conditions to achieve the desired synthetic target with maximum efficiency. It is always recommended to perform small-scale test reactions to confirm the reactivity trends for the specific substrates and catalytic systems being employed.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link][9]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link][12]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][1]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][6]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][7]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][13]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link][2]

  • YouTube. Adding Br to Benzene: Electrophilic Substitution. [Link][14]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][10]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link][15]

  • Chemistry LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link][3]

  • Khan Academy. Bromination of benzene. [Link][16]

  • ChemistryStudent. Bromination of Benzenes (A-Level). [Link][17]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link][4]

  • University of Calgary. Ch12: Aromatic halogenation. [Link]

  • Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. [Link][18]

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link][19]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link][20]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. [Link][21]

  • Wikipedia. Steric effects. [Link][5]

  • Reddit. Shouldnt it be B to lessen steric hindrance?!? : r/OrganicChemistry. [Link][22]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link][23]

  • NIH. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC. [Link][24]

  • PubChem. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326. [Link][25]

Sources

A Comparative Guide to the Biological Activity of 4-(3-Bromophenyl)piperidine and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system. Halogenation of the phenyl ring is a well-established strategy to modulate the pharmacological properties of these molecules, including their affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of the biological activity of 4-(3-Bromophenyl)piperidine and its other halogenated analogues (fluoro, chloro, and iodo) at key neurological targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and sigma receptors (σ1 and σ2). Understanding the subtle yet significant effects of different halogen substitutions is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

This document delves into the structure-activity relationships (SAR) of these compounds, offering insights into how the nature and position of the halogen atom influence their interaction with these important biological targets. Furthermore, we provide detailed, field-proven experimental protocols for the in vitro evaluation of these compounds, ensuring scientific integrity and reproducibility.

Comparative Biological Activity

Table 1: Comparative Binding Affinities (Ki, nM) of 4-(3-Halophenyl)piperidine Analogues

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Sigma-1 Receptor (σ1)Sigma-2 Receptor (σ2)
4-(3-Fluorophenyl)piperidineData not availableData not availableData not availableData not available
4-(3-Chlorophenyl)piperidineData not availableData not availableData not availableData not available
4-(3-Bromophenyl)piperidineData not availableData not availableData not availableData not available
4-(3-Iodophenyl)piperidineData not availableData not availableData not availableData not available

Disclaimer: The table above is intended to be illustrative. A comprehensive dataset from a single comparative study is not available. Researchers should consult the referenced literature for specific binding affinities of various substituted phenylpiperidine derivatives.

Structure-Activity Relationship (SAR) Insights
  • Dopamine Transporter (DAT): Studies on related compounds, such as substituted methylphenidate, have shown that halogen substitution at the meta position of the phenyl ring can increase affinity for DAT[2]. Generally, electron-withdrawing groups can be beneficial for DAT binding[3]. The high electronegativity of fluorine may contribute to its often-favorable interactions with the transporter[1].

  • Serotonin Transporter (SERT): The influence of halogenation on SERT affinity is more complex and highly dependent on the overall molecular scaffold. For some series of compounds, halogenation can enhance SERT binding, while for others, it may decrease it or have a minimal effect[1][4].

  • Sigma Receptors: The piperidine moiety is a key structural feature for affinity at both sigma-1 and sigma-2 receptors[5][6]. Halogen substitution on the phenyl ring can modulate both the affinity and the selectivity between the two subtypes. Quantitative structure-activity relationship (QSAR) studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides have revealed that electrostatic properties of the substituents on the phenyl ring strongly influence binding to sigma-1 receptors. In that series, 3-substituted compounds, including those with halogens, generally displayed higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts[6].

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized in vitro binding assays are essential. The following are detailed protocols for determining the binding affinities of 4-(3-halophenyl)piperidine analogues at DAT, SERT, and sigma receptors.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Membrane Preparation: Striatal membranes from rat brain or membranes from cells stably expressing human DAT (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Test Compounds: 4-(3-halophenyl)piperidine analogues at various concentrations.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Workflow:

DAT_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Washing cluster_analysis Data Analysis reagents Prepare serial dilutions of test compounds and controls plate Add membranes, radioligand, and test compounds/controls to a 96-well plate reagents->plate membranes Thaw and resuspend DAT-expressing membranes in assay buffer membranes->plate incubate Incubate at room temperature for 60-120 minutes to reach equilibrium plate->incubate filter Rapidly filter the reaction mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer to remove unbound radioligand filter->wash count Measure radioactivity on filters using a scintillation counter wash->count calculate Calculate IC50 and Ki values using non-linear regression count->calculate

Workflow for DAT Radioligand Binding Assay

Procedure:

  • Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Assay buffer.

    • Non-specific Binding wells: Non-specific binding control.

    • Test Compound wells: Serial dilutions of the 4-(3-halophenyl)piperidine analogues.

  • Add Radioligand: Add the radioligand (e.g., [³H]WIN 35,428) to all wells at a concentration near its Kd value.

  • Add Membranes: Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the IC50 values by non-linear regression of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is similar to the DAT assay but uses a SERT-selective radioligand and membrane source.

Materials:

  • Radioligand: [³H]Citalopram or [³H]Paroxetine.

  • Membrane Preparation: Membranes from cells stably expressing human SERT (hSERT) or from appropriate brain regions (e.g., cortex).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

The workflow and procedure are analogous to the DAT binding assay described above, with the substitution of SERT-specific reagents.

Radioligand Binding Assay for Sigma Receptors (σ1 and σ2)

This protocol describes competitive binding assays to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Sigma-1 Radioligand: -Pentazocine.

  • Sigma-2 Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).

  • Masking Agent (for σ2 assay): (+)-Pentazocine to block binding of [³H]DTG to σ1 receptors.

  • Membrane Preparation: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-selective sigma ligand (e.g., 10 µM haloperidol).

Workflow:

Sigma_Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Washing cluster_analysis Data Analysis reagents Prepare serial dilutions of test compounds and controls plate Add membranes, radioligand, and test compounds to plate (add masking agent for σ2 assay) reagents->plate membranes Prepare sigma receptor-rich membranes membranes->plate incubate Incubate at 37°C for 90-120 minutes plate->incubate filter Rapidly filter through PEI-soaked glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity wash->count calculate Calculate IC50 and Ki values count->calculate

Workflow for Sigma Receptor Radioligand Binding Assay

Procedure:

  • Plate Setup: Similar to the monoamine transporter assays, set up total binding, non-specific binding, and test compound wells.

  • Sigma-2 Assay Specifics: For the σ2 assay, add a masking concentration of (+)-pentazocine to all wells to saturate the σ1 receptors.

  • Add Radioligand and Membranes: Add the appropriate radioligand (-pentazocine for σ1 or [³H]DTG for σ2) and membrane preparation.

  • Incubation: Incubate the plates, typically at 37°C for 90-120 minutes.

  • Filtration, Washing, Counting, and Data Analysis: Follow the same procedures as described for the DAT binding assay.

Conclusion

The halogenated 4-phenylpiperidine scaffold represents a versatile platform for the development of potent and selective ligands for monoamine transporters and sigma receptors. While a definitive head-to-head comparison of the 3-fluoro, 3-chloro, 3-bromo, and 3-iodo analogues is not currently available in the literature, existing structure-activity relationship studies provide valuable guidance for the design of new compounds. The choice of halogen can significantly influence binding affinity and selectivity, with effects that are dependent on the specific biological target.

The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these and other novel compounds, enabling researchers to generate high-quality, reproducible data. Further systematic studies on the 3-halophenylpiperidine series are warranted to fully elucidate the impact of halogenation on their pharmacological profiles and to guide the development of the next generation of CNS-active therapeutic agents.

References

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4486-4492.
  • Chatterjee, S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756.
  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2025).
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2018). Biomolecules & Therapeutics, 26(5), 466-475.
  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1999). Synapse, 33(3), 228-236.
  • Froimowitz, M., et al. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 30(9), 1547-1554.
  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (2012). Molecules, 17(11), 13423-13438.
  • Buy 4-(3-Fluorophenyl)piperidin-3-amine (EVT-13289450). EvitaChem.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician, 20(2S), SE23-SE31.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal, 10, 54.
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (1998). Journal of Medicinal Chemistry, 41(5), 699-705.
  • Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. (2004). Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2014). ACS Medicinal Chemistry Letters, 5(11), 1185-1190.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience, 13(1), 1-15.
  • Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. (1982).
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(15), 10323-10341.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (2002). Journal of Medicinal Chemistry, 45(18), 3933-3942.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1494-1506.

Sources

Navigating the Structural Landscape of 4-Arylpiperidines: A Comparative Guide Focused on Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of 4-(Aryl)piperidine Hydrochloride Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS).[1][2] These compounds are integral to the development of analgesics, antipsychotics, and other neuropharmacological agents. Their biological activity is intrinsically linked to their three-dimensional structure, which dictates their interaction with target receptors. A critical aspect of understanding and optimizing these interactions lies in the detailed analysis of their X-ray crystal structures.

This guide provides a comparative analysis of the X-ray crystal structure of 4-(halophenyl)piperidine derivatives. While the specific crystal structure of 4-(3-Bromophenyl)piperidine hydrochloride is not publicly available, we will utilize the experimentally determined structure of a close analog, 4-(4-Chlorophenyl)piperidin-4-ol, as a foundational case study.[3][4] This will allow for a detailed exploration of the synthetic methodologies, crystallization processes, and key structural features that are characteristic of this important class of molecules. By comparing this structure with theoretical considerations for its brominated counterpart and other derivatives, we can elucidate the subtle yet significant impact of substituent changes on the overall molecular conformation and its implications for drug design.

The Significance of the 4-Arylpiperidine Moiety

The 4-arylpiperidine unit is a privileged structure in drug discovery due to its conformational flexibility and its ability to present an aromatic group in a well-defined spatial orientation. This allows for specific interactions with receptor binding pockets. The nature and position of substituents on both the phenyl and piperidine rings can dramatically influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] Halogen atoms, such as bromine and chlorine, are often incorporated to modulate lipophilicity, metabolic stability, and receptor binding affinity.

Synthesis and Crystallization: A Practical Workflow

The synthesis of 4-arylpiperidine derivatives typically involves multi-step sequences. A common strategy for preparing the core scaffold is through the reaction of a suitably protected piperidone with an aryl Grignard or aryllithium reagent, followed by deprotection and subsequent modifications. For the hydrochloride salts, the final step usually involves treating the free base with hydrochloric acid in an appropriate solvent to induce crystallization.

Experimental Protocol: Synthesis of 4-(Aryl)piperidine Precursors

A general synthetic route to 4-aryl-4-hydroxypiperidines, the precursors to many 4-arylpiperidines, is outlined below. This protocol is based on established synthetic methodologies in the field.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of the desired aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,4-dichlorobenzene) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction mixture is typically stirred at room temperature or gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with N-Protected Piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of an N-protected 4-piperidone (e.g., 1-benzyl-4-piperidone) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude product by column chromatography on silica gel.

    • The N-protecting group (e.g., benzyl) can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the 4-aryl-4-hydroxypiperidine.[6]

  • Formation of Hydrochloride Salt and Crystallization:

    • Dissolve the purified 4-aryl-4-hydroxypiperidine free base in a suitable solvent (e.g., isopropanol or ethanol).

    • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.

    • The hydrochloride salt will typically precipitate out of the solution. The crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.

    • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis cluster_crystallization Crystallization ArylHalide Aryl Halide Grignard Aryl Grignard Reagent ArylHalide->Grignard with Mg, THF Mg Magnesium Mg->Grignard Addition Grignard Addition Grignard->Addition Piperidone N-Protected 4-Piperidone Piperidone->Addition CrudeProduct Crude 4-Aryl-4-hydroxy- N-protected piperidine Addition->CrudeProduct Purification Purification CrudeProduct->Purification ProtectedProduct Purified Protected Product Purification->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FreeBase 4-Aryl-4-hydroxypiperidine (Free Base) Deprotection->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation Crystals Hydrochloride Salt Crystals SaltFormation->Crystals XRD X-ray Diffraction Analysis Crystals->XRD

Caption: Experimental workflow from synthesis to X-ray diffraction analysis.

Case Study: The Crystal Structure of 4-(4-Chlorophenyl)piperidin-4-ol

The crystal structure of 4-(4-chlorophenyl)piperidin-4-ol provides a valuable template for understanding the solid-state conformation of related 4-arylpiperidine derivatives.[3] In this structure, the piperidine ring adopts a classic chair conformation, which is the most stable arrangement for six-membered saturated rings.

Key Structural Observations:

  • Piperidine Ring Conformation: The piperidine ring exists in a chair conformation. This is a critical feature as it positions the substituents in either axial or equatorial orientations, which can significantly impact biological activity.[5][7]

  • Substituent Orientation: The 4-(4-chlorophenyl) group occupies an equatorial position, which is generally the sterically favored orientation for a bulky substituent on a cyclohexane or piperidine ring. The hydroxyl group at the 4-position is in an axial orientation.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds. The hydroxyl group and the protonated piperidine nitrogen act as hydrogen bond donors, while the oxygen of the hydroxyl group and the chloride counter-ion act as acceptors. These interactions create a stable, three-dimensional lattice.

Parameter4-(4-Chlorophenyl)piperidin-4-ol[3]
Crystal System Monoclinic
Space Group P2₁/c
Piperidine Conformation Chair
Aryl Group Orientation Equatorial
C4-Substituent Orientation Axial (OH)
Key Hydrogen Bonds O-H···N, N-H···O, N-H···Cl

A Comparative Look: this compound vs. Alternatives

While we lack the experimental crystal structure for this compound, we can infer its likely structural features based on the principles of conformational analysis and comparison with the 4-(4-chlorophenyl) analog.

Expected Structural Features of this compound:

  • Piperidine Ring: It is highly probable that the piperidine ring will also adopt a chair conformation.

  • Aryl Group Orientation: The 3-bromophenyl group, being bulky, would be expected to reside in the sterically favorable equatorial position to minimize 1,3-diaxial interactions.

  • Impact of Bromine vs. Chlorine: The substitution of chlorine with bromine is not expected to induce a major conformational change in the piperidine ring. The larger van der Waals radius of bromine might lead to subtle differences in crystal packing and intermolecular interactions.

  • Influence of the Lack of a 4-Hydroxyl Group: The absence of the 4-hydroxyl group in this compound will alter the hydrogen bonding network within the crystal lattice. The primary hydrogen bond donors will be the protonated piperidine nitrogen atoms, and the acceptor will be the chloride ion. This will likely result in a different crystal packing arrangement compared to the hydroxylated analog.

G cluster_A 4-(4-Chlorophenyl)piperidin-4-ol cluster_B Hypothesized 4-(3-Bromophenyl)piperidine HCl cluster_C Key Structural Differences A 4-(4-Chlorophenyl)piperidin-4-ol Piperidine Ring: Chair Aryl Group: Equatorial C4-Substituent: Axial (OH) H-Bonding: O-H, N-H donors C Different Halogen (Cl vs. Br) Different Halogen Position (para vs. meta) Presence/Absence of 4-OH group A->C Comparison B 4-(3-Bromophenyl)piperidine HCl Piperidine Ring: Chair (Predicted) Aryl Group: Equatorial (Predicted) C4-Substituent: Hydrogen H-Bonding: N-H donor only B->C Comparison

Caption: Key structural differences and their potential impact.

Conclusion: From Crystal Structure to Drug Design

The detailed analysis of the X-ray crystal structures of 4-arylpiperidine derivatives is paramount for a rational approach to drug design. The case study of 4-(4-Chlorophenyl)piperidin-4-ol highlights the key conformational features that are likely to be conserved across this class of compounds, such as the preference for a chair conformation of the piperidine ring with the aryl substituent in an equatorial position.

While the specific crystal structure of this compound remains to be determined, the comparative analysis presented here provides a robust framework for predicting its solid-state conformation. Understanding these structural nuances, including the influence of different halogen substituents and other functional groups on intermolecular interactions and crystal packing, is crucial for medicinal chemists aiming to fine-tune the pharmacological properties of new therapeutic agents based on the 4-arylpiperidine scaffold. Future crystallographic studies on a wider range of these derivatives will undoubtedly provide further insights and accelerate the development of novel and improved CNS-active drugs.

References

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(6), 689-696. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed, 25(6), 689-696. [Link]

  • Wang, Y., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2549-2552. [Link]

  • Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4223. [Link]

  • Froimowitz, M. (1982). Conformation activity study of 4-phenylpiperidine analgesics. ACS Publications. [Link]

  • Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. [Link]

  • Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. [Link]

  • Google Patents. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine.
  • Obniska, J., et al. (2003). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 8(3), 302-314. [Link]

Sources

A Researcher's Guide to the Purity Analysis of Commercial 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics, the structural integrity of key intermediates like 4-(3-Bromophenyl)piperidine hydrochloride dictates the viability of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies to empower researchers to independently assess the purity of commercially available this compound, ensuring the quality and integrity of their research.

The Critical Role of Purity for this compound

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting various biological pathways. Impurities, which can arise from the synthetic route, degradation, or improper storage, can have significant consequences:

  • Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected side products, and difficulties in purification.

  • Misinterpretation of Biological Data: Uncharacterized impurities may possess their own biological activity, leading to false positives or negatives in screening assays.

  • Safety Concerns: Potentially toxic or mutagenic impurities can pose safety risks in preclinical and clinical development.

Given these risks, a multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide will focus on three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Purity Assessment Methodologies

A robust purity analysis should not rely on a single technique. Each method offers unique advantages and limitations in detecting different types of impurities.

Analytical Technique Principle Strengths Limitations Typical Application
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating structurally similar impurities. Widely available and validated for purity determination.[1][2]Requires impurities to have a UV chromophore for detection.Primary method for quantifying known and unknown related substances.
GC-MS Separation of volatile compounds followed by mass analysis.Excellent for identifying volatile and semi-volatile impurities. Provides structural information from mass fragmentation patterns.[3][4]Requires derivatization for non-volatile compounds. Thermal decomposition of labile analytes can occur.Detection of residual solvents and volatile organic impurities.
qNMR (¹H NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides absolute quantification without the need for a specific reference standard for each impurity.[5][6] Detects a wide range of impurities, including those without a UV chromophore.[7]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.Orthogonal confirmation of purity and identification of major impurities.

Experimental Protocols for Purity Determination

The following protocols are provided as a starting point and should be optimized and validated for the specific instrumentation and samples being analyzed.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is designed to separate the main component from potential process-related impurities and degradation products.

Rationale: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity.[1] A C18 column is a common choice for its versatility in retaining a wide range of organic molecules. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state and retention of the basic piperidine moiety. Acetonitrile is a common organic modifier that elutes the compounds from the column.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in Diluent (ACN:Water) A->B C Filter through 0.45 µm syringe filter B->C G Inject sample C->G D Prepare Mobile Phase (Buffer & ACN) E Degas Mobile Phase D->E F Equilibrate HPLC system E->F F->G H Isocratic or Gradient Elution G->H I UV Detection H->I J Integrate peak areas I->J K Calculate % Purity (Area Normalization) J->K

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate in HPLC grade water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: 50:50 (v/v) mixture of Acetonitrile and water.

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Calculate the percentage purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is crucial for detecting residual solvents from the synthesis and purification process.

Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[4][8] The sample is volatilized in a heated injector and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides mass information for each separated component, allowing for positive identification. For the hydrochloride salt, which is non-volatile, derivatization or analysis of the free base may be necessary for certain applications, but for residual solvents, a headspace approach is often employed.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis A Accurately weigh sample into headspace vial B Add appropriate solvent (e.g., DMSO) A->B C Seal the vial B->C D Incubate vial at elevated temperature E Inject headspace vapor D->E F GC Separation E->F G MS Detection (EI) F->G H Identify peaks by library search (e.g., NIST) G->H I Quantify using an internal or external standard H->I

Caption: Workflow for Headspace GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Immediately seal the vial.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-500.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times with those of reference standards or a spectral library (e.g., NIST).

    • Quantify any identified solvents using an internal or external standard method.

Quantitative ¹H NMR (qNMR) for Absolute Purity

This method provides an orthogonal assessment of purity and can quantify the analyte without relying on a reference standard of the same compound.

Rationale: qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[5][9] This technique is considered a primary ratio method of measurement.[9] It is particularly useful for qualifying in-house reference materials and as an alternative to chromatographic methods.

Workflow Diagram:

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Accurately weigh certified internal standard C Dissolve both in a deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh sample B->C D Acquire ¹H NMR spectrum under quantitative conditions C->D E (Long relaxation delay, calibrated 90° pulse) D->E F Process spectrum (phasing, baseline correction) E->F G Integrate analyte and standard signals F->G H Calculate purity using the qNMR equation G->H

Caption: Workflow for qNMR purity analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure quantitative conditions are met:

      • Relaxation Delay (d1): At least 5 times the longest T₁ of interest.

      • Pulse Angle: Calibrated 90° pulse.

      • Sufficient Signal-to-Noise: Acquire an adequate number of scans.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Interpreting the Data: A Comparative Look at Potential Results

To illustrate how data from these techniques can be used for comparison, consider the hypothetical purity analysis of two different commercial batches of this compound.

Table 1: Hypothetical Comparative Purity Data

Parameter Supplier A (Batch 1) Supplier B (Batch 2) Methodology Significance
Purity (HPLC) 99.2%98.5%HPLC-UV (Area %)Indicates a higher level of UV-active impurities in Batch 2.
Impurity X (HPLC) 0.3%0.8%HPLC-UV (Area %)A specific known impurity is present at a higher level in Batch 2.
Impurity Y (HPLC) Not Detected0.2%HPLC-UV (Area %)An unknown impurity is present in Batch 2 that is absent in Batch 1.
Residual Toluene 50 ppm300 ppmHeadspace GC-MSBatch 2 has a higher level of a common residual solvent.
Purity (qNMR) 99.1%98.3%¹H qNMRConfirms the lower purity of Batch 2 by an orthogonal method.

In this scenario, Supplier A's batch demonstrates higher purity across all tested methods. The higher levels of both a known impurity and residual solvent in Supplier B's batch may warrant further investigation or consideration of an alternative source, depending on the sensitivity of the intended application.

Conclusion

The purity of this compound is not a static value but a critical parameter that requires careful and comprehensive evaluation. A single purity value on a supplier's certificate of analysis, often determined by HPLC alone, may not provide a complete picture. By employing a multi-technique approach encompassing HPLC, GC-MS, and qNMR, researchers can gain a thorough understanding of the impurity profile of their starting materials. This diligence at the outset is a crucial investment in the integrity, reproducibility, and ultimate success of the research and development process.

References

  • BenchChem.
  • AZoM. Using Nuclear Magnetic Resonance (NMR)
  • National Institutes of Health.
  • Quora. Why do we use NMR spectroscopy in purity analysis?. (2023-09-01).
  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (2014-11-07).
  • PubMed Central.
  • Google Patents.
  • J. Braz. Chem. Soc. Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (2025-08-06).
  • BenchChem. Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

Sources

A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the procurement of chemical building blocks is the foundational step upon which entire research programs are built. The Certificate of Analysis (CoA) is the primary document of trust, the initial handshake between the supplier and the scientist. However, a CoA should not be a static document accepted at face value; it is a starting point for critical evaluation. This guide provides an in-depth framework for analyzing the CoA of 4-(3-Bromophenyl)piperidine hydrochloride (CAS: 1159825-25-8), a valuable scaffold in medicinal chemistry, and offers objective, data-driven methods for its verification and comparison against alternatives.[1][2][3][4]

The piperidine moiety is a privileged scaffold, present in numerous FDA-approved drugs, making its derivatives like this compound crucial starting materials for constructing novel therapeutics.[2][3][4] The quality of this input directly impacts the success of outputs, ensuring efficacy, safety, and consistency in pharmaceutical research.[5] Impurities can lead to unexpected side reactions, skewed biological data, and ultimately, the costly failure of promising drug candidates.[6][7][8] Therefore, a rigorous evaluation of its quality is not just a recommendation; it is a necessity.

Part 1: Deconstructing the Certificate of Analysis – A Multi-faceted Quality Assessment

A CoA is more than just a purity percentage. It is a comprehensive quality profile. For a critical building block like this compound, we must dissect each component to understand the material's true character.

Key Parameters to Scrutinize on a CoA:

  • Identification: This confirms that the material is, in fact, this compound. Standard methods include ¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. A statement like "Consistent with structure" is a minimum requirement; a CoA that provides the actual spectral data for review is superior.

  • Purity (Assay): Typically determined by High-Performance Liquid Chromatography (HPLC), this value represents the percentage of the desired compound in the material.[9] While a high number (e.g., >98%) is desirable, the identity and quantity of the remaining percentage are equally important.

  • Impurity Profile: This section details the impurities present. These can be process-related (e.g., unreacted starting materials, by-products from the synthesis) or degradation products.[10] A critical eye is needed here. For instance, a regioisomeric impurity like 4-(4-bromophenyl)piperidine hydrochloride could have vastly different reactivity and biological activity, complicating SAR studies.[11]

  • Water Content: Determined by Karl Fischer (KF) titration, this is vital for reactions sensitive to moisture or for accurately calculating molar equivalents for a reaction.[12]

  • Residual Solvents: Gas Chromatography (GC) is used to identify and quantify any solvents remaining from the synthesis and purification process. Certain solvents can be toxic or inhibit catalytic reactions, and their presence is strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).

  • Appearance: A simple but important parameter. A deviation from the expected "White to off-white solid" could indicate degradation or significant contamination.[13][14]

Part 2: Comparative Analysis – A Data-Driven Supplier Selection

Let us consider a practical scenario where a researcher must choose between three commercial sources of this compound. The table below presents a hypothetical comparison based on their respective CoAs.

Table 1: Hypothetical CoA Comparison for this compound

ParameterSupplier AlphaSupplier BetaSupplier Gamma (Premium)Rationale for Importance
Appearance White SolidOff-white SolidWhite Crystalline SolidColor consistency can be an initial flag for process control and purity.
Identity (¹H NMR) ConformsConformsConforms, Spectrum ProvidedProviding the spectrum allows for independent expert review.
Purity (HPLC, Area %) 99.1%98.5%>99.8%Higher purity minimizes the impact of unknown variables on experiments.
Largest Single Impurity 0.45%0.15%<0.05%A high single impurity is a greater risk than multiple smaller ones.
Isomeric Impurity 0.20% (4-isomer)Not DetectedNot DetectedIsomers can have different pharmacology and reactivity, confounding results.
Water Content (KF) 0.5%0.2%<0.1%Crucial for accurate weighing and for moisture-sensitive reactions.
Residual Solvents (GC) 550 ppm Acetone150 ppm Heptane<50 ppm HeptaneEnsures no interference with downstream chemistry and meets safety standards.

Interpretation and Decision Making:

  • Supplier Alpha: While offering high purity, the presence of a significant single impurity (0.45%) and a known regioisomer (0.20%) is a major concern.[11] This batch may be unsuitable for late-stage development or sensitive biological assays without further purification.

  • Supplier Beta: This material shows lower overall purity but has a better impurity profile with no single impurity exceeding 0.15%. This could be a cost-effective option for initial screening studies where the risk of minor impurities is lower.

  • Supplier Gamma: This represents a premium-grade material. The high purity, extremely low impurity levels, and provision of spectral data for verification provide the highest level of confidence. This is the ideal choice for cGMP processes, pivotal SAR studies, and ensuring maximum reproducibility.

Part 3: Experimental Verification – The Self-Validating Protocol

Trust, but verify. A prudent scientific approach involves the independent verification of critical CoA claims. Below are streamlined protocols designed for a standard analytical chemistry lab to validate the identity and purity of incoming this compound.

Analytical Workflow for Incoming Material Qualification

The following diagram illustrates a logical workflow for qualifying a new batch of a critical reagent.

G cluster_0 cluster_1 Analytical Verification Receive Receive Compound CoA Review Supplier CoA Receive->CoA Appearance Visual Appearance Check CoA->Appearance Solubility Solubility Check (e.g., DMSO, H₂O) Appearance->Solubility HPLC Purity Screen (HPLC) Solubility->HPLC LCMS Identity Confirmation (LC-MS) HPLC->LCMS NMR Structural Verification (¹H NMR) LCMS->NMR Decision Qualify or Reject Batch? NMR->Decision caption Fig 1. Workflow for incoming reagent qualification.

Caption: Fig 1. Workflow for incoming reagent qualification.

Experimental Protocol 1: HPLC Purity Verification
  • Rationale: This method provides a quantitative assessment of purity and reveals the number and relative abundance of impurities. A gradient method is chosen to ensure the elution of potential impurities with a wide range of polarities.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

    • Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol 2: LC-MS Identity Confirmation
  • Rationale: This technique couples the separation power of HPLC with the definitive identification capability of mass spectrometry, confirming both the retention time and the molecular weight of the main peak.

  • Methodology:

    • Use the same HPLC method as described in Protocol 1.

    • Divert the flow post-UV detector to an Electrospray Ionization (ESI) mass spectrometer.

    • MS Settings (Positive Ion Mode):

      • Scan Range: 100 - 500 m/z.

      • Ion Source: ESI+.

    • Expected Result: The major peak should exhibit an [M+H]⁺ ion corresponding to the free base of the compound. The molecular formula of the free base is C₁₁H₁₄BrN, with a monoisotopic mass of ~240.04 Da. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da).

Part 4: Potential Impurities and Structural Considerations

Understanding the synthetic route can help predict potential impurities. Common synthetic pathways for piperidine derivatives may involve the reduction of a corresponding pyridine precursor.[2] Incomplete reduction or side reactions could lead to specific impurities.

Caption: Fig 2. Target compound and potential impurities.

Conclusion

The Certificate of Analysis is an indispensable tool in chemical procurement for drug discovery. However, its true value is realized only through critical and informed scrutiny. For a key building block like this compound, understanding the nuances of purity, impurity profiles, and physical properties is paramount to ensuring experimental success and data integrity. By adopting a comparative approach to supplier selection and implementing a self-validating system of analytical verification, researchers can mitigate risks associated with material quality. Ultimately, the foundation of a successful drug starts with the quality of its raw compounds.[6]

References

  • Enhancing Drug Discovery Through Prioritizing Raw Compound Quality. (2023). Vertex AI Search.
  • Optimizing Drug Discovery: The Importance of High-Purity Chemical Building Blocks. (2025). Source.
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025).
  • This compound . PubChem. [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry? . Moravek, Inc.. [Link]

  • 4-(4-Bromophenyl)piperidine hydrochloride . PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PMC - PubMed Central. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo . Der Pharma Chemica. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Phenylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

The substituted phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals and critical research compounds.[1][2][3] From the potent analgesic effects of fentanyl and its analogs to the selective serotonin reuptake inhibition of paroxetine, the specific substitution pattern and stereochemistry of the phenylpiperidine ring dictate its pharmacological profile.[4][5][6][7] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to these privileged structures is a paramount concern for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies employed to access substituted phenylpiperidines. We will move beyond simple procedural lists to dissect the underlying chemical principles, compare performance based on experimental data, and provide practical, field-proven insights into the advantages and limitations of each approach.

Classical Approaches: Ring Construction and Elaboration

Historically, the most prevalent strategies involved the construction of the piperidine ring from acyclic precursors or the functionalization of a pre-formed piperidone. These methods are often robust and scalable, making them suitable for large-scale industrial production, particularly for achiral or racemic targets.

The Siegfried and Janssen Methods for 4-Anilinopiperidines

The synthesis of fentanyl and its analogs has been dominated by two primary classical routes: the Janssen method and the Siegfried method. Both converge on the key intermediate 4-anilino-N-phenethylpiperidine (ANPP), which is then acylated to yield the final product.[8][9]

The Siegfried method is often favored in clandestine settings due to its use of more readily available precursors.[8] It typically begins with the N-alkylation of 4-piperidone with a phenethyl group to form N-phenethyl-4-piperidone (NPP). This intermediate then undergoes reductive amination with aniline to yield ANPP.[8][10]

The Janssen method , the original route developed by Paul Janssen, often starts with 1-benzyl-4-piperidone.[11][12] A key difference is the formation of a benzyl-protected precursor, which is later debenzylated and then N-alkylated with a phenethyl group. A separate pathway within this family involves converting benzylfentanyl to norfentanyl, which is then phenethylated.[8]

Logical Flow: The Siegfried Method

Siegfried Method cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acylation 4-Piperidone 4-Piperidone NPP N-Phenethyl-4-piperidone (NPP) 4-Piperidone->NPP Phenethyl Bromide, K2CO3 ANPP 4-Anilino-N-phenethylpiperidine (ANPP) NPP->ANPP Aniline, NaBH3CN Fentanyl Fentanyl ANPP->Fentanyl Propionyl Chloride, Base

Caption: Key transformations in the Siegfried synthesis of Fentanyl.

The primary advantage of these classical routes is their proven scalability and high yields for specific targets like fentanyl, often achieving 73-78% overall.[11][12] However, they offer limited stereochemical control, typically producing racemic mixtures unless a chiral resolution step is introduced. Furthermore, the increasing international control of key intermediates like NPP and ANPP presents significant logistical and legal challenges for legitimate research.[8][13]

Modern Strategies: Asymmetric Dearomatization of Pyridines

A more elegant and modern approach to chiral substituted piperidines involves the dearomatization of readily available pyridine precursors.[14] This strategy avoids the often-lengthy construction of the piperidine ring from scratch. The core principle involves activating the pyridine ring, making it susceptible to nucleophilic attack or reduction, and employing a chiral catalyst to control the stereochemical outcome.[15]

Catalytic Asymmetric Dearomatization

Transition metal catalysis has revolutionized this field. Chiral rhodium or copper complexes can catalyze the asymmetric addition of nucleophiles (like arylboronic acids or Grignard reagents) to N-activated pyridinium salts.[15][16] The pyridine nitrogen is typically activated by reaction with a chloroformate, which increases the electrophilicity of the ring. The chiral ligand on the metal center then directs the incoming nucleophile to one face of the ring, establishing a stereocenter with high enantioselectivity.

A key advantage is the direct installation of the phenyl group with stereocontrol. For example, a Rh-catalyzed asymmetric reductive Heck reaction can couple arylboronic acids with a partially reduced pyridine to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[16]

Logical Flow: Asymmetric Dearomatization

Asymmetric Dearomatization Pyridine Pyridine Pyridinium N-Acylpyridinium Salt Pyridine->Pyridinium Activation (e.g., Acyl Halide) Dihydropyridine Chiral 1,4-Dihydropyridine Pyridinium->Dihydropyridine Nucleophilic Addition (e.g., Ar-MgBr) + Chiral Catalyst (Cu, Rh) Piperidine Chiral Phenylpiperidine Dihydropyridine->Piperidine Reduction

Caption: General workflow for catalytic asymmetric dearomatization.

Chemo-enzymatic Dearomatization

Bridging chemical synthesis and biocatalysis offers a powerful, sustainable alternative. A chemo-enzymatic cascade can convert activated pyridines into highly stereo-enriched piperidines under benign conditions.[17] This approach can involve a chemical reduction to a tetrahydropyridine, followed by a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to perform a stereoselective conjugate reduction, yielding chiral 3- and 3,4-substituted piperidines with precise stereocontrol.[17] This method avoids expensive and sensitive organometallic catalysts and often proceeds in aqueous media.

Asymmetric Synthesis via Acyclic Precursors

Instead of dearomatizing a pyridine, another powerful strategy involves building a chiral acyclic precursor and then performing a ring-closing reaction. This approach is particularly effective for synthesizing complex molecules like Paroxetine, which features a trans-3,4-disubstituted piperidine core.

A concise synthesis of (-)-Paroxetine highlights this strategy's efficiency.[4][18] The route begins with a Mannich reaction to create a β-amino ketone. The crucial step is the asymmetric hydrogenation of this ketone using a chiral ruthenium catalyst, which sets the absolute stereochemistry of the resulting amino alcohol in high yield and enantioselectivity (>98% ee).[4] Subsequent functionalization of the alcohol and an intramolecular SN2 reaction forge the piperidine ring, guaranteeing the desired trans stereochemistry.[18]

Logical Flow: Asymmetric Synthesis of (-)-Paroxetine

Paroxetine Synthesis Start 4-Fluoro- acetophenone Mannich β-Amino Ketone Start->Mannich Mannich Reaction AsymHydro (S)-Amino Alcohol (>98% ee) Mannich->AsymHydro Asymmetric Hydrogenation (Chiral Ru Catalyst) Cyclization Activated Intermediate AsymHydro->Cyclization Acylation & Activation Piperidine trans-3,4-Disubstituted Piperidine Scaffold Cyclization->Piperidine Intramolecular SN2 Reaction Paroxetine (-)-Paroxetine Piperidine->Paroxetine Reduction

Caption: Key steps in an asymmetric formal synthesis of (-)-Paroxetine.

This approach offers exquisite control over stereochemistry from an early stage. The causality is clear: the chiral catalyst dictates the stereochemistry of the open-chain precursor, and the subsequent stereospecific cyclization translates that chirality to the final heterocyclic product.

Comparative Performance Data

Synthetic Strategy Typical Overall Yield Stereoselectivity Scalability Key Advantages Key Limitations
Siegfried/Janssen Methods 70-80%[11][12]Typically RacemicHighRobust, well-established, high-yielding for specific targets.Limited stereocontrol, relies on controlled precursors.[8][13]
Catalytic Dearomatization 60-90%High (often >95% ee)[16]Moderate to HighDirect, convergent, excellent stereocontrol.Requires catalyst screening, may use expensive ligands/metals.[17]
Chemo-enzymatic Dearomatization Moderate to HighExcellent (>99% ee)[17]ModerateSustainable, mild conditions, exceptional selectivity.Enzyme availability and stability can be a factor.
Asymmetric Cyclization 40-60% (multi-step)Excellent (>98% ee)[4]Moderate to HighPrecise stereochemical control from an early stage.Can be linear and require more steps than convergent routes.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) via Reductive Amination (Siegfried Route Intermediate)

This protocol is representative of a classical, scalable method. It is adapted from established procedures.

Materials:

  • N-phenethyl-4-piperidone (NPP) (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask charged with N-phenethyl-4-piperidone (NPP) dissolved in dichloroethane (DCE), add aniline followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding enamine/iminium ion intermediate. The choice of a non-protic solvent like DCE prevents unwanted side reactions and is compatible with the reducing agent.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride in portions over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it is less reactive towards ketones than NaBH₄, allowing the iminium ion to be reduced preferentially.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until consumption of the starting material is complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-anilino-N-phenethylpiperidine (ANPP).

Protocol 2: Asymmetric Hydrogenation for a Chiral Amino Alcohol (Paroxetine Precursor)

This protocol demonstrates a modern, highly stereoselective transformation based on published syntheses.[4][18]

Materials:

  • β-amino ketone precursor (1.0 eq)

  • [RuCl((S)-ligand)(p-cymene)]Cl (Chiral Ruthenium Catalyst) (0.01 eq)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the β-amino ketone precursor in degassed methanol. The choice of solvent is critical; methanol is a common choice for such hydrogenations.

  • Add the chiral ruthenium catalyst. The catalyst loading is typically low (e.g., 1 mol%), reflecting its high efficiency. The specific chiral ligand (e.g., a BINAP derivative) is the source of asymmetry, creating a chiral environment around the metal center that forces the hydrogen to add to one specific face of the ketone.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the optimized pressure (e.g., 50-100 atm).

  • Stir the reaction at a controlled temperature (e.g., 50 °C) for 24-48 hours. The reaction progress is monitored by analyzing aliquots via chiral HPLC to determine both conversion and enantiomeric excess (ee).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Remove the solvent under reduced pressure. The crude product is then typically purified by column chromatography to remove the catalyst and any minor impurities, yielding the enantiomerically enriched (S)-amino alcohol.

Conclusion and Future Outlook

The synthesis of substituted phenylpiperidines has evolved from robust, high-yielding classical methods to highly sophisticated asymmetric strategies that provide exquisite stereochemical control.

  • Classical routes like the Siegfried and Janssen methods remain relevant for the large-scale production of specific achiral or racemic targets where precursors are available. Their main drawback is the lack of inherent stereocontrol.

  • Modern catalytic dearomatization and asymmetric cyclization strategies represent the state-of-the-art for accessing novel, enantiomerically pure phenylpiperidines for drug discovery. They offer unparalleled control over the molecular architecture, which is essential for dissecting structure-activity relationships (SAR).

The choice of synthetic route is ultimately a strategic decision based on the specific target molecule, required stereochemistry, scale, and available resources. As the demand for more complex and precisely tailored therapeutics grows, the field will continue to trend towards more efficient, sustainable, and highly selective catalytic methods, with chemo-enzymatic and photoredox catalysis likely playing an increasingly prominent role.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH. [Link]

  • Synfacts Contributors. (2025). A Concise Formal Synthesis of (−)-Paroxetine. Synfacts, 21(08), 836. [Link]

  • Kim, M., et al. (2010). Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. Organic Letters, ACS Publications. [Link]

  • Fairhurst, R. A., et al. (2014). Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. European Journal of Organic Chemistry, Wiley Online Library. [Link]

  • De Smaele, D., et al. (2000). The synthesis of lactam analogues of fentanyl. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC News. [Link]

  • Li, G., et al. (2015). Asymmetric Formal Synthesis of (−)-Paroxetine. Organic Letters, ACS Publications. [Link]

  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Wikipedia contributors. Fentanyl. Wikipedia. [Link]

  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. Phenylpiperidines. Wikipedia. [Link]

  • Chemspace. (2025). The Essential Role of 1-Phenylpiperidine in Modern Pharmaceutical Synthesis. Chemspace. [Link]

  • ResearchGate. (n.d.). Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33). ResearchGate. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). ResearchGate. [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Hok, S., et al. (2015). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. OSTI.GOV. [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • ResearchGate. (2014). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. [Link]

  • Drug Enforcement Administration. (2019). Designation of 4-anilinopiperidine as a list I chemical. Federal Register. [Link]

  • Peters, D., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Rowley, C. N., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • McErlane, K. M. J. (1972). Stereochemical studies of 4-phenylpiperidine analgesics. University of Alberta Libraries. [Link]

  • Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Regulations.gov. [Link]

  • Zhang, H., et al. (2012). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alkene-1-ols. PMC - NIH. [Link]

  • Petrone, D. A., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules. [Link]

  • Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Powers, S. K., & Wipf, P. (2022). Oxidative Dearomatization of Pyridines. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Radical-mediated transformations of Katritzky pyridinium salts. ResearchGate. [Link]

  • Conte, A., & Harutyunyan, S. R. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules. [Link]

  • Reddit. (2022). Phenylpiperidine synthesis. r/AskChemistry. [Link]

  • MDPI. (n.d.). Special Issue : Recent Advances in Chiral Ligand/Catalyst Design and Asymmetric Catalytic Reactions. Molecules. [Link]

  • ResearchGate. (2019). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. ResearchGate. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide: The Strategic Advantages of 4-(3-Bromophenyl)piperidine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the selection of a building block is a critical decision that dictates the trajectory of a research program. While a multitude of substituted phenylpiperidines are available, 4-(3-Bromophenyl)piperidine hydrochloride emerges as a superior choice for chemists aiming to balance reactivity, structural novelty, and desirable physicochemical properties. This guide provides an in-depth comparison, grounded in experimental principles, to illuminate the distinct advantages of this meta-substituted isomer over its ortho and para counterparts.

The phenylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it invaluable for optimizing interactions with biological targets. The introduction of a bromine atom transforms this scaffold into a versatile handle for diversification via cross-coupling reactions. However, the seemingly subtle choice of where to place that bromine atom—at the ortho, meta, or para position—has profound consequences.

The meta Advantage: Unlocking a Unique Vector in Chemical Space

The primary advantage of the 3-bromo position lies in the geometric vector it provides for molecular elaboration. Compared to the more commonly used 4-(4-bromophenyl)piperidine, which extends the molecule linearly, the meta isomer directs synthetic modifications into a distinct and often underexplored region of chemical space.

  • Para-substitution (4-bromo): Leads to a linear, co-axial extension of the molecule. This is ideal for reaching deep, narrow pockets in a target protein but can be restrictive.

  • Meta-substitution (3-bromo): Provides a non-linear, angular extension. This "kinked" geometry is crucial for accessing binding pockets with more complex topographies or for optimizing secondary interactions with nearby residues that are off the primary axis of the parent molecule.

  • Ortho-substitution (2-bromo): While offering a unique vector, this isomer is frequently plagued by steric hindrance, which can impede the approach of the palladium catalyst in cross-coupling reactions, leading to lower yields and the need for more forcing reaction conditions.

G cluster_para Para Isomer Vector cluster_meta Meta Isomer Vector Piperidine_p Piperidine Phenyl_p Phenyl Ring Piperidine_p->Phenyl_p Vector_p Linear Extension Phenyl_p->Vector_p Piperidine_m Piperidine Phenyl_m Phenyl Ring Piperidine_m->Phenyl_m Vector_m Angular Extension Phenyl_m->Vector_m G reagents 1. Combine Reactants: - Bromophenylpiperidine HCl - Boronic Acid - Base (K₃PO₄) catalyst 2. Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst inert 3. Purge with Inert Gas catalyst->inert solvent 4. Add Solvents: - 1,4-Dioxane - Water inert->solvent heat 5. Heat to 90 °C and Stir solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor workup 7. Quench, Extract, and Wash monitor->workup purify 8. Dry and Purify (Chromatography) workup->purify product Final Product purify->product G pd0 Pd(0)L₂ pd2_add Oxidative Addition (R-X) pd0->pd2_add Ar-Br pd2_complex R-Pd(II)L₂-X pd2_add->pd2_complex transmetal Transmetalation (R'-B(OH)₂) pd2_complex->transmetal Ar'-B(OH)₂ Base pd2_biaryl R-Pd(II)L₂-R' transmetal->pd2_biaryl reductive Reductive Elimination pd2_biaryl->reductive reductive->pd0 Regenerates Catalyst product R-R' reductive->product

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Drugs Featuring the Bromophenylpiperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bromophenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically significant therapeutic agents.[1] Its presence often imparts favorable physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic (PK) profile. Understanding these profiles is critical for optimizing dosing regimens, predicting drug-drug interactions, and designing next-generation therapeutics with improved safety and efficacy. This guide provides a comparative analysis of the pharmacokinetic profiles of key drugs containing this moiety, supported by experimental data and methodologies.

Introduction to Key Bromophenylpiperidine Drugs

The bromophenylpiperidine structure is integral to several classes of drugs, most notably antipsychotics and antidepressants. For this comparison, we will focus on three representative compounds:

  • Paroxetine: A potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder, anxiety disorders, and other psychiatric conditions.[2]

  • Bromperidol: A typical antipsychotic of the butyrophenone class, structurally related to haloperidol, used primarily in the treatment of schizophrenia.[3][4]

  • Femoxetine: An early SSRI, structurally related to paroxetine, whose development was halted but provides a valuable comparative case study.[5]

Comparative Analysis of Pharmacokinetic Profiles

The journey of a drug through the body is dictated by its ADME properties. While sharing a core moiety, the subtle structural differences between paroxetine, bromperidol, and femoxetine lead to distinct pharmacokinetic behaviors.

Absorption

All three drugs are designed for oral administration and are generally well-absorbed from the gastrointestinal tract.[3][6]

  • Paroxetine: It is completely absorbed after oral administration.[7] However, it undergoes extensive first-pass metabolism in the liver, which reduces its absolute bioavailability to approximately 50%.[2][6] Peak plasma concentrations (Tmax) are typically reached within 2 to 8 hours.[6]

  • Bromperidol: This drug is also well-absorbed orally, with a Tmax reported at approximately 3.9 hours in Korean subjects.[8]

  • Femoxetine: Despite near-complete absorption from the gut, femoxetine is subject to such extensive first-pass metabolism that only 5-10% of the oral dose reaches systemic circulation, indicating very low bioavailability.[9]

Distribution

Once in the bloodstream, these lipophilic compounds distribute widely throughout the body.

  • Paroxetine: It is highly bound to plasma proteins (about 95%) and exhibits a large volume of distribution, indicating extensive tissue uptake.[2][6]

  • Bromperidol: As a butyrophenone, it is expected to have a large volume of distribution, consistent with other drugs in its class that are known to accumulate in tissues.

  • Femoxetine: The metabolites of femoxetine show distribution rates similar to the parent compound.[9]

Metabolism

Metabolism is a critical determinant of the duration of action and potential for drug interactions. The liver, particularly the cytochrome P450 (CYP) enzyme system, is the primary site of metabolism for these compounds.

  • Paroxetine: The metabolism of paroxetine is a defining feature of its pharmacokinetic profile. It is primarily metabolized by CYP2D6 , an enzyme for which it is both a substrate and a potent inhibitor.[10][11] This leads to nonlinear pharmacokinetics ; as the dose increases, the CYP2D6 enzyme becomes saturated, causing a disproportionately large increase in plasma concentration.[7][10] This self-inhibition is a crucial factor in dose adjustments and predicting interactions with other drugs metabolized by CYP2D6.[11][12] The resulting metabolites are largely inactive.[7][11]

  • Bromperidol: It undergoes hepatic metabolism, and studies suggest the involvement of CYP2D6 and CYP3A4 enzymes.[3][8]

  • Femoxetine: Its extensive first-pass metabolism results in the parent compound accounting for only a small fraction of the circulating drug, with metabolites being predominant.[9]

Excretion

The final elimination of the drugs and their metabolites occurs primarily through the kidneys.

  • Paroxetine: The mean elimination half-life is approximately 21 hours.[7] Less than 2% of a dose is excreted as unchanged drug in the urine; the majority is eliminated as metabolites in both urine (62%) and feces (36%).[2][11]

  • Bromperidol: It has a relatively long half-life of about 20.4 hours, which allows for once-daily dosing.[3][8] Its metabolites are excreted via both renal and fecal routes.[3]

  • Femoxetine: The majority of the drug (up to 80%) is eliminated as metabolites in the urine, with less than 2% excreted as the unchanged parent compound.[9]

Summary of Key Pharmacokinetic Parameters

The following table provides a side-by-side comparison of the core pharmacokinetic parameters for the discussed drugs.

ParameterParoxetineBromperidolFemoxetine
Bioavailability ~50% (nonlinear)[2]Well-absorbed orally[3]5-10%[9]
Tmax (Peak Time) 2-8 hours[6]~3.9 hours[8]N/A
Protein Binding ~95%[6]High (expected)N/A
Half-life (t1/2) ~21 hours[7]~20.4 hours[8]7-27 hours[5]
Primary Metabolism Hepatic (CYP2D6)[11]Hepatic (CYP2D6, CYP3A4)[8]Extensive first-pass[9]
Excretion Urine (64%), Feces (36%)[2]Renal and Fecal[3]Primarily Renal (metabolites)[9]

Experimental Methodologies

The accurate determination of these pharmacokinetic parameters relies on robust and validated bioanalytical methods. These studies are foundational to drug development and regulatory approval.[13][14]

Workflow for an In Vivo Pharmacokinetic Study

An in vivo PK study in an animal model (e.g., rat, mouse, dog) is essential for characterizing a drug's behavior in a biological system.[13][15] The selection of the animal model is critical and should be based on similarities in metabolic pathways to humans.[16]

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Data Analysis Phase Dose Dose Formulation & Administration (e.g., Oral, IV) Sample Serial Blood Sampling (e.g., via tail vein, cannula) Dose->Sample Animal Model Extract Plasma Separation & Sample Extraction (LLE/SPE) Sample->Extract Collect Samples Quant LC-MS/MS Quantification Extract->Quant Inject Extract PK_Calc PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Quant->PK_Calc Concentration-Time Data Report Modeling and Reporting PK_Calc->Report

Caption: General workflow for a preclinical in vivo pharmacokinetic study.

Protocol: Quantification of Paroxetine in Plasma via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.[17]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To a 100 µL plasma sample, add an internal standard (e.g., paroxetine-d6 or fluoxetine).[17][18] This corrects for variability during sample processing.
  • Add an extraction solvent (e.g., a mixture of ether and methyl chloride or cyclohexane-ethyl acetate).[18][19]
  • Vortex vigorously to ensure thorough mixing and partitioning of the analyte into the organic layer.
  • Centrifuge to separate the aqueous and organic layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.[20]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.[18]
  • Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile and an aqueous buffer such as ammonium formate.[18] The gradient and flow rate are optimized to achieve good peak shape and separation from matrix components.
  • Run Time: Methods are often optimized for high throughput, with run times as short as 1.5-2.0 minutes.[18][21]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive mode is effective for paroxetine.[18][21]
  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for paroxetine (e.g., m/z 330.0) and a characteristic product ion (e.g., m/z 192.0) after fragmentation, ensuring high specificity.[18][21]
  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of paroxetine in the unknown samples is determined. The linear range for such assays is typically from sub-ng/mL to 50-80 ng/mL.[18][19][21]

The Central Role of CYP2D6 in Metabolism

The cytochrome P450 enzyme CYP2D6 is responsible for the metabolism of up to 25% of clinically used drugs, including paroxetine and bromperidol.[12][22]

G cluster_cyp CYP2D6-Mediated Metabolism Paroxetine Paroxetine (Active Drug) CYP2D6 CYP2D6 Enzyme Paroxetine->CYP2D6 is a substrate of Paroxetine->CYP2D6 strongly inhibits Metabolite Inactive Metabolites CYP2D6->Metabolite metabolizes to OtherDrugs Other CYP2D6 Substrates (e.g., Tricyclic Antidepressants, Beta-blockers) OtherDrugs->CYP2D6 are also substrates of

Caption: Paroxetine's interaction with the CYP2D6 enzyme.

The gene encoding CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes in the population: poor, intermediate, normal, and ultra-rapid metabolizers.[23][24] Furthermore, paroxetine's potent inhibition of CYP2D6 can cause "phenoconversion," where a genotypic normal metabolizer behaves like a poor metabolizer due to the drug's presence.[12] This has significant clinical implications:

  • Non-linear Kinetics: As explained, this can make plasma concentrations difficult to predict based on dose alone.[11]

  • Drug-Drug Interactions: Co-administration of paroxetine with other drugs metabolized by CYP2D6 (e.g., some tricyclic antidepressants, antipsychotics, beta-blockers) can lead to dangerously elevated concentrations of the co-administered drug.[6][10]

Conclusion

The bromophenylpiperidine moiety is a versatile scaffold that has yielded important CNS drugs. However, this comparative guide illustrates that even with a shared core, minor peripheral modifications can dramatically alter a compound's pharmacokinetic profile. Paroxetine's complex, nonlinear kinetics, driven by its interaction with CYP2D6, contrasts with the more straightforward profiles of bromperidol and femoxetine. For drug development professionals, these examples underscore the necessity of early and thorough ADME characterization. Understanding the metabolic pathways, potential for enzyme inhibition, and key pharmacokinetic parameters is not merely an academic exercise but a critical component of developing safer and more effective medicines.

References

  • Lunde, I., & Fjerdingstad, E. (1979). Pharmacokinetics of femoxetine in man. PubMed. [Link]

  • Yuan, L., & Chen, Y. (2014). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Longdom Publishing. [Link]

  • Kim, Y., & Park, J. (2007). Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies. PubMed. [Link]

  • Ramos, F. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]

  • Shah, A., & Shrivastav, P. (2010). Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Benkert, O., & Gründer, G. (1993). [Paroxetine: pharmacokinetics and pharmacodynamics]. PubMed. [Link]

  • Synapse. (2024). What is the mechanism of Bromperidol?. Patsnap Synapse. [Link]

  • Wikipedia. Paroxetine. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2008). (paroxetine hydrochloride) Label. accessdata.fda.gov. [Link]

  • PharmGKB. Paroxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Kim, K., & Chung, J. (2006). Pharmacokinetic parameters of bromperidol in Korean subjects. PubMed. [Link]

  • Du, J., & Wang, D. (2009). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. ResearchGate. [Link]

  • Du, J., & Wang, D. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. PubMed. [Link]

  • Beresford, R., & Ward, A. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. PubMed. [Link]

  • Adams, C. E., & Eisenbruch, M. (2000). Bromperidol decanoate (depot) for schizophrenia. PubMed Central. [Link]

  • Wikipedia. Femoxetine. Wikipedia. [Link]

  • Amore, A., Gibbs, J. P., & Emery, M. G. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Bentham Science Publishers. [Link]

  • National Cancer Institute. (2011). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

  • Lin, J. H. (2011). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Springer. [Link]

  • AdisInsight. Femoxetine. Springer. [Link]

  • Amore, A., Gibbs, J. P., & Emery, M. G. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • Biotechfarm. (2024). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • Wikiwand. Femoxetine. Wikiwand. [Link]

  • Wikipedia. Bromperidol. Wikipedia. [Link]

  • Crewe, H. K., & Lennard, M. S. (1992). Pharmacokinetics of the selective serotonin reuptake inhibitors. PubMed. [Link]

  • PharmGKB. CYP2D6. ClinPGx. [Link]

  • Google Patents. (2021). Synthetic method of 1- (4-bromophenyl) piperidine.
  • St. Jude Children's Research Hospital. (2021). Cytochrome P450 2D6 (CYP2D6). St. Jude Children's Research Hospital. [Link]

  • Jarrar, Y., & Jarrar, B. (2021). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. PubMed Central. [Link]

  • Wen, Z., Salmaso, V., & Jung, Y. H. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. [Link]

  • Gaedigk, A., & Van Driest, S. L. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. Medical Genetics Summaries. [Link]

  • Cichewicz, K., & Janecka, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Cignarella, G., & Betti, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Science.gov. cyp2d6 inhibiting drugs: Topics. Science.gov. [Link]

Sources

Comparative Analysis of 4-(3-Bromophenyl)piperidine Derivatives: A Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-(3-Bromophenyl)piperidine derivatives against other pharmacological alternatives, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals working in medicinal chemistry and pharmacology, particularly those focused on central nervous system (CNS) disorders.

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1][2] The 4-arylpiperidine motif, in particular, is a privileged structure for targeting CNS receptors. This guide focuses specifically on derivatives featuring a 3-bromophenyl group at the 4-position, a substitution pattern that can significantly influence receptor affinity, selectivity, and pharmacokinetic properties. We will dissect the in vitro and in vivo performance of these compounds, placing them in context with established agents to illuminate their therapeutic potential and guide future research.

Part 1: In Vitro Performance—Receptor Affinity and Functional Activity

The primary therapeutic utility of arylpiperidine derivatives often stems from their interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2][3] High affinity and selectivity for a specific receptor subtype are critical for achieving the desired therapeutic effect while minimizing off-target side effects.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative 4-(3-Bromophenyl)piperidine derivatives and comparator compounds at key CNS targets. Lower Ki values indicate higher binding affinity.

Compound/Derivative ClassPrimary Target(s)Representative Ki (nM)Comparator(s)Comparator Ki (nM)Key Insights & Reference(s)
Arylpiperazine/Piperidine Analogs Dopamine D3/D2 ReceptorsD3: 0.17 - 20 nMFallyprideD3: ~4-15 nMN-phenylpiperazine and related scaffolds are potent D3 ligands. Structural variations significantly impact D3 vs. D2 selectivity.[4][5]
D2: 349 - 7522 nMD2: VariableThe 4-(thiophen-3-yl)benzamide moiety combined with a substituted phenylpiperazine often yields high D3 selectivity (>150-fold).[4]
WAY100635 Analogs Serotonin 5-HT1A ReceptorN/A (Arylpiperazine)WAY1006355-HT1A: ~0.9 nMWAY100635 is a benchmark silent antagonist for the 5-HT1A receptor. Replacing its arylpiperazine with an arylaminopiperidine moiety can abolish affinity, highlighting the importance of the core structure.[6]
Fentanyl Analogs Mu-Opioid Receptor (MOR)Variable (Potent agonists)FentanylMOR: Potent4-anilidopiperidines are the classic scaffold for potent opioid agonists like fentanyl.[7][8][9]
MorphineMOR: Less potent than fentanylModifications to the N-phenethyl group and the 4-position substituent drastically alter potency and duration of action.[8][9]
Histamine H3 Receptor Antagonists Histamine H3 ReceptorpA2: 8.43 - 8.49N/AN/AReplacing a piperazine scaffold with a piperidine ring is a common strategy in medicinal chemistry to modulate activity and pharmacokinetics.[10]
Causality Behind Experimental Design: Radioligand Binding Assays

To determine the affinity of a compound for a specific receptor, the competitive radioligand binding assay is the gold standard. This technique provides a quantitative measure (Ki, the inhibition constant) of a ligand's ability to displace a known radiolabeled ligand from its receptor.

The choice of cell line (e.g., HEK293 or CHO cells) is critical; they must be engineered to express a high density of the target receptor and lack endogenous expression of other receptors that might interfere with the assay. The radioligand is chosen based on its high affinity and specificity for the target, ensuring a stable and reproducible signal. The self-validating nature of this protocol comes from running saturation binding experiments to characterize the receptor population and including a known standard (a non-labeled competitor) in every assay to ensure consistency and accuracy.

Experimental Protocol: Competitive Radioligand Binding Assay (Dopamine D3 Receptor)
  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor (hD3R) in appropriate media.

    • Harvest cells at ~90% confluency.

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of various concentrations of the 4-(3-Bromophenyl)piperidine test compound (typically a 10-point dilution series from 1 pM to 10 µM).

    • Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-7-OH-DPAT) at a concentration close to its Kd value.

    • Add 100 µL of the prepared cell membrane suspension.

    • For determining non-specific binding, a parallel set of wells is prepared using a high concentration of a known non-radioactive D3 antagonist (e.g., haloperidol).

    • For determining total binding, only the radioligand and membranes are added.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: In Vitro Screening Workflow

G cluster_0 Compound Synthesis & Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Candidate Selection Compound 4-(3-Bromophenyl)piperidine Derivative Synthesis Binding Competitive Radioligand Binding Assay (e.g., D3, D2, 5-HT1A) Compound->Binding Test Compounds Hit_ID Identify 'Hits' (Compounds with Ki < Threshold) Binding->Hit_ID Calculate Ki Functional Functional Assays (e.g., cAMP, Calcium Mobilization) Hit_ID->Functional Active Hits Selectivity Selectivity Profiling (Panel of related receptors) Hit_ID->Selectivity Active Hits Lead_Select Select Lead Candidate (High Potency & Selectivity) Functional->Lead_Select Selectivity->Lead_Select

Caption: Workflow for in vitro screening of novel compounds.

Part 2: In Vivo Efficacy and Pharmacological Profile

Promising in vitro data is the first step; a compound's true potential is revealed through in vivo studies. These experiments assess efficacy in disease-relevant animal models and provide initial insights into a drug's pharmacokinetic profile, including its ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS-active agents.[11]

Comparative Analysis of In Vivo Performance

The following table summarizes in vivo data for piperidine-containing drugs, providing a benchmark against which new 4-(3-Bromophenyl)piperidine derivatives would be measured.

Compound/ClassAnimal ModelKey Outcome & MetricDuration of ActionComparator(s)Comparator PerformanceKey Insights & Reference(s)
Brifentanil (Fentanyl Analog) Mouse Hot-Plate TestAnalgesic Potency: ~29x Fentanyl~2 minutesFentanyl~10 minutesDemonstrates how subtle structural changes on the piperidine scaffold can dramatically alter potency and create ultra-short-acting analgesics.[8][9]
Analgesic Potency: ~13,000x MorphineMorphineLonger durationThe cis-diastereomer was significantly more potent than the trans-diastereomer, highlighting stereochemistry's importance.[8]
WAY100635 Analog Rat Hypothermia ModelAntagonist activityN/AWAY100635Potent antagonistThe O-desmethyl analog of WAY100635 proved to be the most potent antagonist at postsynaptic 5-HT1A receptors in this series.[6]
H3 Antagonists Rat Food Intake ModelReduced food intake over 5 days5 daysN/AN/ACertain piperazine-based H3 antagonists reduced brain serotonin and dopamine concentrations, an important consideration for potential side effects.[10]
Tau Aggregation Inhibitor Mouse PharmacokineticsBrain Penetration (Kp,uu) = 0.63N/ABI-1347Kp,uu = 0.01Structural optimization of a 4-piperazine isoquinoline hit led to a derivative with vastly improved brain penetration, a critical parameter for CNS drugs.[12]
Causality Behind Experimental Design: The Mouse Hot-Plate Test

To assess the antinociceptive (analgesic) properties of a compound, the hot-plate test is a widely used and reliable model. It measures the reaction time of an animal to a thermal stimulus. An effective analgesic will increase the latency to a response (e.g., licking a paw or jumping).

The choice of a specific, non-injurious temperature (e.g., 55°C) is crucial to ensure the test is ethical and measures a specific nociceptive endpoint without causing tissue damage. A cut-off time is always implemented to prevent injury. The protocol's self-validating nature is ensured by testing a known standard, like morphine, alongside the novel compounds. This confirms that the model is responding as expected and provides a robust benchmark for comparing potency. Furthermore, pre-treatment with an antagonist (like naloxone for opioids) can be used to confirm that the observed effect is mediated by the intended receptor.[13]

Experimental Protocol: Mouse Hot-Plate Analgesia Assay
  • Animal Acclimation:

    • Use male CD-1 or similar mice, weighing 20-30g.

    • Acclimate the animals to the testing room and equipment for at least 1 hour before the experiment to reduce stress-induced variability.

  • Baseline Measurement:

    • Gently place each mouse on the surface of the hot-plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Start a timer and measure the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., hind paw licking, shaking, or jumping).

    • Immediately remove the mouse upon response.

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. Any mouse not responding by the cut-off time is removed and assigned the maximum score.

    • This initial measurement serves as the baseline latency for each animal.

  • Compound Administration:

    • Administer the 4-(3-Bromophenyl)piperidine test compound or a vehicle control via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)).

    • A positive control, such as morphine (e.g., 10 mg/kg, i.p.), is administered to a separate group of animals.

  • Post-Treatment Testing:

    • At a predetermined time point after injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

    • This time course allows for the determination of the peak effect and the duration of action.

  • Data Analysis:

    • Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • To determine potency, test multiple doses of the compound and construct a dose-response curve.

    • Calculate the ED50 value, which is the dose required to produce a 50% maximal effect, using non-linear regression analysis.

Visualization: Logic Flow from In Vitro to In Vivo Testing

G cluster_0 In Vitro Characterization cluster_1 Pre-Clinical In Vivo Evaluation cluster_2 Decision Point invitro_lead Lead Compound (High Potency & Selectivity) pk_studies Pharmacokinetic Studies (ADME, BBB Penetration) invitro_lead->pk_studies Assess Druggability efficacy_model Efficacy Model (e.g., Hot-Plate, Forced Swim) invitro_lead->efficacy_model Test Therapeutic Hypothesis tox_studies Preliminary Toxicology (e.g., Acute Toxicity) invitro_lead->tox_studies Assess Safety decision Go/No-Go Decision for Further Development pk_studies->decision Favorable PK? efficacy_model->decision Significant Efficacy? tox_studies->decision Acceptable Safety Profile?

Caption: Logical progression from a promising in vitro lead to in vivo evaluation.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The collective in vitro and in vivo data allows for the construction of a structure-activity relationship (SAR), which provides crucial insights into how chemical modifications influence biological activity. For 4-(3-Bromophenyl)piperidine derivatives, the SAR exploration is multifaceted.

Visualization: Key Modification Points on the Scaffold

G cluster_nodes scaffold N1 N1-Substituent: - Modulates receptor affinity - Critical for PK/BBB penetration - Can confer agonist/antagonist character Br 3-Bromo Group: - Influences electronic properties - Can form halogen bonds - Affects metabolic stability

(Note: The DOT language does not directly support embedding complex chemical structures. The above is a conceptual representation. A visual diagram would show the chemical structure with arrows pointing to the N1 position of the piperidine ring and the 3-bromo position of the phenyl ring.)

Caption: Key modification points on the 4-(3-Bromophenyl)piperidine scaffold.

Key SAR Insights:

  • The N1-Substituent: This position is paramount. Large, lipophilic substituents are often required for potent activity at dopamine and serotonin receptors. The nature of this group (e.g., an extended chain ending in an aromatic amide) is often what directs the compound to a specific receptor and determines whether it acts as an agonist or antagonist.[4][14] It is also a primary handle for tuning pharmacokinetic properties like brain penetration.[11][12]

  • The 3-Bromo Substituent: The bromine atom is an electron-withdrawing group that can alter the electronics of the phenyl ring, potentially influencing cation-π interactions within the receptor binding pocket. It also adds lipophilicity and can serve as a metabolic blocker or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

  • Stereochemistry: As seen with fentanyl analogs, the stereochemistry of substituents on the piperidine ring can have a profound impact on potency, sometimes by orders of magnitude.[8] Future synthesis of 4-(3-Bromophenyl)piperidine derivatives should prioritize stereocontrolled methods to evaluate isomers independently.

Future Directions & Conclusion

The 4-(3-Bromophenyl)piperidine scaffold represents a promising starting point for the development of novel CNS-active agents. The available literature on related structures suggests that derivatives of this scaffold are likely to exhibit potent activity at dopamine and serotonin receptors.

The path forward should focus on:

  • Systematic SAR Exploration: Synthesizing a focused library of derivatives with diverse N1-substituents to probe for high-affinity and selective ligands, particularly for the D3 receptor, a key target in neuropsychiatric disorders.[14][15]

  • In Vitro Profiling: Screening these new compounds against a broad panel of CNS receptors to identify selective leads and flag potential off-target liabilities early.

  • Pharmacokinetic Optimization: For the most promising leads, early in vitro ADME assays and in vivo pharmacokinetic studies are essential to identify compounds with good oral bioavailability and high BBB penetration.[12]

  • Disease-Relevant Models: Moving beyond simple mechanism-based in vivo assays to more complex behavioral models relevant to conditions like schizophrenia, depression, or Parkinson's disease will be critical to validating their therapeutic potential.

By integrating rational design, rigorous in vitro characterization, and strategic in vivo testing, the therapeutic potential of 4-(3-Bromophenyl)piperidine derivatives can be fully realized, potentially leading to the next generation of treatments for complex neurological and psychiatric disorders.

References

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]

  • Kudryavtsev, P. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

  • Siwek, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Pharmacological Reports, 71(6), 1159-1167. [Link]

  • Kudryavtsev, P. A., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(6), 1155-64. [Link]

  • Costanzi, S., et al. (2017). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. [Link]

  • Cliffe, I. A., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9. [Link]

  • Kudryavtsev, P. A., et al. (1992). Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics. Lookchem. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-99. [Link]

  • Various Authors. (2024). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
  • Various Authors. (2024). Piperidine Analogues Research Articles. R Discovery. [Link]

  • Padmalayam, I., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7464-7477. [Link]

  • Wilson, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3180. [Link]

  • Wilson, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]

  • Chernykh, A. V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. [Link]

  • Wang, W., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 12(15), 2857-2867. [Link]

  • Singh, H., et al. (2023). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology, 14, 1184993. [Link]

  • Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. The AAPS Journal, 10(1), 92-102. [Link]

  • Cannaert, A., et al. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. Neuropharmacology, 212, 109020. [Link]

  • Wang, Y.-C., et al. (2019). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 24(18), 3362. [Link]

  • El-Sayed, M. T., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(28), 17799-17820. [Link]

  • Grandjean, J.-M. M., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(2), 127-132. [Link]

  • El-Gazzar, M. G., et al. (2021). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 26(23), 7120. [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 4-(3-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the journey from discovery to innovation is paved with meticulous protocols and a profound respect for safety. In the dynamic landscape of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and a testament to our commitment to a sustainable research ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Bromophenyl)piperidine hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile: More Than Just a Structure

Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. This is not simply about recognizing its chemical structure, but about appreciating its potential impact on human health and the environment.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can result in inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation: Contact with the eyes can cause significant irritation, potentially leading to damage if not addressed promptly.

  • H335: May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing and discomfort.

This hazard profile necessitates a cautious and deliberate approach to handling and disposal, treating this compound with the respect it demands.

Table 1: Hazard Identification and Classification for this compound

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin irritation (Category 2)H315: Causes skin irritationWarning
Serious eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is no longer needed and ends with its final, compliant deposition. The following workflow is designed to provide clear, actionable guidance for researchers.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Accumulation cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Identify Waste (Unused reagent, contaminated labware) B Select Appropriate Waste Container (HDPE, clearly labeled) A->B Segregate at source C Transfer Waste to Container B->C D Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Segregation from Incompatible Materials E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Complete Waste Manifest Documentation G->H

Caption: A logical workflow for the proper disposal of this compound.

Experimental Protocol: Waste Collection and Packaging
  • Initial Segregation: At the point of generation, identify all materials contaminated with this compound. This includes unused or expired reagent, contaminated personal protective equipment (PPE) such as gloves, and any labware (e.g., weighing boats, pipette tips) that has come into direct contact with the compound.

  • Container Selection: Choose a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, screw-on cap.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and the date when the first piece of waste is added. Do not use abbreviations or chemical formulas on the primary label.

  • Waste Transfer: Carefully transfer the solid waste into the designated container. If dealing with a solution, do not mix it with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is best practice to collect halogenated and non-halogenated waste in separate containers.

  • Secure Storage: Once the waste is in the container, securely fasten the lid. Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.

  • Documentation: Maintain a log of the waste being added to the container. This will be crucial for the final disposal manifest.

Regulatory Framework: Navigating the EPA and OSHA Landscape

The disposal of this compound is governed by a stringent regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

EPA Waste Classification

As a halogenated organic compound, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA). While not specifically listed by name, it would likely be classified under the "F-list" of hazardous wastes from non-specific sources if it were part of a spent solvent mixture. Specifically, the F001 and F002 codes are relevant for spent halogenated solvents[2][3][4].

Table 2: Potentially Applicable EPA Hazardous Waste Codes

Waste CodeDescriptionRationale for Consideration
F001 Spent halogenated solvents used in degreasing.If the compound is used in a degreasing application and is a spent solvent.
F002 Spent halogenated solvents.A broader category for spent halogenated solvents not used in degreasing.
U-List or P-List Discarded commercial chemical products.If the pure, unused compound is being discarded. A specific listing for this compound does not exist, so it would be managed as a hazardous waste based on its characteristics.

Given its hazardous characteristics (irritant, harmful if swallowed), even if not explicitly listed, it must be managed as a hazardous waste.

OSHA Requirements

OSHA regulations are primarily focused on worker safety. Key requirements include:

  • Hazard Communication Standard (HCS): Employers must ensure that the hazards of all chemicals are evaluated and that this information is conveyed to employees through a comprehensive hazard communication program. This includes proper labeling and access to Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Employers must provide, and employees must use, appropriate PPE when handling hazardous chemicals. For this compound, this includes:

    • Eye Protection: Safety glasses with side shields or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat.

  • Training: All personnel who handle hazardous waste must receive training on the proper procedures for handling, storing, and disposing of that waste.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental release of this compound, a swift and appropriate response is crucial to mitigate any potential harm.

Spill Response Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid and then transfer the absorbent material into the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, as recommended by your institution's EHS guidelines.

  • Report the Incident: Report the spill to your supervisor and EHS department, even if it is a minor incident.

Final Disposal: The Role of Professional Services

The final step in the disposal process is the transfer of the hazardous waste to a licensed and reputable hazardous waste disposal company. It is illegal and unsafe to dispose of this compound down the drain or in the regular trash[5].

Your institution's EHS department will typically have a contract with a professional waste disposal service. Follow your institution's procedures for requesting a waste pickup. This will usually involve completing a hazardous waste manifest, which is a legal document that tracks the waste from your laboratory to its final destination.

The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process destroys the hazardous components of the waste, minimizing its environmental impact.

By adhering to these comprehensive procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a culture of safety and environmental stewardship within the scientific community.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Bromophenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • This compound. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 1-(4-Bromophenyl)piperidine. [Link]

  • Hazardous Waste Experts. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • University of California. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]

  • U.S. Environmental Protection Agency. Waste Code - EPA. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • The University of Texas at Dallas. EPA Hazardous Waste Codes. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible research. Handling any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE) when working with 4-(3-Bromophenyl)piperidine hydrochloride (CAS No. 1159825-25-8). The principles outlined here are designed to empower researchers, scientists, and drug development professionals to operate with confidence and security.

Hazard Profile of this compound

Understanding the specific risks associated with a chemical is the first step in establishing a safe handling procedure. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our PPE strategy.[1][2]

Hazard ClassGHS CodeStatementGHS PictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, DermalH312Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity, InhalationH332Harmful if inhaledGHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data synthesized from multiple sources.[3][4][5][6][7]

These classifications indicate that exposure via ingestion, skin contact, or inhalation can be harmful, and direct contact can cause significant irritation to the skin, eyes, and respiratory system.[3][4][5][6] Our PPE and handling protocols are a direct response to these identified risks.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety plan prioritizes controls that eliminate or reduce the hazard at its source. This widely accepted framework, mandated by standards like the OSHA Laboratory Standard (29 CFR 1910.1450), ensures a multi-layered safety approach.[8][9]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard with a safer alternative Elimination->Substitution Most Effective Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, engineering controls, such as working within a certified chemical fume hood, are essential to minimize inhalation exposure.[10] This guide focuses on the final, critical layer: PPE.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy protects all potential routes of exposure. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," is mandated for this compound.[5][6][7]

Eye and Face Protection

Given its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[3][5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Solution Handling: Chemical splash goggles should be worn when preparing solutions, performing transfers, or any activity with a risk of splashing.

  • High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full-face shield worn over chemical splash goggles provides the highest level of protection.[11]

Skin and Body Protection

The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[3][7] Therefore, preventing skin contact is paramount.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility data for resistance to halogenated aromatic compounds.

    • Technique: Double-gloving is recommended, especially during weighing and solution preparation, to provide an additional barrier against contamination.[12]

    • Integrity: Gloves must be inspected for tears or pinholes before use. They should be removed and replaced immediately if contamination is suspected. Never wear gloves outside of the laboratory area.[13]

  • Laboratory Coat/Gown:

    • A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.

    • For tasks with a higher risk of spills or splashes, a chemically resistant apron or a disposable gown shown to resist permeability by hazardous compounds should be worn over the lab coat.[12]

Respiratory Protection

As the compound may cause respiratory irritation (H335) and is harmful if inhaled (H332), airborne particles must be controlled.[3][4]

  • Primary Control: All work with solid this compound or its volatile solutions must be conducted within a properly functioning chemical fume hood.[10][14]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (P100 filter) should be used.[15][16] All personnel requiring respirators must be part of a comprehensive respiratory protection program that includes medical evaluation and fit testing, as required by OSHA standard 29 CFR 1910.134.

PPE Protocols for Specific Laboratory Operations

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure.

TaskRisk LevelMinimum Required PPE
Weighing Solid Compound HighDouble nitrile gloves, lab coat, chemical splash goggles. All work must be performed in a fume hood or a ventilated balance enclosure.
Preparing Solutions Medium-HighDouble nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended. All work must be performed in a fume hood.
Reaction Setup/Monitoring MediumNitrile gloves, lab coat, safety glasses with side shields. Work should be conducted in a fume hood.
Work-up & Purification Medium-HighNitrile gloves (consider thicker or more resistant types for solvent handling), lab coat, chemical splash goggles. Work must be performed in a fume hood.
Waste Disposal MediumNitrile gloves, lab coat, safety glasses with side shields.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Improper removal (doffing) can lead to self-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat/Gown d2 2. Goggles/Face Shield d3 3. Gloves (Outer pair last) f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat/Gown f3 3. Goggles/Face Shield f4 4. Inner Gloves

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromophenyl)piperidine hydrochloride
Reactant of Route 2
4-(3-Bromophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.